ZM241385
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2/c17-14-20-15(18-8-7-10-3-5-11(24)6-4-10)21-16-19-13(22-23(14)16)12-2-1-9-25-12/h1-6,9,24H,7-8H2,(H3,17,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTBZOIUWZOPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NC(=NC3=N2)NCCC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160954 | |
| Record name | 4-[2-[7-Amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139180-30-6 | |
| Record name | 4-[2-[7-Amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139180-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZM 241385 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139180306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-[7-Amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 139180-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZM-241385 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NIC36BO71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ZM241385: A Technical Guide to its Mechanism of Action as a Selective Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM241385, with the chemical name 4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, is a potent and highly selective non-xanthine antagonist of the adenosine (B11128) A2A receptor (A2AR).[6][7] Its high affinity and selectivity have established it as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the A2A receptor. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, impact on signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Selective A2A Receptor Antagonism
This compound exerts its effects by competitively binding to the adenosine A2A receptor, a G protein-coupled receptor (GPCR). The A2A receptor is primarily coupled to the Gs protein, which, upon activation by an agonist like adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4] this compound, as an antagonist and inverse agonist, binds to the A2A receptor but does not elicit a functional response. Instead, it blocks the binding of endogenous and synthetic agonists, thereby inhibiting the downstream signaling cascade.[1][7]
Binding Affinity and Selectivity
This compound exhibits high affinity for the human A2A receptor, with reported Ki values in the sub-nanomolar to low nanomolar range.[5][8] Its selectivity for the A2A receptor over other adenosine receptor subtypes is a key feature, making it a valuable research tool.
Table 1: Binding Affinity and Selectivity of this compound for Human Adenosine Receptors
| Receptor Subtype | Reported Ki (nM) | Selectivity vs. A2A |
| A2A | 0.8 - 1.4 [5] | - |
| A1 | ~255 | ~182-318 fold |
| A2B | ~50 | ~35-62 fold |
| A3 | >10,000 | >7,140-12,500 fold |
Note: Ki values can vary depending on the experimental conditions, such as the cell line and radioligand used.
The binding of this compound to the A2A receptor is a complex process, potentially involving a two-step mechanism that includes an initial fast equilibrium followed by a slow conformational isomerization.[1] This characteristic may explain discrepancies sometimes observed between its high binding affinity in saturation experiments and its potency in functional assays.[1]
Impact on Downstream Signaling Pathways
The primary signaling pathway affected by this compound is the Gs-adenylyl cyclase-cAMP pathway. By blocking agonist binding to the A2A receptor, this compound prevents the Gs protein-mediated activation of adenylyl cyclase, thus inhibiting the production of intracellular cAMP.[7]
Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the A2A receptor using [³H]-ZM241385.
1. Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human adenosine A2A receptor.
-
Harvest cells and resuspend in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension and centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format with a final volume of 100-250 µL per well.
-
Total Binding: Add membrane preparation (5-30 µg protein), a fixed concentration of [³H]-ZM241385 (e.g., 1-5 nM), and assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific Binding: In a separate set of wells, add the same components as for total binding, plus a high concentration of an unlabeled competing ligand (e.g., 10 µM this compound or NECA) to saturate the specific binding sites.
-
Competition Binding: In other wells, add the membrane preparation, [³H]-ZM241385, and increasing concentrations of the test compound.
-
Incubate the plate at room temperature (or 30°C) for 60-120 minutes to reach equilibrium.
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General workflow for a radioligand binding assay.
cAMP Functional Assay
This protocol describes a method to assess the antagonistic effect of this compound on agonist-induced cAMP production.
1. Cell Culture and Plating:
-
Culture cells expressing the A2A receptor (e.g., HEK-293 or CHO cells) in appropriate media.
-
Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
2. Assay Procedure:
-
Replace the culture medium with an assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX or rolipram).
-
Pre-incubate the cells with increasing concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Stimulate the cells by adding a fixed concentration of an A2A receptor agonist (e.g., NECA or CGS21680) at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Ultra cAMP assay.[6][9]
-
These assays are typically based on a competitive immunoassay format.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the cAMP concentration or assay signal against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
Caption: General workflow for a cAMP functional assay to assess antagonist activity.
Conclusion
This compound is a cornerstone tool for the study of adenosine A2A receptor pharmacology. Its high affinity and selectivity, coupled with its well-characterized inhibitory effect on the Gs-cAMP signaling pathway, make it an invaluable reagent for in vitro and in vivo research. The detailed protocols provided in this guide offer a foundation for the accurate and reproducible characterization of this compound and other potential A2A receptor modulators. A thorough understanding of its mechanism of action is crucial for interpreting experimental results and for the development of novel therapeutics targeting the adenosine A2A receptor.
References
- 1. Delineating the conformational landscape of the adenosine A2A receptor during G protein coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the adenosine A2A receptor in complex with this compound and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Role of the G Protein in Stabilizing the Active State of the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of the Triazolotriazine [3H]ZM 241385 as a Radioligand at Recombinant Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A covalent antagonist for the human adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.revvity.com [resources.revvity.com]
ZM241385: An In-Depth Technical Guide for the Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM241385, with the chemical name 4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, is a potent and highly selective non-xanthine antagonist of the adenosine (B11128) A2A receptor (A2AR). Its high affinity and selectivity have established it as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the A2A receptor. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental protocols, and the signaling pathways it modulates. All quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Pharmacological Profile
This compound is distinguished by its sub-nanomolar to low nanomolar affinity for the A2A receptor, exhibiting significant selectivity over other adenosine receptor subtypes (A1, A2B, and A3). This selectivity makes it an invaluable tool for dissecting A2A receptor function in complex biological systems.
Binding Affinity and Potency
The binding affinity (Ki) and potency (IC50, pA2) of this compound have been characterized across various species and experimental systems. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptor Subtypes
| Receptor Subtype | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference(s) |
| A2A | Human | HEK-293 | [3H]this compound | 0.8 | [6] |
| A2A | Human | HEK-293 | [3H]this compound | 0.4 ± 0.03 | [7] |
| A2A | Human | CHO | - | 1.4 | [1] |
| A2A | Rat | Striatum | [3H]this compound | 0.14 | [8] |
| A2A | Rat | Pheochromocytoma | [3H]NECA | - (pIC50 = 9.52) | [2] |
| A1 | Human | CHO | - | 255 | [6][9] |
| A1 | Rat | Cerebral Cortex | [3H]R-PIA | - (pIC50 = 5.69) | [2] |
| A2B | Human | CHO | - | 50 | [6][9] |
| A3 | Human | HEK-293 | - | >10,000 | [6][9] |
| A3 | Rat | CHO | [125I]AB-MECA | - (pIC50 = 3.82) | [2] |
Table 2: Functional Potency (IC50/pA2) of this compound
| Assay Type | Species | Tissue/Cell Line | Agonist | Potency | Reference(s) |
| cAMP Accumulation | Human | FlpIn-CHO | NECA | IC50 = 42 nM | [1] |
| cAMP Accumulation | - | - | CGS21680 | IC50 = 54 nM | [6] |
| Coronary Vasodilation | Guinea Pig | Langendorff Heart | CGS21680 | pA2 = 9.02 | [2] |
| Coronary Vasodilation | Guinea Pig | Langendorff Heart | 2-CADO | pA2 = 8.57 | [2] |
| Aortic Relaxation | Guinea Pig | Aorta | Adenosine | pA2 = 7.06 | [2] |
| Bradycardia | Guinea Pig | Atria | 2-CADO | pA2 = 5.95 | [2] |
Mechanism of Action and Signaling Pathways
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs). Upon activation by an agonist, such as adenosine, the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including the cAMP response element-binding protein (CREB).[4] this compound acts as a competitive antagonist at the A2A receptor, blocking the binding of adenosine and other agonists, thereby preventing the initiation of this signaling cascade.
In addition to the canonical Gαs/cAMP pathway, A2A receptor activation has been shown to influence other signaling pathways, including the activation of mitogen-activated protein kinases (MAPK) such as ERK1/2, and the modulation of β-catenin signaling.[3][10]
Key Experimental Protocols
The following sections provide detailed methodologies for key in vitro and in vivo experiments frequently performed with this compound.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the A2A receptor using [3H]-ZM241385.
-
[3H]-ZM241385 (specific activity ~20-80 Ci/mmol)
-
Cell membranes expressing the A2A receptor (e.g., from HEK-293 or CHO cells, or rat striatum)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: High concentration of a non-labeled A2A antagonist (e.g., 10 µM this compound or xanthine (B1682287) amine congener (XAC))
-
96-well filter plates (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
-
Membrane Preparation: Thaw frozen membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of test compound at various concentrations (or buffer for total and non-specific binding).
-
50 µL of [3H]-ZM241385 (at a concentration close to its Kd, e.g., 1-2 nM).
-
50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol outlines a method to measure the antagonistic effect of this compound on agonist-induced cAMP accumulation in whole cells.
-
Cells expressing the A2A receptor (e.g., CHO or HEK-293 cells)
-
Cell culture medium
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX or Rolipram)
-
A2A receptor agonist (e.g., CGS21680 or NECA)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
-
96- or 384-well cell culture plates
-
Cell Seeding: Seed cells into 96- or 384-well plates and grow to 80-90% confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and wash the cells with assay buffer. Add assay buffer containing the PDE inhibitor and various concentrations of this compound. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the A2A agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Construct a dose-response curve for this compound and determine its IC50 value.
In Vivo Neuroprotection Study (Oxygen-Glucose Deprivation Model)
This section provides a general methodology for assessing the neuroprotective effects of this compound in an in vitro model of ischemia using organotypic hippocampal slice cultures.[11][12]
-
Organotypic hippocampal slice cultures from rats
-
Artificial cerebrospinal fluid (aCSF)
-
Oxygen-glucose deprivation (OGD) solution (aCSF without glucose, saturated with 95% N2 / 5% CO2)
-
This compound
-
Propidium iodide (PI) for cell death assessment
-
Fluorescence microscope
-
Slice Preparation and Culture: Prepare and culture hippocampal slices according to standard protocols.
-
This compound Treatment: Prior to OGD, incubate the slices with this compound (e.g., 100 nM) in aCSF for a specified period (e.g., 30 minutes).
-
Oxygen-Glucose Deprivation: Transfer the slices to the OGD solution and place them in an anaerobic chamber for a defined duration (e.g., 30 minutes) to induce ischemic injury.
-
Reperfusion: Return the slices to normal aCSF containing this compound and allow them to recover for 24-48 hours.
-
Assessment of Neuronal Damage:
-
Add PI to the culture medium to stain the nuclei of dead cells.
-
Capture fluorescence images of the CA1 region of the hippocampus.
-
Quantify the PI fluorescence intensity to determine the extent of neuronal death.
-
-
Data Analysis: Compare the PI fluorescence in this compound-treated slices to that in vehicle-treated control slices to evaluate the neuroprotective effect.
Applications in Research and Drug Development
This compound's high selectivity and potency have made it a cornerstone tool in adenosine receptor research. Its primary applications include:
-
Target Validation: Confirming the involvement of the A2A receptor in various physiological and pathological processes, including neurodegeneration (Parkinson's and Alzheimer's disease), inflammation, cancer immunotherapy, and cardiovascular regulation.[1][13]
-
Pharmacological Profiling: Serving as a reference compound for the characterization of novel A2A receptor agonists and antagonists.
-
In Vivo Studies: Investigating the therapeutic potential of A2A receptor blockade in animal models of disease. For example, this compound has been shown to be orally bioavailable and can attenuate adenosine-induced hypotension in vivo.[13]
Conclusion
This compound is an indispensable pharmacological tool for researchers in the field of purinergic signaling. Its well-characterized pharmacological profile, high affinity, and selectivity for the adenosine A2A receptor allow for precise investigation of A2AR-mediated pathways. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in both basic research and preclinical drug development.
References
- 1. Use of the Triazolotriazine [3H]ZM 241385 as a Radioligand at Recombinant Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. resources.revvity.com [resources.revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. In vivo characterisation of ZM 241385, a selective adenosine A2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
ZM241385 Selectivity Profile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of ZM241385, a potent and selective antagonist of the adenosine (B11128) A2A receptor. The information herein is intended to support research and drug development efforts by providing detailed data on its binding affinities and functional activities, along with the experimental protocols used for their determination.
Introduction
This compound, with the chemical name 4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, is a non-xanthine derivative widely utilized as a pharmacological tool to study the physiological and pathophysiological roles of the adenosine A2A receptor (A2AR). Its high affinity and selectivity for the A2AR over other adenosine receptor subtypes make it an invaluable ligand for in vitro and in vivo studies. This guide summarizes the key quantitative data, details the experimental methodologies, and visualizes the relevant biological and experimental pathways.
Quantitative Selectivity Profile
The selectivity of this compound is primarily defined by its differential binding affinity and functional antagonism at the four adenosine receptor subtypes: A1, A2A, A2B, and A3. The following tables summarize the quantitative data from various studies.
Table 1: Binding Affinity of this compound at Human Adenosine Receptors
| Receptor Subtype | Preparation | Radioligand | Kᵢ (nM) | Reference |
| A2A | HEK-293 cells | [³H]-ZM241385 | 0.8 | [4][6] |
| A1 | CHO cells | [³H]-DPCPX | 255 | [4] |
| A2B | CHO cells | [³H]-DPX | 50 | [4] |
| A3 | HEK-293 cells | ¹²⁵I-AB-MECA | >10,000 | [4] |
Table 2: Binding Affinity of this compound at Rat Adenosine Receptors
| Receptor Subtype | Preparation | Radioligand | pIC₅₀ | Kᵢ (nM) | Reference |
| A2A | Rat Striatum Membranes | [³H]-CGS21680 | - | 0.35 | |
| A1 | Rat Cerebral Cortex Membranes | [³H]-R-PIA | 5.69 | ~2042 | |
| A3 | Cloned Rat A3 in CHO cells | ¹²⁵I-AB-MECA | 3.82 | ~151356 |
Note: pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration. Kᵢ values are calculated from IC₅₀ values and provide a measure of binding affinity.
Table 3: Functional Antagonist Activity of this compound
| Receptor Subtype | Tissue/Cell Preparation | Agonist | Assay | pA₂ / IC₅₀ (nM) | Reference |
| A2A | Guinea-pig Langendorff heart | CGS21680 | Vasodilation | 9.02 (pA₂) | |
| A2B | Guinea-pig aorta | Adenosine | Relaxation | 7.06 (pA₂) | |
| A1 | Guinea-pig atria | 2-CADO | Bradycardia | 5.95 (pA₂) | |
| A2A | G protein-mediated | - | cAMP assay | 54 (IC₅₀) | [6] |
Note: The pA₂ value is a measure of the potency of an antagonist. A higher pA₂ value indicates greater potency.
Signaling Pathways
Adenosine A2A Receptor Signaling
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription. This compound, as a competitive antagonist, blocks the binding of agonists to the A2A receptor, thereby inhibiting this signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Essential role of cAMP-response element-binding protein activation by A2A adenosine receptors in rescuing the nerve growth factor-induced neurite outgrowth impaired by blockage of the MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optogenetic activation of intracellular adenosine A2A receptor signaling in hippocampus is sufficient to trigger CREB phosphorylation and impair memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
ZM241385: A Comprehensive Technical Guide to its Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of ZM241385, a potent and selective antagonist for the adenosine (B11128) A2A receptor. This document details the quantitative binding data, experimental methodologies for its determination, and the associated signaling pathways.
Introduction
This compound, with the chemical name 4-(2-[7-amino-2-(2-furyl)[1][2]triazolo[2,3-a][1][3][4]triazin-5-ylamino]ethyl)phenol, is a non-xanthine derivative widely recognized for its high affinity and selectivity for the adenosine A2A receptor (A2AR).[5] Its utility as a pharmacological tool has been instrumental in elucidating the physiological and pathological roles of the A2AR. This guide serves as a technical resource for professionals in pharmacology and drug development, offering detailed insights into the binding characteristics and functional implications of this compound.
Binding Affinity of this compound
The binding affinity of this compound is most accurately represented by its inhibition constant (Ki), which quantifies its potency in displacing a radioligand from its target receptor. A lower Ki value signifies a higher binding affinity.
Quantitative Data Summary
The following tables summarize the reported Ki values for this compound at the four subtypes of adenosine receptors across different species and experimental systems.
Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |
| A2A | 0.8 | HEK-293 | [3H]this compound | [2] |
| A2A | 0.4 | HEK-293 | [3H]this compound | [6] |
| A1 | 255 | CHO | Not Specified | |
| A2B | 50 | CHO | Not Specified | |
| A3 | >10,000 | HEK-293 | Not Specified |
Table 2: Binding Affinity (Ki/pIC50) of this compound for Rat Adenosine Receptors
| Receptor Subtype | Ki (nM) / pIC50 | Tissue/Cell Line | Radioligand | Reference |
| A2A | pIC50 = 9.52 | Pheochromocytoma cells | [3H]NECA | [5] |
| A1 | pIC50 = 5.69 | Cerebral cortex membranes | [3H]R-PIA | [5] |
| A3 | pIC50 = 3.82 | CHO cells (cloned rat A3) | [125I]AB-MECA | [5] |
Table 3: Selectivity Profile of this compound
| Receptor Comparison | Selectivity Fold (over A2A) | Species | Reference |
| A1 vs A2A | ~318 | Human | [3] |
| A2B vs A2A | ~62 | Human | [3] |
| A3 vs A2A | >1000 | Human | [3] |
| A1 vs A2A | ~1000 | Guinea Pig | [7] |
| A2B vs A2A | ~91 | Guinea Pig | [7] |
| A3 vs A2A | ~500,000 | Guinea Pig | [7] |
Experimental Protocols
The determination of this compound's binding affinity is primarily achieved through radioligand binding assays. This section provides a detailed, synthesized methodology based on commonly cited experimental procedures.
Radioligand Competition Binding Assay for Ki Determination
This protocol describes the methodology to determine the Ki value of this compound by its ability to compete with a radiolabeled ligand for binding to the A2A receptor.
3.1.1. Materials
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [3H]this compound is a commonly used radioligand.[8] Alternatively, a radiolabeled agonist like [3H]NECA or [3H]CGS21680 can be used.
-
Test Compound: this compound (unlabeled).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM NECA) to determine non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Scintillation Counter: For quantifying radioactivity.
3.1.2. Procedure
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled this compound.
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
50 µL of the various concentrations of unlabeled this compound or buffer (for total binding) or the non-specific binding control.
-
50 µL of the radioligand at a concentration near its Kd (e.g., 3 nM [3H]this compound).
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
3.1.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the unlabeled this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Experimental Workflow
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.
Activation of the A2A receptor by an agonist like adenosine leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function. This compound, as an antagonist, blocks the initial activation of the A2A receptor, thereby inhibiting this entire signaling cascade.
Conclusion
This compound is a highly potent and selective antagonist of the adenosine A2A receptor, with a Ki value in the low nanomolar range for the human receptor. Its high selectivity makes it an invaluable tool for studying the physiological and pathophysiological roles of the A2A receptor. The experimental protocols outlined in this guide provide a framework for the accurate determination of its binding affinity, while the signaling pathway diagram illustrates its mechanism of action at the molecular level. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ZM-241385 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists [mdpi.com]
- 4. The 2.6 Å Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZM 241385 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 8. Kinetic and functional properties of [3H]this compound, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
ZM241385: A Technical Guide to a Potent and Selective A2A Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM241385 is a potent and highly selective antagonist of the A2A adenosine (B11128) receptor (A2AAR), a member of the G protein-coupled receptor (GPCR) family. This non-xanthine compound has become an invaluable tool in pharmacological research to investigate the physiological and pathophysiological roles of the A2AAR. Its high affinity and selectivity have facilitated the elucidation of A2AAR-mediated signaling pathways in various tissues and disease models, including neurodegenerative disorders, cardiovascular conditions, and cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound. Detailed signaling pathways modulated by this antagonist are also visualized to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 4-[2-[[7-amino-2-(2-furanyl)[1][2][3]triazolo[1,5-a][1][4][5]triazin-5-yl]amino]ethyl]-phenol, is a triazolotriazine derivative.[3][6] Its chemical structure is distinct from traditional xanthine-based adenosine receptor antagonists like caffeine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₅N₇O₂ | [3] |
| Molecular Weight | 337.34 g/mol | [3] |
| CAS Number | 139180-30-6 | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | DMSO: ≥15 mg/mL Ethanol: 5 mM | [3] |
| SMILES | Nc1nc(ncc2n(C(c3ccco3)=n2)n1)NCCc4ccc(O)cc4 | [3] |
| InChI | InChI=1S/C16H15N7O2/c17-14-20-15(18-8-7-10-3-5-11(24)6-4-10)21-16-19-13(22-23(14)16)12-2-1-9-25-12/h1-6,9,24H,7-8H2,(H3,17,18,19,20,21,22) | [3] |
| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to 3 months. | [3] |
Pharmacological Properties
This compound exhibits high affinity and selectivity for the human A2A adenosine receptor. Its antagonistic activity has been characterized in a variety of in vitro and in vivo models.
Table 2: Pharmacological Profile of this compound at Adenosine Receptors
| Receptor Subtype | Assay Type | Species/Cell Line | Parameter | Value | Reference(s) |
| A2A | Radioligand Binding ([³H]CGS21680 displacement) | Rat Striatum | pKᵢ | 9.05 | [7] |
| A2A | Radioligand Binding ([³H]this compound) | Human A2AR in HEK-293 cells | Kᵢ | 0.8 nM | [3] |
| A2A | Radioligand Binding ([³H]NECA displacement) | Rat PC12 cells | pIC₅₀ | 9.52 | [2] |
| A2A | Functional Assay (Vasodilation) | Guinea Pig Heart | pA₂ | 9.02 | [2] |
| A₁ | Radioligand Binding ([³H]DPCPX displacement) | Rat Cortex | pIC₅₀ | 5.69 | [2] |
| A₁ | Functional Assay (Bradycardia) | Guinea Pig Atria | pA₂ | 5.95 | [2] |
| A2B | Functional Assay (Relaxation) | Guinea Pig Aorta | pA₂ | 7.06 | [2] |
| A₃ | Radioligand Binding ([¹²⁵I]AB-MECA displacement) | Rat cloned A₃R in CHO cells | pIC₅₀ | 3.82 | [2] |
Signaling Pathways
The primary mechanism of action of this compound is the competitive antagonism of the A2A adenosine receptor. A2ARs are predominantly coupled to the Gαs subunit of heterotrimeric G proteins. Activation of A2AR by adenosine leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). By blocking the binding of adenosine to the A2AR, this compound inhibits this signaling cascade.
Caption: A2A Adenosine Receptor Signaling Pathway and its Antagonism by this compound.
This compound has also been shown to modulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), though the exact mechanism and context-dependency are still under investigation.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. It is recommended to optimize these protocols for specific experimental conditions.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of this compound to displace a radiolabeled ligand from the A2A receptor.
Caption: Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the A2A receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable A2A receptor radioligand (e.g., [³H]CGS21680 or [³H]this compound), and a range of concentrations of this compound. Incubate at room temperature for 60-120 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the effect of this compound on the production of intracellular cAMP in response to an A2A receptor agonist.
Caption: Workflow for a cAMP Functional Assay.
Methodology:
-
Cell Culture: Plate cells expressing the A2A receptor (e.g., HEK293 or CHO cells) in a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in a suitable assay buffer for 15-30 minutes at room temperature.
-
Stimulation: Add a fixed concentration (typically the EC₅₀ or EC₈₀) of an A2A receptor agonist (e.g., CGS21680 or NECA) to the wells and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen technology.
-
Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration to determine the IC₅₀ value and calculate the antagonist potency (pA₂).
In Vivo Administration
This compound has been administered in various animal models to study its in vivo effects.
Methodology (Example in Rodents):
-
Formulation: this compound can be formulated for intraperitoneal (i.p.) or oral (p.o.) administration. For i.p. injection, it can be dissolved in a vehicle such as saline containing a small percentage of DMSO and Tween 80. For oral administration, it can be suspended in a vehicle like 0.5% methylcellulose.
-
Dosing: The effective dose of this compound can vary depending on the animal model and the intended biological effect. Doses in the range of 0.1 to 10 mg/kg have been reported in the literature.[8]
-
Administration: Administer the formulated this compound to the animals at the predetermined dose and route.
-
Pharmacokinetic and Pharmacodynamic Analysis: Collect blood samples at various time points to determine the pharmacokinetic profile of this compound. Assess the pharmacodynamic effects by measuring relevant physiological or behavioral parameters.
Conclusion
This compound is a cornerstone pharmacological tool for the study of A2A adenosine receptor function. Its high potency and selectivity have been instrumental in advancing our understanding of the roles of this receptor in health and disease. This technical guide provides essential information on its structure, properties, and experimental application, serving as a valuable resource for researchers in academia and industry. The continued use of this compound and structurally related compounds will undoubtedly lead to further discoveries and potential therapeutic innovations.
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of adenosine A2A receptor reduces osteoclast formation via PKA- and ERK1/2-mediated suppression of NFκB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the adenosine A2A receptor for neuroprotection and cognitive improvement in traumatic brain injury and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Adenosine A2A receptor and ERK-driven impulsivity potentiates hippocampal neuroblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]
ZM241385: A Comprehensive Technical Guide to its Role in cAMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM241385 is a potent and highly selective non-xanthine antagonist of the adenosine (B11128) A2A receptor (A2AR), a Gs protein-coupled receptor that plays a crucial role in various physiological processes through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth overview of the pharmacological profile of this compound, its mechanism of action in the context of cAMP signaling, and detailed experimental protocols for its characterization. Quantitative data on its binding affinity and potency are presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting the A2AR-cAMP pathway.
Introduction to this compound and the Adenosine A2A Receptor
The adenosine A2A receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[1] Its activation by the endogenous ligand adenosine stimulates the associated Gs protein, which in turn activates adenylyl cyclase to increase the intracellular concentration of the second messenger cAMP.[1][2] This signaling cascade is implicated in a wide range of physiological and pathological processes, including inflammation, neurotransmission, and cardiovascular function.[1][3]
This compound, with the chemical name 4-(2-[7-Amino-2-(2-furyl)[4][5][6]triazolo[2,3-a][4][7][8]triazin-5-ylamino]ethyl)phenol, is a well-characterized A2AR antagonist.[4][9] Its high affinity and selectivity for the A2AR over other adenosine receptor subtypes (A1, A2B, and A3) make it an invaluable tool for studying A2AR-mediated signaling pathways.[4][10] Furthermore, this compound has been shown to act as an inverse agonist, capable of reducing the basal, agonist-independent activity of the A2AR, thereby decreasing constitutive cAMP production.[11][12]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified in numerous studies using various in vitro assays. The following tables summarize key quantitative data for this compound, providing a comparative overview of its binding affinity (Ki), inhibitory potency (IC50/pIC50), and antagonist activity (pA2) at different adenosine receptor subtypes.
Table 1: Binding Affinity and Potency of this compound at Human Adenosine Receptors
| Receptor Subtype | Cell Line | Radioligand | Parameter | Value | Reference(s) |
| A2AR | HEK-293 | - | Ki | 0.8 nM | [7] |
| A2AR | CHO | - | IC50 | 1.45 nM | [5] |
| A1R | CHO | - | Ki | 255 nM | [7][13] |
| A2BR | CHO | - | Ki | 50 nM | [7] |
| A3R | HEK-293 | - | Ki | >10 µM | [7] |
Table 2: Antagonist Activity and Selectivity of this compound in Rodent Tissues
| Receptor Subtype & Tissue | Species | Agonist | Parameter | Value | Reference(s) |
| A2AR (Phaeochromocytoma cell membranes) | Rat | [3H]NECA | pIC50 | 9.52 | [4][10] |
| A2AR (Coronary vasculature) | Guinea Pig | CGS21680 | pA2 | 9.02 | [9] |
| A1R (Cerebral cortex membranes) | Rat | [3H]R-PIA | pIC50 | 5.69 | [4][10] |
| A2BR (Aorta) | Guinea Pig | Adenosine | pA2 | 7.06 | [4][10] |
| A3R (CHO cells expressing rat A3R) | Rat | [125I]AB-MECA | pIC50 | 3.82 | [4][10] |
Mechanism of Action in cAMP Signaling
This compound exerts its effects on cAMP signaling primarily through competitive antagonism at the A2AR. By binding to the receptor, it prevents the binding of adenosine and other A2AR agonists, thereby inhibiting the activation of the Gs protein and subsequent stimulation of adenylyl cyclase. This leads to a reduction in the rate of cAMP synthesis.[1]
dot
Figure 1: A2A Receptor-Mediated cAMP Signaling Pathway and the Inhibitory Action of this compound.
As an inverse agonist, this compound can also reduce the basal level of cAMP in systems where the A2AR exhibits constitutive activity. This is particularly relevant in engineered cell lines overexpressing the receptor.[11]
Experimental Protocols
Radioligand Binding Assay for A2A Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of this compound to the A2A receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the adenosine A2A receptor (e.g., from rat striatum or transfected CHO or HEK-293 cells).[14]
-
[3H]this compound or another suitable A2AR radioligand (e.g., [3H]CGS21680).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Adenosine deaminase (ADA) to remove endogenous adenosine.[14]
-
Non-specific binding control (e.g., a high concentration of a non-labeled A2AR antagonist like this compound itself or xanthine (B1682287) amine congener (XAC)).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare cell membranes and resuspend in binding buffer. Pre-treat with ADA (e.g., 2 U/mL for 30 minutes at room temperature) if necessary to degrade endogenous adenosine.[14][15]
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
For competition binding, add increasing concentrations of unlabeled this compound.
-
For saturation binding, add increasing concentrations of [3H]this compound.
-
To determine non-specific binding, add a saturating concentration of a non-labeled antagonist.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[16]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine Ki or Kd values.
dot
Figure 2: Workflow for a Radioligand Competition Binding Assay.
cAMP Accumulation Assay
This protocol describes a method to measure the effect of this compound on agonist-induced cAMP accumulation in whole cells.
Materials:
-
Whole cells expressing the adenosine A2A receptor (e.g., CHO or HEK-293 cells).[15]
-
Cell culture medium.
-
A2AR agonist (e.g., CGS21680 or NECA).[17]
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[18]
-
cAMP assay kit (e.g., LANCE cAMP assay, AlphaScreen, or HTRF-based kits).[18][19]
Procedure:
-
Seed cells in a multi-well plate (e.g., 384-well) and culture until they reach the desired confluency.[19]
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes) in the presence of a PDE inhibitor.[15][20]
-
Stimulate the cells with a fixed concentration of an A2AR agonist (typically the EC80 concentration) for a specified time (e.g., 15-30 minutes).[15][17]
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Construct a concentration-response curve for this compound and calculate the IC50 value.
dot
Figure 3: Workflow for a cAMP Accumulation Assay.
Conclusion
This compound is a cornerstone pharmacological tool for investigating the role of the adenosine A2A receptor in cAMP-mediated signaling. Its high potency and selectivity, coupled with its characterized inverse agonist properties, allow for precise dissection of A2AR function in both physiological and pathological contexts. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to modulate the A2AR-cAMP signaling axis for therapeutic benefit.
References
- 1. mdpi.com [mdpi.com]
- 2. A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of adenosine A2A receptor reduces osteoclast formation via PKA- and ERK1/2-mediated suppression of NFκB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Antagonism of A2a Adenosine Receptors: The Profile of ZM 241385 In Vitro [synapse.patsnap.com]
- 7. Adenosine A2A Receptor Antagonist I, ZM 241385 [sigmaaldrich.com]
- 8. Frontiers | A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis [frontiersin.org]
- 9. ZM 241385 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 10. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of the adenosine A2A receptor in complex with this compound and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ZM-241385 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Kinetic and functional properties of [3H]this compound, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Adenosine A<sub>2A</sub> receptor binding profile of two antagonists, ST1535 and KW6002: consideration on the presence of atypical adenosine A<sub>2A</sub> binding sites [frontiersin.org]
- 17. A covalent antagonist for the human adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. researchgate.net [researchgate.net]
ZM241385: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ZM241385, a potent and selective adenosine (B11128) A2A receptor antagonist, and its application in the field of neurodegenerative disease research. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in preclinical models, and visualizes relevant biological pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound is a non-xanthine derivative that acts as a selective antagonist of the adenosine A2A receptor (A2AR).[1][2] Adenosine is a neuromodulator that, upon binding to A2ARs, can influence neurotransmitter release and neuronal excitability. In neurodegenerative conditions such as Parkinson's and Alzheimer's disease, the expression and activity of A2ARs can be upregulated, contributing to excitotoxicity and neuroinflammation. By blocking the A2AR, this compound can mitigate these detrimental effects, offering a potential therapeutic avenue.
The neuroprotective effects of this compound are primarily attributed to its ability to:
-
Reduce Glutamate (B1630785) Excitotoxicity: A2AR activation can enhance the release of the excitatory neurotransmitter glutamate. By antagonizing this receptor, this compound helps to curb excessive glutamate signaling, a key contributor to neuronal damage in various neurodegenerative disorders.
-
Modulate Neuroinflammation: A2ARs are expressed on microglia and astrocytes, the primary immune cells of the central nervous system. This compound can attenuate the inflammatory responses mediated by these cells, thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species.
-
Promote Neuronal Survival: Through its anti-excitotoxic and anti-inflammatory actions, this compound has been shown to enhance neuronal survival in various in vitro and in vivo models of neurodegeneration.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various studies, providing a comparative overview of its binding affinity and efficacy in different experimental settings.
Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptors
| Receptor Subtype | Species | Cell Line/Tissue | Ki (nM) | Reference(s) |
| A2A | Human | HEK293 | 0.8 | [1][3] |
| Human | HEK293 | 0.4 ± 0.03 | [4] | |
| Human | HEK293 | 2.1 ± 0.7 | [5] | |
| Rat | Striatum | 0.14 | [6] | |
| Rat | Striatum | 0.84 | [7] | |
| A1 | Human | CHO | 683 | [3] |
| Human | CHO | 774 | [3] | |
| A2B | Human | HEK-293 | 33.6 | [8] |
| A3 | Rat | CHO | >10,000 | [1] |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line/Tissue | Effect | Concentration | Reference(s) |
| cAMP Accumulation Inhibition (IC50) | Human A2AR in CHO cells | Antagonist activity | 42 nM | [3][9] |
| cAMP Accumulation Inhibition (IC50) | Human A2AR in CHO cells | Antagonist activity | 54 nM | [1] |
| Neuroprotection against Oxygen-Glucose Deprivation | Rat Hippocampal Slices | Significant prevention of neuronal injury | 100 nM | [10] |
| Neuroprotection against Oxygen-Glucose Deprivation | Rat Hippocampal Slices | EC50 for delaying anoxic depolarization | 115 nM | [11] |
Table 3: In Vivo Efficacy of this compound in Rodent Models of Parkinson's Disease
| Animal Model | Species | This compound Dose | Route | Key Findings | Reference(s) |
| Rotenone-induced | Rat | 3.3 mg/kg/day | i.p. | Improved motor function (stride length, reduced foot slips), increased midbrain dopamine (B1211576) levels. | [12][13] |
| Haloperidol-induced | Mouse | 3.5 mg/kg/day | i.p. | Attenuated Parkinsonian symptoms. | [14][15] |
| Haloperidol-induced | Mouse | 5 mg/kg/day | i.p. | Optimal improvement in locomotion and reduction in catalepsy. | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound to adenosine A2A receptors using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells transfected with human A2A receptor).
-
[³H]this compound (radioligand).
-
Unlabeled this compound (for competition assays).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.[16]
-
Assay Setup: In a 96-well plate, add the cell membranes, [³H]this compound at a concentration near its Kd, and varying concentrations of unlabeled this compound or the test compound.[16]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[16]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Rotenone-Induced Parkinson's Disease Model in Rats
This protocol describes the induction of a Parkinson's-like pathology in rats using the mitochondrial complex I inhibitor, rotenone (B1679576).
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Rotenone.
-
Vehicle for rotenone (e.g., sunflower oil or a mixture of DMSO and PEG).
-
This compound.
-
Saline or appropriate vehicle for this compound.
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Rotenone Administration: Administer rotenone subcutaneously or intraperitoneally at a dose of 2-3 mg/kg/day for a period of several weeks.[17][18] The exact duration will depend on the desired severity of the lesion.
-
This compound Treatment: Administer this compound (e.g., 3.3 mg/kg/day, i.p.) either concurrently with rotenone or after the establishment of the Parkinsonian phenotype.[12]
-
Behavioral Assessment: Conduct behavioral tests such as the grid walking test and stride length analysis to assess motor function.
-
Biochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue (e.g., striatum and substantia nigra) for neurochemical analysis, such as measuring dopamine levels by HPLC.
Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices
This in vitro model mimics ischemic conditions in the brain.
Materials:
-
Rat hippocampal slices (acute or organotypic).
-
Artificial cerebrospinal fluid (aCSF).
-
Glucose-free aCSF.
-
Hypoxic chamber (95% N₂ / 5% CO₂).
-
This compound.
-
Propidium iodide (PI) or other viability stain.
Procedure:
-
Slice Preparation: Prepare hippocampal slices from rat brains and allow them to recover in oxygenated aCSF.[19]
-
OGD Induction: Transfer the slices to glucose-free aCSF and place them in a hypoxic chamber for a defined period (e.g., 30-60 minutes).[19][20]
-
This compound Treatment: Apply this compound to the slices before, during, or after the OGD period at the desired concentration (e.g., 100 nM).[11]
-
Reperfusion: After OGD, return the slices to normal, oxygenated aCSF.
-
Assessment of Neuronal Damage: Assess cell death and neuronal damage using methods such as PI staining and fluorescence microscopy.[20][21]
Behavioral Analysis
This test assesses sensorimotor coordination and deficits in limb placement.[22]
Apparatus:
-
An elevated wire grid or ladder with openings.
Procedure:
-
Place the rat at one end of the grid.
-
Allow the rat to traverse the grid to a goal box at the other end.
-
Record the total number of steps and the number of footfalls (slips) for each limb.[22][23]
-
Calculate the percentage of footfalls relative to the total number of steps.
This analysis quantifies gait parameters.
Procedure:
-
Coat the hind paws of the rat with non-toxic ink.
-
Allow the rat to walk along a runway lined with paper.
-
Measure the distance between consecutive paw prints to determine the stride length.[24][25]
-
Analyze for any asymmetries or changes in stride length between different treatment groups.
Biochemical Analysis: HPLC Measurement of Dopamine
This protocol is for quantifying dopamine levels in brain tissue.
Materials:
-
Brain tissue homogenates (e.g., striatum).
-
Perchloric acid.
-
HPLC system with an electrochemical detector.
-
C18 reverse-phase column.
-
Mobile phase (e.g., a buffered solution with methanol).
-
Dopamine standards.
Procedure:
-
Sample Preparation: Homogenize the brain tissue in a solution such as perchloric acid to precipitate proteins and stabilize the dopamine. Centrifuge the homogenate and collect the supernatant.[26][27]
-
HPLC Analysis: Inject the supernatant into the HPLC system. The dopamine will be separated on the C18 column and detected by the electrochemical detector.[28]
-
Quantification: Create a standard curve using known concentrations of dopamine. Compare the peak area of the dopamine in the samples to the standard curve to determine its concentration.[28]
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound research.
Caption: Adenosine A2A Receptor Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Evaluating this compound in a Preclinical Model.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZM-241385 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 2.6 Å Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and functional properties of [3H]this compound, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of the Triazolotriazine [3H]ZM 241385 as a Radioligand at Recombinant Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices [pubmed.ncbi.nlm.nih.gov]
- 11. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Adenosine A2A Receptor Blockade Prevents Rotenone-Induced Motor Impairment in a Rat Model of Parkinsonism [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. e-cep.org [e-cep.org]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. animal.research.wvu.edu [animal.research.wvu.edu]
- 24. Gait Analysis Methods for Rodent Models of Arthritic Disorders: Reviews and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Silhouette-Length-Scaled Gait Parameters for Motor Functional Analysis in Mice and Rats | eNeuro [eneuro.org]
- 26. tandfonline.com [tandfonline.com]
- 27. benchchem.com [benchchem.com]
- 28. japsonline.com [japsonline.com]
ZM241385: A Technical Guide for the Investigation of Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the adenosine (B11128) A2A receptor antagonist, ZM241385, and its application in the study of cerebral ischemia. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction: The Role of Adenosine A2A Receptors in Cerebral Ischemia
During a cerebral ischemic event, the extracellular concentration of adenosine rises dramatically. Adenosine, a ubiquitous neuromodulator, exerts its effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The adenosine A2A receptor has emerged as a significant therapeutic target in the context of stroke and brain injury.
Activation of the A2A receptor is largely considered to be detrimental in the acute phase of ischemia. It contributes to excitotoxicity by modulating glutamate (B1630785) release and uptake, and promotes neuroinflammation, both of which exacerbate neuronal damage in the ischemic penumbra. Consequently, antagonism of the A2A receptor presents a promising strategy for neuroprotection.
This compound (4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol) is a potent and selective non-xanthine antagonist of the adenosine A2A receptor. Its utility in preclinical models of cerebral ischemia has been demonstrated, offering a valuable pharmacological tool to dissect the role of A2A receptor signaling in ischemic pathophysiology and to explore its potential as a neuroprotective agent.
Mechanism of Action of this compound in Neuroprotection
The neuroprotective effects of this compound in cerebral ischemia are multi-faceted, primarily stemming from its ability to block the detrimental consequences of excessive A2A receptor activation.
-
Reduction of Glutamate Excitotoxicity: A major contributor to neuronal death in ischemia is the excessive accumulation of extracellular glutamate, leading to overstimulation of glutamate receptors and subsequent excitotoxicity. Adenosine A2A receptors are implicated in enhancing glutamate release and inhibiting its uptake by astrocytes. By antagonizing these receptors, this compound helps to mitigate this glutamate surge, thereby protecting neurons from excitotoxic damage.[4][6]
-
Modulation of Neuroinflammation: Post-ischemic inflammation, characterized by the activation of microglia and astrocytes and the infiltration of peripheral immune cells, contributes significantly to secondary brain injury. A2A receptors are expressed on these immune cells and are involved in modulating inflammatory responses. Blockade of A2A receptors with this compound has been shown to decrease the activation of astrocytes, a key component of the neuroinflammatory response following ischemia.[2]
-
Preservation of Neuronal Function: In in vitro models of ischemia, such as oxygen-glucose deprivation (OGD), this compound has been demonstrated to delay the onset of anoxic depolarization (AD), a critical event signifying irreversible neuronal damage.[2][6] This delay is indicative of preserved ionic homeostasis and neuronal viability. Furthermore, treatment with this compound can lead to improved neuronal survival and recovery of synaptic transmission upon reperfusion.[2]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in models of cerebral ischemia.
Table 1: In Vitro Studies using Oxygen-Glucose Deprivation (OGD)
| Model System | This compound Concentration | Duration of OGD | Key Quantitative Findings | Reference |
| Rat Hippocampal Slices (CA1) | 100 nmol/L | 7 min | Significantly prevented CA1 pyramidal neuronal damage. | [2] |
| Rat Hippocampal Slices (CA1) | 100 nmol/L | 7 min | Significantly reduced the increase in the 30 kDa fragment of Glial Fibrillary Acidic Protein (GFAP), a marker of astrogliosis. | [2] |
| Rat Hippocampal Slices (CA1) | 100-500 nmol/L | 7 or 30 min | Prevented or delayed the appearance of anoxic depolarization (AD). | [2] |
| Rat Hippocampal Slices (Dentate Gyrus) | Not specified | 9 min | Significantly prevents or delays the appearance of AD and protects from the irreversible block of neurotransmission. | [7] |
| Rat Hippocampal Slices (Dentate Gyrus) | Not specified | 9 min | Antagonized the decrease in the number of BrdU(+) cells (a marker of proliferation) 6 hours after OGD. | [7] |
Table 2: In Vivo Studies using Animal Models of Cerebral Ischemia
| Animal Model | This compound Dosage and Administration Route | Ischemia/Reperfusion Time | Key Quantitative Findings | Reference |
| Rat (Four-vessel occlusion) | Not specified | Not specified | Reduced hippocampal injury and improved performance in the Morris water maze. | [8] |
| Mouse (Transient Middle Cerebral Artery Occlusion) | Not specified | Not specified | A2A receptor knockout mice showed a 26% reduction in total infarct volume compared to wild-type littermates. | [9] |
Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Slices
This protocol is adapted from studies investigating the neuroprotective effects of this compound in an in vitro model of cerebral ischemia.[2]
Objective: To induce ischemic-like conditions in hippocampal brain slices and assess the effects of this compound on neuronal survival and function.
Materials:
-
Male Wistar rats (150-200 g)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, glucose 10; saturated with 95% O2 / 5% CO2.
-
OGD medium: aCSF without glucose and saturated with 95% N2 / 5% CO2.
-
This compound stock solution (in DMSO)
-
Propidium (B1200493) iodide (PI) for cell death assessment
-
Equipment for brain slicing (e.g., vibratome)
-
Incubation chamber for slices
-
Electrophysiology recording setup (for measuring field excitatory postsynaptic potentials - fEPSPs)
-
Microscope for imaging
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
OGD Induction:
-
Transfer slices to a recording chamber continuously perfused with oxygenated aCSF.
-
Record baseline fEPSPs in the CA1 region.
-
To induce OGD, switch the perfusion to the OGD medium. The duration of OGD can be varied (e.g., 7 or 30 minutes) to model different severities of ischemia.[2]
-
During OGD, monitor the electrophysiological response for the appearance of anoxic depolarization (AD).
-
-
This compound Treatment:
-
For the treatment group, perfuse the slices with aCSF containing the desired concentration of this compound (e.g., 100-500 nmol/L) for a period before and during the OGD.[2]
-
-
Reperfusion and Assessment:
-
After the OGD period, switch the perfusion back to standard oxygenated aCSF.
-
Continue to record fEPSPs to assess the recovery of synaptic transmission.
-
For assessment of cell death, incubate slices in aCSF containing propidium iodide (e.g., 3 hours after OGD) and visualize PI uptake using fluorescence microscopy.[2]
-
For biochemical analysis (e.g., Western blot for GFAP), collect slices at the end of the experiment.[2]
-
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The intraluminal suture method for MCAO is a widely used model to mimic focal cerebral ischemia in rodents.
Objective: To induce a focal ischemic stroke in rats and evaluate the neuroprotective effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
This compound for administration (e.g., intraperitoneal injection)
-
Triphenyltetrazolium chloride (TTC) for infarct volume measurement
-
Equipment for neurological scoring
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
MCAO Procedure:
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA.
-
Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
The duration of occlusion can be varied (e.g., 60-120 minutes) for a transient MCAO model, followed by withdrawal of the suture to allow reperfusion. For a permanent MCAO model, the suture is left in place.
-
-
This compound Administration:
-
This compound can be administered at various time points relative to the ischemic insult (e.g., before, during, or after MCAO) and via different routes (e.g., intraperitoneal, intravenous). The specific dosage and timing will depend on the experimental design.
-
-
Post-operative Care and Assessment:
-
Provide post-operative care, including analgesia and hydration.
-
At a predetermined time point after MCAO (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.
-
To measure infarct volume, euthanize the animal, remove the brain, and slice it into coronal sections.
-
Incubate the slices in a TTC solution. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Signaling Pathways and Visualizations
The neuroprotective effects of this compound are mediated through the modulation of specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
Adenosine A2A Receptor Signaling in Ischemia
Caption: Adenosine A2A receptor signaling cascade in cerebral ischemia.
Experimental Workflow for In Vitro OGD Studies
References
- 1. Role of adenosine A2A receptor in cerebral ischemia reperfusion injury: Signaling to phosphorylated extracellular signal-regulated protein kinase (pERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temporary middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A Receptors Modulate Acute Injury and Neuroinflammation in Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of oxygen and glucose deprivation on synaptic transmission in rat dentate gyrus: role of A2A adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A2A Adenosine Receptor Deficiency Attenuates Brain Injury Induced by Transient Focal Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
ZM241385 and its effect on glutamate release
An In-Depth Technical Guide to ZM241385 and its Effect on Glutamate (B1630785) Release
Introduction
This compound, chemically known as 4-(2-[7-Amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, is a potent and highly selective non-xanthine antagonist of the adenosine (B11128) A2A receptor.[5][6] Its high affinity and selectivity have established it as a critical pharmacological tool in neuroscience research.[3][7] Adenosine A2A receptors are key modulators of neurotransmission, and their antagonism by compounds like this compound has profound implications for controlling the release of various neurotransmitters, most notably glutamate.
This technical guide provides a comprehensive overview of the effects of this compound on glutamate release, targeting an audience of researchers, scientists, and professionals in drug development. The document details the underlying mechanisms of action, summarizes quantitative data from key studies, outlines experimental protocols, and illustrates critical pathways and workflows through diagrams.
Core Mechanism of Action: A2A Receptor Antagonism
The primary mechanism by which this compound influences glutamate release is through its direct antagonism of the adenosine A2A receptor. In the central nervous system, particularly in regions like the striatum and hippocampus, A2A receptors are located on glutamatergic terminals.[1] Under various physiological and pathological conditions, such as ischemia, endogenous adenosine levels rise. This adenosine binds to presynaptic A2A receptors, initiating a signaling cascade that facilitates the release of glutamate.[1]
This facilitation of glutamate release can be neuroprotective or excitotoxic depending on the context. In pathological states like stroke or neurodegenerative diseases, excessive A2A receptor activation leads to an overabundance of extracellular glutamate, triggering excitotoxic cell death.[1]
This compound competitively binds to the A2A receptor, blocking the action of endogenous adenosine. This blockade prevents the facilitatory effect on glutamate release, thereby reducing glutamate outflow from neurons and glial cells.[1] This reduction in excitotoxic damage is considered a major component of the neuroprotective effects observed with A2A receptor antagonists.[1][6]
References
- 1. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ZM 241385 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 6. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ZM241385 (CAS 139180-30-6): A Comprehensive Technical Guide for Researchers
An In-depth Review of the Potent and Selective Adenosine (B11128) A₂A Receptor Antagonist
This technical guide provides a detailed overview of ZM241385, a potent and highly selective non-xanthine antagonist of the adenosine A₂A receptor. With the CAS number 139180-30-6, this compound has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the A₂A receptor in a variety of research areas, including neurodegenerative diseases, cancer immunotherapy, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's properties, mechanism of action, experimental protocols, and key applications.
Chemical and Physicochemical Properties
This compound, with the chemical name 4-(2-[7-Amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, is a synthetic compound with a molecular formula of C₁₆H₁₅N₇O₂ and a molecular weight of 337.34 g/mol .[3] Its structural and physical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 139180-30-6 | [3] |
| Molecular Formula | C₁₆H₁₅N₇O₂ | [3] |
| Molecular Weight | 337.34 g/mol | [3] |
| Appearance | White to tan powder | [3][6] |
| Purity | ≥98% (HPLC) | [3][5] |
| Solubility | DMSO: >15 mg/mL (up to 100 mM) | [3][6] |
| Storage Temperature | 2-8°C | [3] |
| SMILES String | Nc1nc(NCCc2ccc(O)cc2)nc3nc(nn13)-c4ccco4 | [6] |
| InChI Key | PWTBZOIUWZOPFT-UHFFFAOYSA-N | [6][7] |
Mechanism of Action and Pharmacology
This compound functions as a high-affinity antagonist of the adenosine A₂A receptor, a G-protein coupled receptor (GPCR).[1] Upon activation by its endogenous ligand, adenosine, the A₂A receptor couples to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] This signaling cascade plays a crucial role in various physiological processes. This compound competitively binds to the A₂A receptor, blocking the binding of adenosine and thereby inhibiting the downstream signaling pathway.[9]
The pharmacological profile of this compound is characterized by its high potency and selectivity for the A₂A receptor over other adenosine receptor subtypes (A₁, A₂B, and A₃).[3][5]
Pharmacological Data
| Parameter | Species/System | Value | Reference(s) |
| Ki | Human A₂A Receptor (HEK-293 cells) | 0.8 nM | [8] |
| Ki | Human A₂A Receptor (HEK-293 cells) | 800 pM | [3] |
| Ki | Adenosine A₂A Receptor | 1.4 nM | [1] |
| pIC₅₀ | Rat Pheochromocytoma Cell Membranes ([³H]NECA) | 9.52 | [9][10][11] |
| pA₂ | Guinea Pig Cardiac Vasculature (vs. CGS21680) | 9.02 | [5][9][10] |
| Selectivity | vs. A₁ Receptor | ~1000-fold | [5] |
| Selectivity | vs. A₂B Receptor | ~91-fold | [5] |
| Selectivity | vs. A₃ Receptor | >500,000-fold | [5] |
Signaling Pathways
The primary signaling pathway modulated by this compound is the adenosine A₂A receptor-mediated cAMP pathway. By blocking the A₂A receptor, this compound prevents the Gs protein-mediated activation of adenylyl cyclase, thus inhibiting the production of cAMP from ATP. This, in turn, prevents the activation of Protein Kinase A (PKA) and the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB).
Experimental Protocols
This section provides an overview of common experimental methodologies involving this compound.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the adenosine A₂A receptor.
-
Materials:
-
Cell membranes expressing the adenosine A₂A receptor (e.g., from rat striatum or transfected cell lines like HEK-293 or CHO).[9][12]
-
Radioligand: [³H]this compound or a competing radiolabeled agonist/antagonist (e.g., [³H]NECA).[9]
-
Assay Buffer: Typically a Tris-HCl buffer with MgCl₂.[13]
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., CGS21680).[13]
-
Glass fiber filters and a cell harvester for separating bound and free radioligand.
-
Scintillation counter.
-
-
Protocol:
-
Prepare cell membranes by homogenization and centrifugation.
-
Incubate the membranes with varying concentrations of the radioligand in the assay buffer. For competition assays, incubate membranes with a fixed concentration of radioligand and varying concentrations of this compound.
-
Incubate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[13][14]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd or Ki values.
-
In Vitro cAMP Functional Assay
This assay measures the ability of this compound to antagonize the A₂A receptor agonist-induced increase in intracellular cAMP.
-
Materials:
-
Protocol:
-
Culture the cells in appropriate plates.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of an A₂A receptor agonist.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the IC₅₀ value of this compound.
-
In Vivo Studies
This compound has been evaluated in various animal models to assess its therapeutic potential.
-
Neuroprotection Models:
-
Model: Oxygen-glucose deprivation (OGD) in rat hippocampal slices, a model for cerebral ischemia.[2][4]
-
Treatment: this compound (100-500 nmol·L⁻¹) applied before, during, and after OGD.[2]
-
Endpoints: Measurement of anoxic depolarization, recovery of synaptic potentials, and assessment of neuronal damage using propidium (B1200493) iodide staining.[2][4]
-
-
Cancer Immunotherapy Models:
-
Cardiovascular Models:
Research Applications
The high selectivity and potency of this compound make it an invaluable tool for a wide range of research applications:
-
Neurodegenerative Diseases: Investigating the role of A₂A receptors in Parkinson's disease, Alzheimer's disease, and ischemic brain injury.[13][16]
-
Cancer Immunotherapy: Studying the immunosuppressive effects of adenosine in the tumor microenvironment and the potential of A₂A receptor blockade to enhance anti-tumor immunity.[8]
-
Inflammation: Elucidating the role of A₂A receptors in modulating inflammatory responses.
-
Cardiovascular Physiology: Examining the involvement of A₂A receptors in the regulation of blood pressure and coronary blood flow.[15]
Conclusion
This compound is a well-characterized, potent, and selective adenosine A₂A receptor antagonist that has significantly contributed to our understanding of A₂A receptor biology. Its utility as a research tool is firmly established, and it continues to be a key compound in the exploration of novel therapeutic strategies targeting the adenosine signaling pathway. This guide provides a comprehensive summary of its properties and applications to aid researchers in their scientific endeavors.
References
- 1. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis [frontiersin.org]
- 4. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Adenosine A2A Receptor Antagonist I, ZM 241385 [sigmaaldrich.com]
- 8. [(3)H]this compound--an antagonist radioligand for adenosine A(2A) receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists [mdpi.com]
- 12. Kinetic and functional properties of [3H]this compound, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Adenosine A2A antagonists are protective in in vivo and in vitro models of brain ischemia [frontiersin.org]
- 16. Effect of adenosine A2A receptor antagonist this compound on amygdala-kindled seizures and progression of amygdala kindling - PubMed [pubmed.ncbi.nlm.nih.gov]
ZM241385: A Technical Guide for Researchers
An in-depth overview of the potent and selective A₂A adenosine (B11128) receptor antagonist, ZM241385, covering its physicochemical properties, mechanism of action, and detailed experimental protocols for its use in research.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on this compound. The document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the core signaling pathway, offering a practical tool for laboratory use.
Physicochemical Properties and Quantitative Data
This compound is a potent, non-xanthine antagonist highly selective for the A₂A adenosine receptor subtype.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 337.34 g/mol | [1] |
| Chemical Formula | C₁₆H₁₅N₇O₂ | [1] |
| CAS Number | 139180-30-6 | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively blocking the A₂A adenosine receptor, a G protein-coupled receptor (GPCR). The A₂A receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon activation by its endogenous ligand, adenosine, the A₂A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating a wide range of physiological processes including vasodilation, inflammation, and neurotransmission.
By competitively binding to the A₂A receptor, this compound prevents adenosine from activating this cascade, thereby inhibiting the downstream signaling pathway. This antagonistic action makes this compound a valuable tool for studying the physiological and pathological roles of the A₂A receptor.
This compound Signaling Pathway
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay ([³H]-ZM241385)
This protocol is designed to determine the binding affinity of test compounds for the A₂A adenosine receptor using [³H]-ZM241385 as the radioligand.
-
Materials:
-
Procedure:
-
Prepare cell membranes by homogenization and centrifugation. Resuspend the final pellet in Tris-HCl buffer.[2]
-
In a 96-well plate, add 25 µL of cell membrane suspension (5-10 µg of protein), 25 µL of [³H]-ZM241385 (final concentration ~1-5 nM), and 25 µL of assay buffer or competing compound.[2]
-
For determining non-specific binding, add 100 µM NECA.
-
Incubate the plate for 60-120 minutes at 25°C.[2]
-
Terminate the incubation by rapid vacuum filtration through GF/B filter plates.
-
Wash the filters multiple times with ice-cold assay buffer.[2]
-
Allow the filters to dry, then add scintillation fluid and measure radioactivity using a scintillation counter.
-
2. cAMP Functional Assay
This assay measures the ability of this compound to antagonize agonist-induced cAMP production in whole cells.
-
Materials:
-
HEK293 cells stably expressing the human A₂A adenosine receptor.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.[3]
-
A₂A receptor agonist (e.g., NECA).
-
This compound.
-
cAMP detection kit (e.g., LANCE cAMP kit).
-
-
Procedure:
-
Seed HEK293-A₂A receptor cells in a 384-well plate at a density of approximately 2500 cells/well and culture overnight.[3]
-
The following day, replace the culture medium with stimulation buffer.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of the A₂A agonist NECA (typically at its EC₈₀ concentration).
-
Incubate for 30 minutes at room temperature.[3]
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
In Vivo Studies
1. Preparation and Administration
-
Vehicle Formulation: For intravenous (IV) administration, this compound can be dissolved in a vehicle such as a mixture of DMSO, polyethylene (B3416737) glycol (e.g., PEG300), Tween-80, and saline.[4] For oral (PO) administration, it can be prepared as a suspension in a vehicle like 0.5% methylcellulose.[5] A common formulation for intraperitoneal (i.p.) injection involves dissolving this compound in DMSO and then diluting with saline or corn oil.[4]
-
Animal Models and Dosing:
-
Rats: For studying effects on blood pressure, doses of 3-10 mg/kg have been administered orally to spontaneously hypertensive rats.[1] For intravenous administration in pithed rats, a dose of 10 mg/kg has been used.[1]
-
Mice: In tumor immunotherapy models, this compound has been administered via intraperitoneal injection at doses of 0.2-0.4 µ g/mouse daily.[4]
-
-
General Protocol for In Vivo Administration:
-
Acclimate animals to laboratory conditions for at least one week prior to the experiment.
-
Prepare the this compound formulation on the day of dosing.
-
Administer the dose based on the chosen route (IV, PO, or IP). For IV administration, the tail vein is commonly used. For PO administration, oral gavage is employed.
-
Monitor the animals for the desired physiological or behavioral endpoints at specified time points after administration.
-
This guide provides a foundational understanding of this compound and its application in research. Investigators should adapt these protocols to their specific experimental needs and adhere to all relevant institutional and national guidelines for animal care and use.
References
- 1. In vivo characterisation of ZM 241385, a selective adenosine A2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. resources.revvity.com [resources.revvity.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
ZM241385: A Technical Guide to Off-Target Effects at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM241385, or 4-(2-[7-amino-2-(2-furyl)[1][2]triazolo[2,3-a][3]triazin-5-ylamino]ethyl)phenol, is a potent and highly selective antagonist of the adenosine (B11128) A2A receptor.[1][2] It is a valuable research tool for elucidating the physiological and pathophysiological roles of this receptor. However, as with any pharmacological agent, understanding its off-target effects, particularly at higher concentrations, is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential. This guide provides an in-depth analysis of the known off-target interactions of this compound at elevated concentrations, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Data Presentation: Quantitative Analysis of this compound Interactions
The following tables summarize the quantitative data on the affinity and potency of this compound at its primary target, the adenosine A2A receptor, as well as its interactions with other adenosine receptor subtypes and known off-target proteins at higher concentrations.
Table 1: this compound Affinity and Potency at Adenosine Receptor Subtypes
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |
| A2A | Rat | Radioligand Binding ([³H]NECA displacement) | pIC₅₀ | 9.52 | [1] |
| Human | Radioligand Binding | Kᵢ | 0.8 nM | ||
| Guinea Pig | Functional (Vasodilation antagonism) | pA₂ | 9.02 | [1] | |
| A₁ | Rat | Radioligand Binding ([³H]R-PIA displacement) | pIC₅₀ | 5.69 | [1] |
| Human | Radioligand Binding | Kᵢ | 255 nM | ||
| Guinea Pig | Functional (Bradycardia antagonism) | pA₂ | 5.95 | [1] | |
| A₂B | Guinea Pig | Functional (Relaxation antagonism) | pA₂ | 7.06 | [1] |
| Human | Radioligand Binding | Kᵢ | 50 nM | ||
| A₃ | Rat | Radioligand Binding (AB-MECA displacement) | pIC₅₀ | 3.82 | [1] |
| Human | Radioligand Binding | Kᵢ | >10 µM |
Table 2: Known Off-Target Effects of this compound at High Concentrations
| Target | Species | Assay Type | Concentration | Effect | Reference |
| Phosphodiesterase Type I (Calcium/Calmodulin-activated) | Rat | Enzyme Activity Assay | 10 µM | Small inhibition | [1] |
| Muscarinic Receptors (in guinea-pig atria) | Guinea Pig | Functional (Carbachol-induced bradycardia) | 10 µM | Minor inhibition | [1] |
| Beta-Adrenoceptors (in guinea-pig aortae) | Guinea Pig | Functional (Isoprenaline-induced relaxation) | 10 µM | Small inhibitory effect | [1] |
Note: A comprehensive off-target screening of this compound against a broad panel of receptors, ion channels, and enzymes (e.g., Eurofins SafetyScreen or CEREP Panlabs) is not publicly available in the reviewed literature. The data presented here is based on specific published studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of this compound for adenosine receptors.
General Protocol:
-
Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex for A₁ receptors, rat pheochromocytoma cells for A₂ₐ receptors) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
A fixed concentration of a specific radioligand (e.g., [³H]R-PIA for A₁, [³H]NECA for A₂ₐ) is incubated with the membrane preparation in the presence of varying concentrations of this compound.[1]
-
The incubation is carried out in a final volume of typically 250-500 µL of assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.
-
The reaction is incubated to equilibrium (e.g., 60-90 minutes at room temperature).
-
-
Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional Assays (cAMP Accumulation)
Objective: To determine the functional antagonism (pA₂) of this compound at Gs-coupled adenosine receptors (A₂ₐ and A₂B).
General Protocol:
-
Cell Culture:
-
Cells expressing the adenosine receptor of interest (e.g., CHO cells transfected with the human A₂ₐ receptor) are cultured to an appropriate confluency.
-
-
cAMP Accumulation Assay:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.
-
Cells are then incubated with varying concentrations of this compound for a defined period.
-
Subsequently, a fixed concentration of an adenosine receptor agonist (e.g., CGS21680 for A₂ₐ) is added to stimulate cAMP production.
-
The incubation is stopped by lysing the cells.
-
-
cAMP Quantification:
-
The intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on competitive enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence resonance energy transfer (FRET).
-
-
Data Analysis:
-
Concentration-response curves for the agonist in the absence and presence of different concentrations of this compound are generated.
-
The Schild plot analysis is used to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
-
Phosphodiesterase (PDE) Inhibition Assay
Objective: To assess the inhibitory effect of this compound on phosphodiesterase activity.
General Protocol (adapted from a two-step radioassay):
-
Enzyme and Substrate Preparation:
-
A preparation of the phosphodiesterase isoenzyme of interest (e.g., partially purified from rat hepatocytes) is used.[1] For CaM-dependent PDEs, calmodulin and Ca²⁺ are included in the assay buffer.
-
The substrate, radiolabeled cyclic nucleotide (e.g., [³H]cAMP or [³H]cGMP), is prepared in the assay buffer.
-
-
Inhibition Reaction:
-
The PDE enzyme is pre-incubated with varying concentrations of this compound (e.g., 10 µM).[1]
-
The reaction is initiated by the addition of the radiolabeled substrate.
-
The mixture is incubated for a specific time at a controlled temperature (e.g., 37°C) to allow for enzymatic hydrolysis of the cyclic nucleotide to its corresponding 5'-monophosphate.
-
-
Separation of Product and Substrate:
-
The reaction is terminated, often by boiling or the addition of a stop solution.
-
The radiolabeled 5'-monophosphate product is separated from the unreacted cyclic nucleotide substrate. This can be achieved using techniques like anion-exchange chromatography (e.g., Dowex resin columns) or thin-layer chromatography (TLC).
-
-
Quantification:
-
The amount of radiolabeled 5'-monophosphate formed is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The percentage of inhibition of PDE activity at each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacology of this compound.
Caption: Adenosine A2A receptor signaling pathway and the antagonistic effect of this compound.
Caption: General workflow for a radioligand binding assay.
Caption: Workflow for a phosphodiesterase inhibition radioassay.
Conclusion
This compound is a highly selective adenosine A2A receptor antagonist, demonstrating significantly lower affinity for other adenosine receptor subtypes.[1] At high micromolar concentrations, however, it can exhibit off-target effects, including minor inhibition of calcium/calmodulin-activated phosphodiesterase type I and weak interactions with muscarinic and beta-adrenergic receptors in isolated tissue preparations.[1] Researchers utilizing this compound at concentrations significantly above its Kᵢ for the A₂ₐ receptor should be mindful of these potential confounding effects. The lack of publicly available data from a broad off-target screening panel underscores the need for caution when interpreting results obtained with high concentrations of this compound. The experimental protocols provided herein offer a foundation for further investigation into the selectivity and potential off-target profile of this compound.
References
Methodological & Application
ZM241385 In Vivo Experimental Protocols: A Comprehensive Guide for Researchers
Introduction
ZM241385 is a potent and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor implicated in a diverse range of physiological and pathological processes. Its ability to modulate immune responses, neuronal activity, and cardiovascular function has made it a valuable tool for in vivo research in oncology, neuroscience, and cardiovascular disease. This document provides detailed application notes and protocols for the in vivo use of this compound, intended for researchers, scientists, and drug development professionals.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data from various in vivo studies investigating the efficacy of this compound in different disease models.
Table 1: Oncology Studies
| Animal Model | Cancer Type | This compound Dosage & Route | Treatment Schedule | Key Findings | Reference |
| C57BL/6 Mice | 4-nitroquinoline-N-oxide induced oral carcinoma | 0.2 µ g/mouse & 0.4 µ g/mouse , Intraperitoneal (IP) | Daily for 11 weeks | Decreased tumor volume, activation of CD8+ T cells, and reduced frequency of splenic myeloid-derived suppressor cells (MDSCs). | [1] |
| BALB/c Mice | RencaHA renal carcinoma | Not specified | Not specified | Treatment with this compound resulted in a reduction in tumor growth. | [2] |
| B16F10 Melanoma Model | Melanoma | Not specified | Not specified | Marked tumor growth inhibition compared to controls. Combination with anti-CTLA4 mAb showed significant tumor growth delay. | [1] |
Table 2: Neuroscience Studies
| Animal Model | Disease Model | This compound Dosage & Route | Treatment Schedule | Key Findings | Reference |
| Wistar Rats | Amygdala-kindled seizures | 0.001-0.1 nmol/L, Intracerebroventricular (ICV) | Single administration | Decreased afterdischarge duration, motor seizure duration, and stage 5 duration. | |
| Sprague-Dawley Rats | Rotenone-induced Parkinson's Disease | 3.3 mg/kg/day, IP | Daily | Improved motor function and movement coordination; increased dopamine (B1211576) concentration. | [3] |
| Wistar Rats | Quinolinic acid-induced excitotoxicity | Not specified (SCH 58261 used) | Pre-treatment | A low dose of an A2A receptor antagonist significantly reduced motor activity deficits, EEG changes, and striatal gliosis. | [4] |
| Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 100-500 nmol/L | Pre-treatment | Delayed anoxic depolarization, decreased astrocyte activation, and improved neuronal survival. | [5] |
Table 3: Cardiovascular Studies
| Animal Model | Experimental Condition | This compound Dosage & Route | Key Findings | Reference |
| Anesthetized Dogs | Adenosine-induced vasodilation | Intravenous (IV) | 140-fold more potent in attenuating vasodilator responses than bradycardic effects. | [6] |
| Conscious Spontaneously Hypertensive Rats | Adenosine challenge | 3-10 mg/kg, Oral (p.o.) | Selectively attenuated the mean arterial blood pressure response to exogenous adenosine. | [6] |
| Pithed Rats | Angiotensin II-supported blood pressure | 10 mg/kg, IV | Did not inhibit hypotensive or bradycardic effects of an A3/A1 receptor agonist. | [6] |
| Conscious Normotensive Cats | Adenosine challenge | 10 mg/kg, p.o. or 0.3 mg/kg, IV | Attenuated blood pressure responses to adenosine. | [7][8] |
| Anesthetized Dogs and Cats | Adenosine receptor stimulation | 1-10 mg/kg, Intraduodenal | Rapid and prolonged attenuation of vasodilatation responses. | [7][8] |
Signaling Pathways and Experimental Workflows
A2A Adenosine Receptor Signaling Pathway
The adenosine A2A receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). This compound, as an antagonist, blocks this signaling cascade.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study using this compound.
Experimental Protocols
1. Preparation and Formulation of this compound for In Vivo Administration
This compound has limited solubility in aqueous solutions. Therefore, appropriate vehicle selection is critical for successful in vivo delivery.
-
For Intraperitoneal (IP) and Intravenous (IV) Injection:
-
Prepare a stock solution of this compound in 100% DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to make a 10 mg/ml stock.
-
For the final injection volume, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 5-10% DMSO, 40% PEG300, 5% Tween 80, and the remainder saline.
-
To prepare the final solution, first mix the required volume of the this compound stock solution with PEG300.
-
Add Tween 80 and mix thoroughly.
-
Finally, add saline to the desired final volume and vortex to ensure a clear solution.
-
The final concentration of DMSO should be kept as low as possible to avoid toxicity.
-
-
For Oral Gavage (PO):
-
This compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Weigh the required amount of this compound and triturate it with a small amount of the 0.5% CMC solution to form a paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
2. Protocol for a Murine Syngeneic Tumor Model
This protocol is a general guideline for evaluating the anti-tumor efficacy of this compound in a subcutaneous mouse tumor model.
-
Materials:
-
Appropriate mouse strain (e.g., C57BL/6 for B16F10 melanoma)
-
Tumor cells (e.g., B16F10 melanoma cells)
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
This compound
-
Vehicle for this compound
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Cell Implantation:
-
On Day 0, inject 1 x 10^5 to 1 x 10^6 tumor cells in 100 µl of sterile PBS (or a 1:1 mixture of PBS and Matrigel) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth on Day 3-5 post-implantation.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Administer this compound at the desired dose (e.g., 0.2-0.4 µ g/mouse ) via intraperitoneal injection daily or on a specified schedule.
-
Administer an equal volume of the vehicle to the control group.
-
-
Endpoint:
-
Continue treatment and tumor monitoring until the tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, flow cytometry for immune cell infiltration).
-
-
3. Protocol for a Rat Model of Parkinson's Disease
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound in a rotenone-induced rat model of Parkinson's disease.[3]
-
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
Vehicle for rotenone (e.g., sunflower oil)
-
This compound
-
Vehicle for this compound
-
Behavioral testing apparatus (e.g., open field, rotarod)
-
-
Procedure:
-
Rotenone Administration:
-
Induce Parkinsonism by administering rotenone (e.g., 1.5 mg/kg) subcutaneously every 48 hours for a specified duration (e.g., several weeks).
-
-
This compound Treatment:
-
Concurrently with rotenone administration, treat a group of rats with this compound (e.g., 3.3 mg/kg/day) via intraperitoneal injection.
-
A control group should receive the vehicle for this compound. A sham group receiving only the vehicles for both rotenone and this compound should also be included.
-
-
Behavioral Assessment:
-
Perform behavioral tests (e.g., open field test for locomotor activity, rotarod test for motor coordination) at baseline and at regular intervals throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the rats and collect brain tissue.
-
Perform neurochemical analysis (e.g., HPLC to measure dopamine and its metabolites in the striatum) and histological analysis (e.g., tyrosine hydroxylase immunohistochemistry to assess dopaminergic neuron loss in the substantia nigra).
-
-
4. Protocol for a Canine Cardiovascular Study
This protocol provides a general framework for investigating the cardiovascular effects of this compound in anesthetized dogs.[6]
-
Materials:
-
Beagle dogs or other suitable breed
-
Anesthetics (e.g., propofol, isoflurane)
-
Intravenous catheters
-
Hemodynamic monitoring equipment (e.g., blood pressure transducer, electrocardiogram)
-
This compound
-
Vehicle for this compound
-
Adenosine for inducing vasodilation
-
-
Procedure:
-
Anesthesia and Instrumentation:
-
Anesthetize the dogs and maintain a stable plane of anesthesia.
-
Insert intravenous catheters for drug administration and blood sampling.
-
surgically implant catheters for the measurement of arterial blood pressure and other hemodynamic parameters.
-
-
Baseline Measurements:
-
Allow the animal to stabilize and record baseline cardiovascular parameters (e.g., heart rate, blood pressure, cardiac output).
-
-
This compound Administration:
-
Administer this compound intravenously as a bolus or a continuous infusion at the desired dose.
-
-
Adenosine Challenge:
-
After a predetermined time following this compound administration, infuse adenosine to induce vasodilation and a hypotensive response.
-
-
Data Collection and Analysis:
-
Continuously monitor and record all cardiovascular parameters throughout the experiment.
-
Compare the adenosine-induced changes in the presence and absence of this compound to determine its antagonistic effects on A2A receptors.
-
-
Disclaimer: These protocols are intended as general guidelines. Researchers should adapt them to their specific experimental needs and ensure that all procedures are approved by their institutional animal care and use committee (IACUC). The dosages and administration routes may need to be optimized for different animal models and research questions.
References
- 1. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists [mdpi.com]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of Striatal Adenosine A2A Receptor Reduces, through a Presynaptic Mechanism, Quinolinic Acid-Induced Excitotoxicity: Possible Relevance to Neuroprotective Interventions in Neurodegenerative Diseases of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo characterisation of ZM 241385, a selective adenosine A2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacodynamics of ZM 241385, a potent A2a adenosine receptor antagonist, after enteric administration in rat, cat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZM241385 Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ZM241385, a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR), in mouse models. This document includes detailed dosage information, experimental protocols, and an overview of the relevant signaling pathways.
This compound is a critical tool for investigating the physiological and pathological roles of the A2A receptor in various disease models, including neurodegenerative disorders, cancer, and inflammatory conditions. Proper dosage and administration are crucial for obtaining reliable and reproducible results.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the quantitative data on this compound dosage from various studies in mouse models, providing a clear comparison for researchers.
| Mouse Model | Administration Route | Dosage | Vehicle | Frequency | Key Findings |
| Parkinson's Disease (Haloperidol-induced) | Intraperitoneal (i.p.) | 3.5 mg/kg and 5 mg/kg | Not specified | Daily for 7 days | Attenuated Parkinsonian symptoms, with 5 mg/kg showing optimal improvement in motor function.[1] |
| Parkinson's Disease (Rotenone-induced) | Intraperitoneal (i.p.) | 3.3 mg/kg | Saline | Daily for 12 days | Improved motor function and increased dopamine (B1211576) concentration.[2][3] |
| Cancer (Melanoma) | Intraperitoneal (i.p.) | 0.2 µ g/mouse and 0.4 µ g/mouse | Not specified | Daily for 11 weeks | Decreased tumor volume, activated CD8+ T cells, and reduced the frequency of splenic MDSCs.[4] |
| Cancer (Renal Carcinoma) | Not specified | Not specified | Not specified | Not specified | Treatment with this compound resulted in a reduction in tumor growth.[5] |
| Depression Model (Forced Swim Test) | Intraperitoneal (i.p.) | 1 mg/kg | Not specified | Single dose | Prevented the anti-immobility effect of adenosine. |
| Cardiovascular (Spontaneously Hypertensive Rats) | Oral (p.o.) | 3-10 mg/kg | Not specified | Single dose | Selectively attenuated the mean arterial blood pressure response to adenosine.[6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
A common method for preparing this compound for intraperitoneal injection involves creating a stock solution and then diluting it to the final working concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation (e.g., 50 mg/mL in DMSO):
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a concentration of 50 mg/mL.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C for long-term storage.[4]
-
-
Working Solution Preparation (e.g., for a final concentration of 1 mg/mL):
-
This protocol yields a clear solution of ≥ 5 mg/mL.[4]
-
For a 1 mL working solution, take 100 μL of the 50 mg/mL DMSO stock solution.[4]
-
Add it to 400 μL of PEG300 and mix well.[4]
-
Add 50 μL of Tween-80 and mix thoroughly.[4]
-
Finally, add 450 μL of sterile saline to bring the total volume to 1 mL.[4]
-
Vortex the final solution until it is clear and homogenous.
-
It is recommended to prepare the working solution fresh on the day of the experiment.[4]
-
Intraperitoneal (i.p.) Injection in Mice
Intraperitoneal injection is a common route for systemic administration of this compound.
Materials:
-
Prepared this compound working solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol (B145695) for disinfection
-
Appropriate mouse restraint device
Protocol:
-
Animal Restraint:
-
Injection Site Identification:
-
Injection Procedure:
-
Swab the injection site with 70% ethanol.[9]
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.[8]
-
Gently aspirate to ensure that no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper needle placement.[7]
-
If aspiration is clear, slowly inject the this compound solution. The typical injection volume for a mouse is 100-200 µL.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions following the injection.
-
Mandatory Visualizations
Adenosine A2A Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by the adenosine A2A receptor, which is antagonized by this compound.
Caption: Adenosine A2A Receptor Signaling Pathway and this compound Inhibition.
Experimental Workflow for this compound In Vivo Study
The following diagram outlines a typical experimental workflow for studying the effects of this compound in a mouse model.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Adenosine A2A Receptor Blockade Prevents Rotenone-Induced Motor Impairment in a Rat Model of Parkinsonism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adenosine 2A receptor and TIM3 suppress cytolytic killing of tumor cells via cytoskeletal polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo characterisation of ZM 241385, a selective adenosine A2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. research.vt.edu [research.vt.edu]
ZM241385: Comprehensive Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the solubility, preparation, and application of ZM241385, a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR). The following protocols and data are intended to facilitate the effective use of this compound in a laboratory setting.
Solubility Profile
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in aqueous solutions and ethanol.[1] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1][2] For complete dissolution in DMSO, ultrasonication may be required.[2]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL[2] | 296.44 mM[2] | Requires sonication. Use of fresh, non-hygroscopic DMSO is critical.[2] |
| DMSO | 67 mg/mL[1] | 198.61 mM[1] | Moisture-absorbing DMSO reduces solubility.[1] |
| Water | Insoluble[1] | - | |
| Ethanol | Insoluble[1] | - |
In Vitro and In Vivo Solution Preparation Protocols
Due to its poor aqueous solubility, this compound requires specific formulations for both in vitro and in vivo experiments. Stock solutions are typically prepared in 100% DMSO and stored at -20°C or -80°C.[2] Working solutions are then prepared by diluting the DMSO stock into an appropriate vehicle.
Preparation of Stock Solutions in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
Protocol:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL or 67 mg/mL).
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for several minutes until the solution is clear.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
Preparation of Working Solutions for In Vitro Assays (e.g., Cell Culture)
For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol:
-
Thaw a frozen aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the culture does not exceed cytotoxic levels. For example, a 1:1000 dilution of a 100 mM stock solution into media will result in a final concentration of 100 µM this compound with 0.1% DMSO.
Preparation of Working Solutions for In Vivo Administration
Several formulations using co-solvents are recommended for preparing this compound for in vivo use. The choice of vehicle depends on the route of administration and the required concentration.
Protocol 1: PEG300, Tween-80, and Saline Formulation [2]
-
Final Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Achievable Solubility: ≥ 5 mg/mL (14.82 mM)[2]
-
Start with a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix well.
Protocol 2: SBE-β-CD in Saline Formulation [2]
-
Final Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Achievable Solubility: ≥ 5 mg/mL (14.82 mM)[2]
-
Start with a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is obtained.
Protocol 3: Corn Oil Formulation [2]
-
Final Composition: 10% DMSO, 90% Corn Oil
-
Achievable Solubility: ≥ 5 mg/mL (14.82 mM)[2]
-
Start with a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly. This formulation may be suitable for intraperitoneal injections.[2]
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the adenosine A2A receptor (A2AR), a G protein-coupled receptor (GPCR).[3][4] The A2AR is predominantly coupled to the Gs alpha subunit of heterotrimeric G proteins.[5] Activation of A2AR by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating physiological responses such as vasodilation and immunosuppression.[4] By binding to the A2AR, this compound competitively blocks the binding of adenosine, thereby inhibiting this signaling cascade.[6]
Caption: this compound blocks adenosine-mediated A2AR signaling.
Experimental Workflow: Radioligand Binding Assay
A common application of this compound is in competitive radioligand binding assays to determine its affinity for the A2A receptor or to screen other compounds.[3][7]
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Displacement Assay
This protocol is a general guideline for determining the binding affinity of a test compound against the A2A receptor using [3H]-ZM241385 as the radioligand.
Materials:
-
Cell membranes expressing the human A2A receptor
-
[3H]-ZM241385 radioligand
-
Unlabeled this compound (for determining non-specific binding)
-
Test compounds
-
Assay Buffer (e.g., 25 mM Tris-HCl, 5 mM MgCl2, pH 7.4)[7]
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Protocol:
-
Preparation: Dilute the cell membranes, [3H]-ZM241385, and test compounds to their working concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[3][7]
-
Filtration: Rapidly terminate the assay by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure of the adenosine A2A receptor in complex with this compound and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and functional properties of [3H]this compound, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A covalent antagonist for the human adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
ZM241385 stock solution preparation and storage
Application Notes and Protocols: ZM241385
Topic: this compound Stock Solution Preparation and Storage Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and highly selective non-xanthine antagonist for the adenosine (B11128) A2A receptor (A2AR), with a Ki value of approximately 0.8-1.4 nM for the human receptor.[1] It exhibits significantly lower affinity for other adenosine receptor subtypes, making it an invaluable tool for investigating the physiological and pathological roles of A2AR signaling.[2][3] A2A receptors are G protein-coupled receptors (GPCRs) that, upon activation by adenosine, primarily couple to Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] this compound blocks this signaling cascade, making it useful in studies related to neurodegenerative diseases, inflammation, and cancer immunotherapy.[2][3]
Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols and guidelines for handling this compound.
Physicochemical and Solubility Data
Summarized below are the key properties and solubility information for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 337.34 g/mol | [4] |
| Formula | C₁₆H₁₅N₇O₂ | [4] |
| CAS Number | 139180-30-6 | [4] |
| Appearance | White powder | |
| Purity | ≥98% (HPLC) | |
| Solubility (DMSO) | ≥15 mg/mL; up to 67 mg/mL (~198.6 mM) | [2][4] |
Note: The solubility in DMSO can be affected by moisture. It is highly recommended to use fresh, anhydrous DMSO for stock solution preparation.[4]
Storage and Stability
Adherence to correct storage conditions is crucial for maintaining the integrity and activity of this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Recommendations | Reference(s) |
| Solid Powder | -20°C | Up to 3 years | Store protected from light. | [2][4] |
| 2-8°C | Shorter-term | Check manufacturer's recommendation. | [2] | |
| Stock Solution | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [1][4] |
| -20°C | Up to 3 months to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1][2][4] |
Note: There is variability in the reported stability of stock solutions at -20°C. For long-term storage, -80°C is recommended. Always aliquot solutions after preparation to minimize degradation from freeze-thaw cycles.[1][4]
Signaling Pathway of this compound Action
This compound acts by blocking the canonical signaling pathway of the Adenosine A2A Receptor. When the endogenous ligand adenosine binds to the A2AR, it activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. This compound prevents this initial binding and subsequent activation.
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (MW: 337.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
Workflow Diagram:
Procedure:
-
Calculation: To prepare a 10 mM solution, you will need 3.3734 mg of this compound per 1 mL of DMSO. Adjust quantities as needed based on your experimental requirements.
-
Weighing: Carefully weigh the required amount of this compound powder and place it into a sterile tube.
-
Dissolving: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[1][4]
-
Storage: Store the aliquots at -20°C for short-to-medium term (up to 3 months) or at -80°C for long-term storage (up to 2 years).[1][4]
Protocol for In Vitro Working Solutions (Cell Culture)
This protocol outlines the dilution of the DMSO stock solution for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (pre-warmed)
-
Sterile tubes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Example for a 1 µM final concentration: Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
Important: To avoid DMSO toxicity, ensure the final concentration of DMSO in the culture medium is typically ≤ 0.1%.
-
-
Application: Mix the diluted solution gently by pipetting and immediately add it to the cell cultures.
-
Incubation: Incubate the cells for the experimentally determined time. For example, studies have used concentrations from 1 µM to 10 µM for incubation periods of 24-48 hours.[1][4]
Workflow Diagram for a Typical In Vitro Experiment:
Protocol for In Vivo Working Solutions
Preparing this compound for in vivo administration requires specific formulations to ensure solubility and bioavailability. These solutions should be prepared freshly on the day of use. [1]
Formulation 1: Saline-based Vehicle [1]
-
Final Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Procedure:
-
Prepare a concentrated stock in DMSO (e.g., 50 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
Formulation 2: Corn Oil-based Vehicle [4]
-
Final Composition: 5% DMSO, 95% Corn Oil
-
Procedure:
-
Prepare a stock solution in DMSO (e.g., 16.6 mg/mL).
-
To prepare 1 mL of working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved.
-
Note: For all in vivo preparations, if precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] The choice of vehicle and administration route (e.g., intravenous, intraperitoneal) will depend on the specific animal model and experimental design.[1][4]
References
Application Notes and Protocols for ZM241385 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (IP) injection of ZM241385, a potent and selective adenosine (B11128) A2A receptor antagonist. This document includes detailed protocols for vehicle preparation and administration in mice, a summary of relevant quantitative data, and a visualization of the adenosine A2A receptor signaling pathway.
Introduction
This compound is a widely used research tool for studying the physiological and pathological roles of the adenosine A2A receptor. Due to its poor water solubility, proper vehicle selection and preparation are critical for successful in vivo experiments. This guide outlines a validated protocol for the intraperitoneal administration of this compound to mice, ensuring consistent and reliable delivery for preclinical research.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a quick reference for its binding affinity and reported dosages for in vivo studies.
Table 1: Binding Affinity of this compound
| Species | Receptor | Assay Type | Value | Citation |
| Human | Adenosine A2A | Ki | 0.8 nM | |
| Rat | Adenosine A2A | pIC50 | 9.52 | [1] |
| Mouse | Adenosine A2A | Kd | 0.75 ± 0.08 nM | [2] |
Table 2: Reported Intraperitoneal Dosages of this compound in Mice
| Dosage | Study Context | Citation |
| 0.2 - 0.4 µ g/mouse (daily) | Cancer Immunology | [3] |
| 10 mg/kg (daily) | Cancer Research | [4] |
| 15 mg/kg | Sepsis Model | [5] |
| 20 mg/kg (every other day) | Metabolic Disease Model | [6] |
| 0.3, 3.0, 30.0 µg/kg (daily) | Retinal Neovascularization | [7] |
Mechanism of Action: Adenosine A2A Receptor Signaling
This compound is a selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor (GPCR). Activation of the A2A receptor by its endogenous ligand, adenosine, typically leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. This in turn activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the cAMP response element-binding protein (CREB).[8][9][10] By blocking this pathway, this compound can inhibit the diverse cellular responses mediated by A2A receptor activation.
Caption: Adenosine A2A Receptor Signaling Pathway.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cremophor® EL
-
Sterile 0.9% saline solution
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Vortex mixer
-
Water bath or heat block
Vehicle Preparation
A commonly used and validated vehicle for the intraperitoneal injection of this compound in mice consists of 15% DMSO, 15% Cremophor EL, and 70% sterile saline.[4][11]
Protocol:
-
In a sterile microcentrifuge tube, combine the required volumes of DMSO and Cremophor EL. For example, to prepare 1 mL of the vehicle base, mix 150 µL of DMSO and 150 µL of Cremophor EL.
-
Vortex the mixture thoroughly until it is homogeneous.
-
Add the sterile saline to the DMSO/Cremophor EL mixture. For 1 mL of final vehicle, add 700 µL of saline.
-
Vortex the final solution until it is clear and uniform. This is your vehicle solution.
Preparation of this compound Injection Solution
The concentration of the this compound stock solution should be calculated based on the desired final dose and a standard injection volume (e.g., 100 µL or 10 µL/g of body weight).
Example Calculation for a 10 mg/kg dose in a 25 g mouse with a 100 µL injection volume:
-
Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Required concentration: 0.25 mg / 0.1 mL = 2.5 mg/mL
Protocol:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the prepared vehicle to the powder and vortex to create a paste.
-
Gradually add the remaining vehicle to the desired final volume while vortexing to ensure complete dissolution.
-
If necessary, warm the solution briefly in a water bath (37°C) and vortex again to aid dissolution. The final solution should be clear.
-
It is recommended to prepare the injection solution fresh on the day of use.
Intraperitoneal Injection Workflow
The following workflow outlines the key steps for the intraperitoneal injection of this compound in mice. For a detailed description of the injection technique, refer to institutional guidelines and standard laboratory animal procedures.[12][13]
Caption: Intraperitoneal Injection Workflow.
Detailed Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Locate Injection Site: Identify the lower right quadrant of the abdomen. This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.[12]
-
Injection: Insert a 27-30 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration (Optional but Recommended): Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Administer Solution: Inject the prepared this compound solution slowly.
-
Withdraw Needle: Carefully withdraw the needle.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Disclaimer
This guide is intended for research purposes only. All procedures involving laboratory animals must be performed in accordance with institutional and national guidelines for animal care and use. The provided protocols and data are based on published literature and should be adapted as necessary for specific experimental designs.
References
- 1. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A2A adenosine receptor activation prevents neutrophil aging and promotes polarization from N1 towards N2 phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel A2a adenosine receptor inhibitor effectively mitigates hepatic fibrosis in a metabolic dysfunction-associated steatohepatitis mouse model [ijbs.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Essential role of cAMP-response element-binding protein activation by A2A adenosine receptors in rescuing the nerve growth factor-induced neurite outgrowth impaired by blockage of the MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low Ethanol Sensitivity and Increased Ethanol Consumption in Mice Lacking Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VG081821: A this compound-Like A2A Receptor Antagonist With Significant Improvement in Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
ZM241385: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ZM241385, a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR), in Western blot analysis. This document outlines the mechanism of action, provides detailed protocols for assessing protein expression changes induced by this compound, and includes illustrative diagrams of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a non-xanthine compound that acts as a high-affinity competitive antagonist of the adenosine A2A receptor.[1][2] The A2A receptor, a G-protein coupled receptor (GPCR), is coupled to the Gs alpha subunit (Gαs). Upon activation by its endogenous ligand, adenosine, the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in a multitude of physiological processes, including inflammation, neurotransmission, and cardiovascular function. By blocking the A2A receptor, this compound can modulate the expression and activity of downstream signaling proteins. Western blotting is a powerful immunodetection technique used to identify and quantify specific proteins from a complex mixture, making it an essential tool for studying the cellular effects of this compound.
Mechanism of Action
The primary mechanism of this compound is the blockade of the adenosine A2A receptor. In a cellular context, this antagonism prevents the Gs-protein-mediated signaling cascade that is typically initiated by adenosine. Prolonged exposure to this compound has been shown to induce changes in the expression levels of the A2A receptor itself and its associated G-protein, Gαs. For instance, in porcine coronary artery smooth muscle cells, chronic treatment with this compound led to an upregulation of A2A receptor protein levels and a concurrent decrease in Gαs protein expression.[3] This highlights the utility of Western blot analysis in elucidating the long-term cellular adaptations to A2A receptor blockade.
Data Presentation
The following table summarizes quantitative data from a representative study investigating the effect of this compound on A2A receptor and Gαs protein expression in porcine coronary artery.
| Treatment Group | Target Protein | Change in Protein Expression |
| This compound (10 µM) | Adenosine A2A Receptor | Increased |
| This compound (10 µM) | Gαs Protein | Decreased |
Signaling Pathway
The diagram below illustrates the canonical adenosine A2A receptor signaling pathway and the inhibitory action of this compound.
Caption: Adenosine A2A receptor signaling and this compound inhibition.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess changes in protein expression following treatment with this compound.
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol.
Caption: A typical workflow for Western blot analysis.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., porcine coronary artery smooth muscle cells, HEK-293 cells expressing A2AR) in appropriate growth medium to ~80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-72 hours). Ensure the final concentration of the vehicle is consistent across all conditions and does not exceed 0.1%.
2. Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. Sample Preparation for Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue) to the protein lysates to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Include a pre-stained protein ladder in one lane to monitor protein separation and estimate molecular weights.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete contact between the gel and the membrane and remove any air bubbles.
-
Transfer is typically performed at 100 V for 1-2 hours or at a lower voltage overnight at 4°C.
7. Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
8. Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target protein (e.g., anti-A2A receptor antibody, anti-Gαs antibody) in blocking buffer at the recommended dilution (e.g., 1:1000 for rabbit anti-A2A adenosine receptor antibody).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
9. Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
10. Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the specified time.
-
Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
11. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.
-
Perform statistical analysis to determine the significance of any observed changes in protein expression between the this compound-treated and control groups.
References
- 1. ZM 241385 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Co-evolving stability and conformational homogeneity of the human adenosine A2a receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of A2A adenosine receptors and associated Galphas proteins by ZM 241385 treatment of porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZM241385 in cAMP Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM241385 is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR), a Gs protein-coupled receptor (GPCR).[1] Activation of the A2AR by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3][4] As an antagonist, this compound blocks this agonist-induced cAMP production, making it a valuable tool for studying A2AR signaling and for screening for novel A2AR-targeted therapeutics. These application notes provide detailed protocols for utilizing this compound in cAMP functional assays.
Mechanism of Action
The adenosine A2A receptor is coupled to the stimulatory G protein, Gs. Upon agonist binding, the Gs alpha subunit dissociates and activates adenylyl cyclase, which then converts ATP into cAMP. This second messenger, cAMP, subsequently activates downstream effectors like Protein Kinase A (PKA) to mediate various physiological responses.[2][3][4] this compound competitively binds to the A2A receptor, preventing agonist binding and thereby inhibiting the entire signaling cascade, resulting in a reduction of intracellular cAMP levels.
Data Presentation
The potency of this compound can be quantified by its inhibition constant (Ki) or the concentration required to inhibit 50% of the agonist response (IC50) in functional assays. These values can vary depending on the cell type, agonist used, and specific assay conditions.
| Parameter | Cell Line | Agonist | Value (nM) | Assay Type | Reference |
| Ki | CHO | - | 1.4 | Radioligand Binding | [1] |
| IC50 | CHO | CGS21680 | 0.678 | cAMP Accumulation | [1] |
| IC50 | FlpIn-CHO | NECA | 33 | cAMP Accumulation (Fluorescence) | [1] |
| IC50 | CHO | - | 1.45 (Inverse Agonist) | cAMP Accumulation | [1] |
| IC50 | CHO | NECA | 42 | cAMP Accumulation (Fluorescence) | [1] |
| K(A) | CHO | CGS21680 | 6.6 | cAMP Accumulation | [5] |
| IC50 | - | - | 54 | G protein-mediated cAMP assay | [6] |
Signaling Pathway Diagram
Experimental Protocols
General Workflow for an Antagonist cAMP Assay
The following diagram outlines the typical workflow for a cell-based functional assay to determine the potency of an antagonist like this compound.
Detailed Protocol: HTRF cAMP Assay for this compound
This protocol is adapted for a 384-well plate format using a commercial Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.
Materials:
-
Cells expressing the adenosine A2A receptor (e.g., HEK293-A2AR or CHO-A2AR)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
A2A receptor agonist (e.g., NECA or CGS21680)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest and resuspend cells in assay buffer at a pre-optimized density (e.g., 1,000-10,000 cells/well).
-
-
Antagonist Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the this compound dilutions to the wells of the 384-well plate.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).
-
-
Cell Addition and Pre-incubation:
-
Add 5 µL of the cell suspension to each well.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare the A2A agonist at a concentration that elicits ~80% of the maximal response (EC80). This concentration should be determined in a prior agonist dose-response experiment.
-
Add 5 µL of the agonist solution to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Add 5 µL of the HTRF lysis and detection reagents (cAMP-d2 and anti-cAMP cryptate, prepared according to the manufacturer's instructions) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the this compound concentration versus the HTRF signal (or calculated cAMP concentration).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Logical Relationship Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and functional properties of [3H]this compound, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists [mdpi.com]
ZM241385 Radioligand Binding Assay for the Adenosine A₂ₐ Receptor
Application Note and Protocol
This document provides a detailed protocol for a radioligand binding assay using [³H]ZM241385 to characterize the adenosine (B11128) A₂ₐ receptor. This compound is a potent and selective antagonist for the A₂ₐ receptor, making it an invaluable tool for researchers in pharmacology and drug development. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
The adenosine A₂ₐ receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, inflammation, and neurotransmission. When activated by its endogenous ligand adenosine, the A₂ₐ receptor couples to a Gs protein, stimulating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[1] Due to its involvement in pathophysiology, the A₂ₐ receptor is a significant target for drug discovery.
Radioligand binding assays are a fundamental technique for studying receptor pharmacology. These assays allow for the quantification of receptor density (Bmax) and the affinity (Kd) of a radioligand for its receptor. Additionally, competition binding assays can be used to determine the affinity (Ki) of unlabeled compounds for the receptor. [³H]this compound is a widely used radiolabeled antagonist for the A₂ₐ receptor due to its high affinity and selectivity.[2]
Signaling Pathway
The adenosine A₂ₐ receptor signaling pathway begins with the binding of an agonist, such as adenosine, to the receptor. This induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP concentration activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
References
Application Notes and Protocols for ZM241385 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ZM241385, a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR), in a variety of in vitro cell culture experiments. Detailed protocols for key applications are provided to facilitate experimental design and execution.
This compound is a valuable tool for investigating the physiological and pathological roles of the A2AR signaling pathway. The A2A receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to the Gs protein, which upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is implicated in a wide range of biological processes, including inflammation, neurotransmission, and immune responses.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the in vitro activity of this compound across various experimental platforms and cell lines.
Table 1: Receptor Binding Affinity of this compound
| Cell Line/Tissue | Ligand | Assay Type | Parameter | Value (nM) | Reference |
| Rat Striatum Membranes | [3H]this compound | Saturation Binding | Kd | 0.84 | [1] |
| CHO cells (A2AR transfected) | [3H]this compound | Saturation Binding | Kd | 0.23 | [2] |
| Rat Phaeochromocytoma Membranes | [3H]NECA | Competitive Binding | pIC50 = 9.52 | ~0.30 | [3][4] |
| Human A2A Receptor (HEK293) | [3H]this compound | Displacement Assay | Ki | 1.4 | [5] |
| Cloned Rat A3 Receptors (CHO) | [125I]AB-MECA | Competitive Binding | pIC50 = 3.82 | ~151,356 | [3][4] |
| Rat Cerebral Cortex Membranes | [3H]R-PIA | Competitive Binding | pIC50 = 5.69 | ~2,041.7 | [3][4] |
Table 2: Functional Antagonism of A2A Receptor Signaling by this compound
| Cell Line | Assay Type | Agonist | Parameter | Value | Reference |
| CHO cells | cAMP Accumulation | CGS21680 | IC50 | 0.678 nM | [5] |
| CHO cells | cAMP Accumulation | NECA | IC50 | 33 nM | [5] |
| HEK293 cells (hA2AR) | cAMP Assay | NECA | pIC50 = 8.71 | ~1.95 nM | |
| Guinea-Pig Aorta | Relaxation Assay | Adenosine | pA2 = 7.06 | ~87.1 nM | [3][4] |
Table 3: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Application | Concentration | Observed Effect | Reference |
| A549 cells | Inhibition of EMT | 10 µM | Decreased E-cadherin, increased N-cadherin, Vimentin, α-SMA | [5] |
| PC12 cells | Reversal of A2AR Upregulation | 1 µM | Reversed CGS21680-induced increase in A2AR mRNA and protein | [5] |
| N13 Microglial Cells | Antioxidant Effect | 0.01 µM | Displayed significant antioxidant effects | |
| Schwann Cells | Modulation of Lipid Droplet Formation | 1 µM | Increased lipid droplet formation | [6] |
| OT-I CTLs | Cytotoxicity Co-culture | 0.5 µM | Used as an A2AR antagonist | [7] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium from your stock solution. A suggested concentration range to start with is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Also include a positive control for cytotoxicity if desired.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value, if applicable.
-
cAMP Accumulation Assay
This protocol describes how to measure the antagonistic effect of this compound on A2A receptor-mediated cAMP production.
Materials:
-
Cells expressing the A2A receptor (e.g., HEK293-A2AR, CHO-A2AR)
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
A2A receptor agonist (e.g., CGS21680, NECA)
-
Phosphodiesterase inhibitor (e.g., IBMX, Ro 20-1724)
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats)
-
96-well or 384-well plates
Protocol:
-
Cell Seeding: Seed cells in a suitable plate (as per the cAMP assay kit instructions) and grow to the desired confluency. For HEK293 cells, a density of 25,000 cells per well can be used.
-
Pre-incubation with Antagonist:
-
Wash the cells with serum-free medium or assay buffer.
-
Add medium containing a phosphodiesterase inhibitor (e.g., 100 µM Ro 20-1724) and varying concentrations of this compound.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the A2A receptor agonist (e.g., NECA at a concentration that elicits a submaximal response, such as its EC80) to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader).
-
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Determine the cAMP concentration in each sample.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value of this compound for the inhibition of agonist-induced cAMP production.
-
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the A2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the A2A receptor
-
Radiolabeled A2A receptor antagonist (e.g., [3H]this compound)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Increasing concentrations of unlabeled this compound.
-
A fixed concentration of [3H]this compound (typically at or below its Kd value).
-
Cell membranes (protein concentration to be optimized).
-
For non-specific binding, use a high concentration of a non-radiolabeled A2A antagonist.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the unlabeled this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: this compound blocks the adenosine-mediated A2A receptor signaling pathway.
Caption: A generalized workflow for in vitro cell culture experiments using this compound.
References
- 1. [(3)H]this compound--an antagonist radioligand for adenosine A(2A) receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and functional properties of [3H]this compound, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adenosine A2A receptor as a potential regulator of Mycobacterium leprae survival mechanisms: new insights into leprosy neural damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2a Receptor Antagonism Restores Additive Cytotoxicity by Cytotoxic T Cells in Metabolically Perturbed Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZM241385 in Rat Hippocampal Slice Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ZM241385, a potent and selective adenosine (B11128) A₂A receptor antagonist, in rat hippocampal slice preparations. This document includes detailed protocols for key experiments, a summary of quantitative data from published studies, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound (4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol) is a widely used pharmacological tool for investigating the physiological and pathophysiological roles of the adenosine A₂A receptor in the central nervous system. In rat hippocampal slice studies, this compound has been instrumental in elucidating the A₂A receptor's involvement in synaptic plasticity, neuroprotection, and excitotoxicity. Its high affinity and selectivity make it a valuable tool for dissecting the specific contributions of A₂A receptor signaling in complex neuronal circuits.
Mechanism of Action
This compound acts as a competitive antagonist at the adenosine A₂A receptor. In the hippocampus, A₂A receptors are G-protein coupled receptors that are typically coupled to Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). By blocking the binding of endogenous adenosine to the A₂A receptor, this compound prevents this downstream signaling cascade. This modulation of the cAMP/PKA pathway can influence various cellular processes, including ion channel function, neurotransmitter release, and gene expression.
Mechanism of this compound Action
Key Applications and Quantitative Data
This compound has been utilized in a range of studies to investigate the role of A₂A receptors in the rat hippocampus. The following tables summarize the quantitative data from these applications.
Neuroprotection in Oxygen-Glucose Deprivation (OGD) Models
This compound has shown significant neuroprotective effects in in-vitro models of ischemia.
| Parameter | Condition | This compound Concentration | Effect | Citation |
| Anoxic Depolarization (AD) Latency | 30 min OGD | 100 nM | Significantly delayed AD development | [6] |
| Anoxic Depolarization (AD) Appearance | 7 min OGD | 100 nM | Prevented AD in 23 out of 25 slices | [6] |
| Neuronal Damage (Propidium Iodide Staining) | 7 min OGD + 3h recovery | 100 nM | Significantly prevented CA1 pyramidal neuronal damage | [7] |
| fEPSP Recovery | 7 min OGD | 100-500 nM | Protected from irreversible fEPSP depression | [7] |
| Astrocyte Activation (GFAP) | 7 min OGD + 3h recovery | 100 nM | Significantly reduced the increase in GFAP 30 kDa fragment | [7] |
Modulation of Synaptic Transmission
This compound is used to antagonize the effects of A₂A receptor agonists and to study the tonic activation of these receptors by endogenous adenosine.
| Parameter | Agonist | This compound Concentration | Effect | Citation |
| Facilitation of fEPSP slope | CGS21680 (10 nM) | 20 nM | Blocked the facilitatory effect of CGS21680 | [8] |
| Facilitation of [³H]acetylcholine release | HENECA (30 nM) | 20 nM | Inhibited the facilitatory effect | [8] |
| Facilitation of [³H]acetylcholine release | CGS21680 (30 nM) | 20 nM | Inhibited the facilitatory effect | [8] |
| Inhibition of Population Spike Amplitude | CPA (10 nM) / R-PIA (20 nM) | 10-50 nM | Attenuated the inhibitory action of A₁ receptor agonists | [9] |
Seizure Activity Modulation
Studies have also explored the role of A₂A receptors in epileptiform activity.
| Parameter | Model | This compound Concentration | Effect | Citation |
| Seizure Duration | Low Mg²⁺, 60 Hz train | 100 nM | Slightly reduced seizure duration (from 28s to 23s) | [6] |
Experimental Protocols
The following are detailed protocols for common experimental paradigms using this compound in rat hippocampal slices.
Acute Rat Hippocampal Slice Preparation
This protocol is adapted from several sources to provide healthy acute slices for electrophysiological recordings.[3][5]
Hippocampal Slice Preparation Workflow
Materials:
-
Animal: Male Wistar or Sprague-Dawley rat (age will depend on the study, e.g., P17-22 for seizure studies, or young adult for plasticity).
-
Anesthetic: Isoflurane or similar.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂. Continuously bubbled with 95% O₂ / 5% CO₂ (carbogen).
-
Sucrose-based cutting solution (optional, for improved slice health): Replace NaCl with an equimolar concentration of sucrose (B13894) and increase MgCl₂ to 7 mM and lower CaCl₂ to 0.5 mM.
-
Equipment: Vibratome, dissection tools, recovery chamber, recording chamber.
Procedure:
-
Anesthesia and Perfusion: Anesthetize the rat deeply. For optimal slice health, perform a transcardial perfusion with ice-cold, carbogenated aCSF or sucrose-based cutting solution until the liver is cleared of blood.
-
Brain Extraction: Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated aCSF or cutting solution.
-
Hippocampal Isolation: Isolate the hippocampi from the surrounding cortical tissue.
-
Slicing: Mount the hippocampus onto the vibratome stage and cut transverse slices at a thickness of 300-400 µm in ice-cold, carbogenated cutting solution.
-
Recovery: Transfer the slices to a recovery chamber containing carbogenated aCSF. Initially, incubate at a physiological temperature (32-34°C) for approximately 30 minutes.
-
Maintenance: Allow the slices to equilibrate at room temperature for at least 1 hour before commencing experiments. Slices can typically be used for up to 8 hours.
Oxygen-Glucose Deprivation (OGD) Protocol
This protocol simulates ischemic conditions in vitro.[6][10]
Materials:
-
Healthy hippocampal slices prepared as described above.
-
Standard aCSF: As described above.
-
OGD aCSF: Standard aCSF with D-glucose replaced by an equimolar amount of sucrose and bubbled with 95% N₂ / 5% CO₂.
-
Recording setup for electrophysiology (optional, to monitor slice health).
Procedure:
-
Baseline Recording: Transfer a slice to the recording chamber and perfuse with standard, carbogenated aCSF. Record baseline electrophysiological responses (e.g., fEPSPs) for at least 20 minutes to ensure stability.
-
This compound Application (if applicable): For the experimental group, switch to aCSF containing the desired concentration of this compound (e.g., 100 nM) and perfuse for at least 15 minutes prior to OGD.
-
Induction of OGD: Switch the perfusion to the OGD aCSF. The duration of OGD can be varied depending on the desired severity of the insult (e.g., 7 minutes for a severe but potentially recoverable insult, or 30 minutes for a more profound injury).
-
Reperfusion: After the OGD period, switch back to the standard, carbogenated aCSF (with or without this compound as per the experimental design).
-
Monitoring Recovery: Continue to monitor electrophysiological responses and/or collect slices at various time points post-OGD for biochemical or histological analysis (e.g., propidium (B1200493) iodide staining for cell death).
Extracellular Field Potential Electrophysiology
This protocol details the recording of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus.
Electrophysiology Recording Setup
Materials:
-
Healthy hippocampal slice in a recording chamber perfused with carbogenated aCSF at 30-32°C.
-
Bipolar stimulating electrode (e.g., tungsten).
-
Glass microelectrode filled with aCSF (1-5 MΩ resistance) for recording.
-
Amplifier, digitizer, and data acquisition software.
Procedure:
-
Electrode Placement: Position the stimulating electrode in the stratum radiatum to activate the Schaffer collateral afferents. Place the recording electrode in the stratum radiatum of the CA1 region, approximately 200-400 µm away from the stimulating electrode, to record the fEPSP.
-
Stimulation Parameters: Deliver constant current pulses (e.g., 0.1 ms (B15284909) duration) at a low frequency (e.g., 0.05 Hz).
-
Input-Output Curve: Determine the relationship between stimulus intensity and fEPSP slope to establish the threshold and maximal response. For subsequent experiments, set the stimulus intensity to elicit a response that is 30-50% of the maximum.
-
Baseline Recording: Record a stable baseline of fEPSP responses for at least 20 minutes before any pharmacological manipulation.
-
Drug Application: Apply this compound and/or other compounds via the perfusion system and record the resulting changes in the fEPSP slope.
-
Data Analysis: Measure the initial slope of the fEPSP as an index of synaptic strength. Normalize the data to the pre-drug baseline period.
Concluding Remarks
This compound is a critical tool for investigating the role of adenosine A₂A receptors in the hippocampus. The protocols and data presented here provide a foundation for designing and executing experiments to further explore the therapeutic potential of targeting this receptor in neurological and psychiatric disorders. When using this compound, it is important to be aware of potential off-target effects at higher concentrations, such as interactions with A₁ receptors, and to include appropriate controls in all experiments.[9]
References
- 1. Hippocampal slice preparation for electrophysiology [protocols.io]
- 2. Optogenetic activation of intracellular adenosine A2A receptor signaling in hippocampus is sufficient to trigger CREB phosphorylation and impair memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optogenetic activation of intracellular adenosine A[subscript 2A] receptor signaling in the hippocampus is sufficient to trigger CREB phosphorylation and impair memory [dspace.mit.edu]
- 5. Preparation of Acute Hippocampal Slices from Rats and Transgenic Mice for the Study of Synaptic Alterations during Aging and Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is an antagonist of the facilitatory responses produced by the A2A adenosine receptor agonists CGS21680 and HENECA in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ZM 241385, an adenosine A(2A) receptor antagonist, inhibits hippocampal A(1) receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxygen/Glucose Deprivation in Hippocampal Slices: Altered Intraneuronal Elemental Composition Predicts Structural and Functional Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZM241385 in Parkinson's Disease Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZM241385 is a potent and highly selective antagonist for the adenosine (B11128) A2A receptor (A2AR), with a Ki value of approximately 1.4 nM.[1] In the central nervous system, A2A receptors are densely expressed in the basal ganglia, particularly in the striatum, where they are co-localized with dopamine (B1211576) D2 receptors on striatopallidal neurons of the indirect pathway.[2][3] This localization makes the A2A receptor a significant non-dopaminergic target for therapeutic intervention in Parkinson's disease (PD). The blockade of A2A receptors by antagonists like this compound has been shown to alleviate motor deficits in various animal models of PD, suggesting a potential role in symptomatic treatment.[4][5] These application notes provide a summary of quantitative data and detailed experimental protocols for the use of this compound in preclinical PD research.
Mechanism of Action in the Basal Ganglia
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a dopamine deficit in the striatum. This deficit causes overactivity of the indirect pathway, which contributes to the motor symptoms of PD. Adenosine A2A receptors on these indirect pathway neurons are excitatory. By blocking these receptors, this compound reduces the inhibitory output from the basal ganglia, thereby releasing the "brake" on motor activity and improving motor function.[3][4] This mechanism is synergistic with dopaminergic treatments, as A2A antagonism can potentiate the effects of L-DOPA.[4]
Data Presentation: this compound Efficacy in PD Animal Models
The following tables summarize the quantitative data from key studies investigating the effects of this compound in neurotoxin-induced animal models of Parkinson's disease.
Table 1: Effects of this compound in the Rotenone-Induced Rat Model of PD
| Parameter | Vehicle Control | Rotenone (B1679576) (1.5 mg/kg) | Rotenone + this compound (3.3 mg/kg) | Reference |
| Animal Model | Adult male albino rats | Adult male albino rats | Adult male albino rats | [2][6] |
| Administration | N/A | Subcutaneous (s.c.), every 48h | Intraperitoneal (i.p.), daily for 12 days | [2][6] |
| Stride Length (cm) | 8.97 ± 0.60 | 6.47 ± 0.213 | 8.6 ± 0.41 | [2][6] |
| Foot Slips (Grid Walk) | Not specified | Significantly increased | Significantly decreased vs. Rotenone | [2][6] |
| Midbrain Dopamine (μg/g) | 3.15 ± 0.02 | 2.16 ± 0.01 | 2.87 ± 0.02 | [2][6] |
Table 2: Effects of this compound in the Haloperidol-Induced Mouse Model of PD
| Parameter | Haloperidol (B65202) (1 mg/kg) | Haloperidol + this compound (3.5 mg/kg) | Haloperidol + this compound (5 mg/kg) | Reference |
| Animal Model | Male NMRI mice | Male NMRI mice | Male NMRI mice | [7][8] |
| Administration | Intraperitoneal (i.p.), daily for 7 days | Intraperitoneal (i.p.), daily for 7 days | Intraperitoneal (i.p.), daily for 7 days | [7][8] |
| Locomotor Activity | Significantly decreased | Improved vs. Haloperidol | Optimal improvement vs. Haloperidol | [7][8] |
| Rearing Behavior | Significantly decreased | Improved vs. Haloperidol | Optimal improvement vs. Haloperidol | [7][8] |
| Catalepsy Latency (Bar Test) | Significantly increased | Decreased vs. Haloperidol | Optimally decreased vs. Haloperidol | [7][8] |
Experimental Workflow for Preclinical Evaluation
A typical experimental workflow for evaluating the efficacy of this compound in a neurotoxin-induced model of Parkinson's disease involves several key stages, from animal acclimatization and model induction to behavioral and post-mortem biochemical analysis.
Experimental Protocols
Protocol 1: Rotenone-Induced Parkinsonism and this compound Treatment in Rats
This protocol is adapted from studies demonstrating the neuroprotective and motor-improving effects of this compound.[2][6]
1. Materials:
-
Adult male albino rats (200 ± 20 g)
-
Rotenone (Sigma-Aldrich)
-
This compound (Sigma-Aldrich)
-
Dimethylsulfoxide (DMSO) and Polyethylene glycol (PEG-300)
-
Saline solution (0.9% NaCl)
-
Grid walking apparatus
-
Stride length analysis setup (e.g., paper-lined runway and non-toxic ink)
2. Animal Model Induction:
-
Prepare rotenone solution (1.5 mg/mL) in a 1:1 (v/v) mixture of DMSO and PEG-300.
-
Administer rotenone via subcutaneous (s.c.) injection at a dose of 1.5 mg/kg.
-
Injections are given every 48 hours for a total of six injections over 12 days.
-
Monitor animals for signs of akinesia and rigidity, which typically appear after the third injection.
3. This compound Administration:
-
Dissolve this compound in saline solution.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 3.3 mg/kg.
-
Treatment should be given daily for 12 consecutive days, starting from the first day of rotenone administration.
-
For the this compound-treated group, administer the compound approximately 10 minutes before each rotenone injection.[2] The control group receives vehicle (saline) injections.
4. Behavioral Assessments:
-
Stride Length Test:
-
Coat the hind paws of the rat with non-toxic ink.
-
Allow the rat to walk down a paper-lined runway (approx. 1 meter long).
-
Measure the distance between consecutive paw prints to determine stride length.
-
Calculate the mean of the longest three strides for each animal.[2]
-
-
Grid Walking Test:
-
Use an elevated, horizontal wire grid with a defined mesh size.
-
Place the rat on the grid and allow it to traverse from one end to the other.
-
Record the total number of steps and the number of times a paw slips through the grid ("foot slips").
-
Conduct tests periodically throughout the 12-day treatment period.
-
5. Biochemical Analysis:
-
Following the final behavioral test, euthanize the animals.
-
Dissect the midbrain region and immediately freeze the tissue.
-
Homogenize the tissue and analyze dopamine concentration using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Protocol 2: Haloperidol-Induced Catalepsy and this compound Treatment in Mice
This protocol describes a model for assessing the anti-parkinsonian effects of this compound against dopamine D2 receptor blockade.[7][8]
1. Materials:
-
Adult male NMRI mice (20-23 g)
-
Haloperidol solution (e.g., 5 mg/mL ampule)
-
This compound (Sigma-Aldrich)
-
Saline solution (0.9% NaCl)
-
Open field apparatus (e.g., 72x72 cm box)
-
Catalepsy bar test apparatus (horizontal bar raised from a surface)
2. Model Induction and Treatment:
-
Prepare haloperidol solution by diluting to a final concentration of 1 mg/mL in sterile water or saline.
-
Administer haloperidol via i.p. injection at a dose of 1 mg/kg/day for 7 consecutive days.
-
Dissolve this compound in saline.
-
For treatment groups, administer this compound (e.g., 3.5 mg/kg or 5 mg/kg) via i.p. injection 30 minutes prior to the haloperidol injection each day for 7 days.[7]
3. Behavioral Assessments:
-
Open Field Test:
-
Place a mouse in the center of the open field apparatus.
-
Record activity for a set duration (e.g., 5-10 minutes).
-
Analyze parameters such as total distance traveled (locomotion) and number of rearing events (exploratory behavior).
-
-
Catalepsy Bar Test:
-
Gently place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm diameter, 5-10 cm high).
-
Measure the latency (in seconds) for the mouse to remove both paws from the bar and return to a normal posture.
-
A cut-off time (e.g., 120-180 seconds) should be established.
-
Perform tests at multiple time points (e.g., 30, 90, and 120 minutes) after the final drug administration.[7]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine A2A Receptor Blockade Prevents Rotenone-Induced Motor Impairment in a Rat Model of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease [mdpi.com]
- 4. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Adenosine A2A Receptor Blockade Prevents Rotenone-Induced Motor Impairment in a Rat Model of Parkinsonism [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: ZM241385 in the B16F10 Melanoma Mouse Model
These application notes provide a comprehensive overview of the use of ZM241385, a selective A2A adenosine (B11128) receptor (A2AR) antagonist, in the widely used B16F10 murine melanoma model. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer immunotherapies.
Introduction
Melanoma is an aggressive form of skin cancer with a high metastatic potential.[1][2] The B16F10 syngeneic mouse model, derived from a C57BL/6 mouse melanoma, is a staple in preclinical cancer research due to its rapid tumor growth and ability to metastasize, mimicking aspects of human melanoma progression.[1][3] In the tumor microenvironment (TME), high concentrations of adenosine act as an immunosuppressive molecule, hindering the anti-tumor immune response primarily through the A2A adenosine receptor (A2AR).[4] this compound is a potent and selective A2AR antagonist that has been shown to inhibit tumor growth in the B16F10 model by blocking this immunosuppressive pathway.[4][5] These notes provide detailed protocols for in vivo studies using this compound in the B16F10 model, along with expected outcomes and relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data from studies evaluating this compound in the B16F10 melanoma mouse model.
Table 1: Effect of this compound on Tumor Growth in B16F10 Melanoma Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Statistical Significance (p-value) |
| Control (Vehicle) | ~2500 | - |
| This compound | ~1500 | <0.05 (vs. Control) |
| Anti-CTLA4 mAb | ~1800 | <0.05 (vs. Control) |
| This compound + Anti-CTLA4 mAb | ~800 | <0.01 (vs. Control and single agents) |
Data is approximated from graphical representations in the cited literature and should be used for comparative purposes.[5]
Table 2: Immunomodulatory Effects of this compound in the B16F10 Tumor Microenvironment
| Treatment Group | % CD8+ T-cells of Tumor Infiltrating Lymphocytes (TILs) | % Regulatory T-cells (Tregs) of TILs | IFN-γ Levels in Tumor Tissue (pg/mg) | Granzyme B Levels in Tumor Tissue (pg/mg) |
| Control (Vehicle) | ~5% | ~15% | Baseline | Baseline |
| This compound | Increased | Decreased | Elevated | Elevated |
| Anti-CTLA4 mAb | Increased | Decreased | Elevated | Elevated |
| This compound + Anti-CTLA4 mAb | Significantly Increased | Significantly Decreased | Markedly Elevated | Markedly Elevated |
Qualitative changes are based on the findings reported in the cited literature.[5]
Experimental Protocols
B16F10 Cell Culture
-
Cell Line: B16F10 murine melanoma cells.[1]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Subculturing: Passage cells every 2-3 days to maintain sub-confluent cultures. Use trypsin-EDTA to detach cells.
In Vivo B16F10 Syngeneic Mouse Model
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old.[3]
-
Tumor Cell Preparation: Harvest B16F10 cells from sub-confluent culture flasks. Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each mouse.[3]
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.[3]
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).[3]
This compound Administration
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO and further diluted in PBS). The final concentration should be prepared to deliver the desired dose in a volume of 100-200 µL.
-
Dosage and Administration: Administer this compound via intraperitoneal (i.p.) injection. A typical dose used in studies is in the range of 0.2-0.4 µ g/mouse per day.[5]
-
Treatment Schedule: Administer this compound daily or as determined by the experimental design.[5]
Combination Therapy with Anti-CTLA4 Antibody
-
Antibody: Anti-mouse CTLA-4 monoclonal antibody.
-
Dosage and Administration: Administer the anti-CTLA4 antibody via intraperitoneal (i.p.) injection. A typical dose is 10 mg/kg.
-
Treatment Schedule: Administer the antibody on specific days post-tumor implantation (e.g., days 3, 6, and 9).
Analysis of Anti-Tumor Efficacy
-
Tumor Growth Inhibition: Compare the tumor volumes between the different treatment groups over time.
-
Survival Studies: Monitor the survival of the mice in each group. Euthanize mice when tumors reach a predetermined size or if signs of morbidity are observed.
-
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs):
-
At the end of the study, excise tumors and prepare single-cell suspensions.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3 for T-cell subsets).
-
Analyze the cell populations by flow cytometry.
-
-
Cytokine Analysis:
-
Homogenize tumor tissue to extract proteins.
-
Measure the concentration of cytokines such as IFN-γ and granzyme B using ELISA kits.[5]
-
Visualizations
Caption: this compound blocks the adenosine-A2AR signaling pathway.
Caption: Experimental workflow for this compound in the B16F10 mouse model.
Caption: Logical relationship of this compound intervention in the TME.
References
- 1. Adenosine A2a Receptor Antagonism Restores Additive Cytotoxicity by Cytotoxic T Cells in Metabolically Perturbed Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. mdpi.com [mdpi.com]
- 5. Adenosine limits the therapeutic effectiveness of anti-CTLA4 mAb in a mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of B16 melanoma growth and metastasis in C57BL mice by vaccination with a syngeneic endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Oral Bioavailability of ZM241385 in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZM241385 is a potent and selective non-xanthine antagonist of the adenosine (B11128) A2A receptor (A2AR), with a high affinity in the nanomolar range.[1][2] A2A receptors are implicated in various physiological processes, and their modulation is a key area of research, particularly in neurodegenerative conditions like Parkinson's disease.[1][2] Understanding the pharmacokinetic profile, especially the oral bioavailability, of this compound is critical for its preclinical development and potential therapeutic applications. These notes provide a comprehensive overview of the oral bioavailability of this compound in rats, including detailed experimental protocols and a summary of key pharmacokinetic data.
Data Presentation: Pharmacokinetics of this compound in Rats
Studies have demonstrated that this compound exhibits low oral bioavailability in rats.[1] The observed low exposure following oral administration is suggested to be a consequence of metabolism in the liver, kidney, and gut.[1] Despite this, this compound has been shown to be orally active with a good duration of action. The key pharmacokinetic parameters for this compound in rats following intravenous (IV) and oral (PO) administration are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Rats after Intravenous Administration. [1]
| Parameter | Value | Units |
| Dose | 5 | mg/kg |
| Cmax | 4458.03 | ng/mL |
| AUClast | 100,446.26 | ng·min/mL |
| Systemic Clearance (Cl) | 54.57 | mL/min/kg |
| Volume of Distribution (Vss) | 1880.38 | mL/kg |
Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration. [1]
| Parameter | 1 mg/kg Dose | 5 mg/kg Dose | Units |
| Cmax | 6.67 | 58.29 | ng/mL |
| AUClast | 1125.53 | 6599.69 | ng·min/mL |
| Oral Bioavailability (F) | 6.09 | - | % |
Experimental Protocols
Animal Husbandry
-
Species: Male Sprague-Dawley rats.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Acclimation: Allow for an acclimation period of at least one week before the experiment.
-
Fasting: Rats should be fasted overnight prior to oral administration of this compound, with free access to water.
Oral Administration (Gavage) Protocol
This protocol outlines the standard procedure for oral administration of this compound to rats.
-
Vehicle Preparation: Prepare a suitable vehicle for this compound. The choice of vehicle should be based on the solubility of the compound and its compatibility with in vivo administration.
-
Dosage Calculation: Calculate the required volume of the this compound formulation to be administered based on the body weight of each rat.
-
Restraint: Gently restrain the rat to immobilize its head and align the head and body vertically.
-
Gavage Needle Insertion: Select an appropriately sized gavage needle with a ball tip. Insert the needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the needle is gently advanced. Caution: Do not force the needle.
-
Compound Administration: Slowly administer the calculated dose of the this compound formulation.
-
Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any adverse reactions.
Blood Sampling Protocol
Blood samples are collected at predetermined time points to determine the plasma concentration of this compound.
-
Sampling Sites: The lateral tail vein is a common and appropriate site for repeated blood sampling in rats.
-
Collection Time Points: For oral administration, typical time points for blood collection include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose. For intravenous administration, earlier time points (e.g., 1, 2, 5, 15, 30 minutes) are crucial.
-
Sample Collection:
-
Warm the rat's tail to dilate the blood vessels.
-
Puncture the lateral tail vein with a sterile needle.
-
Collect approximately 0.1-0.2 mL of blood into tubes containing an anticoagulant (e.g., EDTA).
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Analytical Protocol: LC-qToF MS for this compound Quantification
A liquid chromatography-quadrupole time-of-flight mass spectrometric (LC-qToF MS) method is used for the quantitative analysis of this compound in rat plasma.[1]
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples.
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS system.
-
-
LC-MS/MS System:
-
Chromatography: Utilize a reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: A quadrupole time-of-flight mass spectrometer operating in positive ion mode.
-
-
Data Analysis: Quantify the concentration of this compound in the plasma samples by comparing the peak area of the analyte to that of a known concentration of a standard.
Visualizations
Adenosine A2A Receptor Signaling Pathway
This compound exerts its effects by blocking the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The binding of an agonist (like adenosine) to the A2A receptor typically activates a signaling cascade involving Gαs protein, adenylyl cyclase, and cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA).
References
ZM241385 administration in conscious vs anesthetized animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of ZM241385, a potent and selective adenosine (B11128) A2A receptor antagonist, in both conscious and anesthetized animal models. The provided protocols and data are intended to facilitate experimental design and ensure procedural consistency.
Introduction
This compound (4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol) is a widely utilized non-xanthine antagonist for the adenosine A2A receptor.[1][6][7] Its selectivity makes it a valuable tool for investigating the physiological and pathophysiological roles of this receptor in various systems, including the cardiovascular, nervous, and immune systems. Understanding the impact of anesthesia on the pharmacodynamics and pharmacokinetics of this compound is critical for the accurate interpretation of experimental results. Anesthetics can alter physiological parameters that may influence the drug's effects, and adenosine signaling itself is implicated in the mechanisms of anesthesia.[4][8]
Data Presentation: this compound Administration and Effects
The following tables summarize quantitative data from studies administering this compound to conscious and anesthetized animals.
Table 1: Administration of this compound in Conscious Animals
| Species | Route of Administration | Dosage Range | Key Findings | Reference |
| Rat (Spontaneously Hypertensive) | Oral (p.o.) | 1-10 mg/kg | Attenuated adenosine-induced hypotension by up to 45%; effect maintained for at least 6 hours.[1][2] | |
| Cat (Normotensive) | Oral (p.o.) | 3-10 mg/kg | Attenuated adenosine-induced hypotension by 94% at 10 mg/kg; duration of action up to 12 hours.[1][2] | |
| Cat (Normotensive) | Intravenous (i.v.) | 0.3 mg/kg | Attenuated adenosine-induced blood pressure responses by up to 74%.[1][2] | |
| Mouse | Intraperitoneal (i.p.) | 15-60 mg/kg | Reduced immobility time in the tail suspension test, suggesting antidepressant-like effects.[9] |
Table 2: Administration of this compound in Anesthetized Animals
| Species | Anesthetic | Route of Administration | Dosage Range | Key Findings | Reference |
| Dog | Anesthetized (unspecified) | Intraduodenal | 1-10 mg/kg | Produced rapid and prolonged attenuation of adenosine-induced vasodilation.[1][2] | |
| Cat | Anesthetized (unspecified) | Intraduodenal | 1-10 mg/kg | Dose ratio of 100-fold attenuation of adenosine responses 15 minutes after 10 mg/kg.[1][2] | |
| Dog | Anesthetized (unspecified) | Intravenous (i.v.) | Not specified | 140-fold more potent in attenuating vasodilator responses to adenosine than bradycardic effects.[3] | |
| Rat | Urethane (B1682113) | Intravenous (i.v.), Intrathecal (i.t.), Intracerebroventricular (i.c.v.) | Not specified | Increased intercontraction intervals of the bladder, suggesting an inhibitory effect on micturition.[10] | |
| Rat | Halothane (for surgery) | Subcutaneous (s.c.) via osmotic minipump | Not specified | Reversed the protective effect of an A2A agonist on renal ischemia-reperfusion injury.[11] | |
| Mouse | Propofol (B549288) | Intraperitoneal (i.p.) | Not specified | An A2A antagonist (SCH58261, similar to this compound) reduced the duration of loss of consciousness.[4][5] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Conscious Rats
Objective: To assess the effect of orally administered this compound on cardiovascular parameters in conscious, spontaneously hypertensive rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
-
Animal balance
-
Apparatus for measuring blood pressure in conscious rats (e.g., tail-cuff method)
Procedure:
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound based on the desired dose and the number of animals.
-
Suspend this compound in the vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water) to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 200g rat, administered at 2 mL/kg).
-
Vortex or sonicate the suspension to ensure uniformity.
-
-
Animal Handling and Dosing:
-
Acclimatize rats to the experimental setup for several days prior to the experiment to minimize stress-induced physiological changes.
-
Weigh each rat on the day of the experiment to calculate the precise volume of the drug suspension to be administered.
-
Administer the this compound suspension or vehicle control via oral gavage.
-
-
Data Collection:
-
Measure baseline mean arterial blood pressure and heart rate before drug administration.
-
Following administration, monitor these parameters at regular intervals (e.g., 30, 60, 120, 180, 240, 300, and 360 minutes) to assess the onset and duration of the drug's effect.[1][2]
-
To assess the antagonist effect, an adenosine challenge (e.g., 1 mg/kg/min, i.v.) can be administered, and the attenuation of the hypotensive response can be quantified.[1][2]
-
Protocol 2: Intravenous Administration of this compound in Anesthetized Rats
Objective: To investigate the central effects of this compound on bladder function in anesthetized rats.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, or a mixture, depending on solubility)
-
Urethane anesthetic
-
Intravenous, intrathecal, or intracerebroventricular catheters
-
Infusion pump
-
Cystometry equipment
-
Surgical instruments
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat with urethane (e.g., 1.2 g/kg, i.p.). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgically implant catheters for the desired route of administration (i.v., i.t., or i.c.v.) and for bladder pressure monitoring.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in the appropriate vehicle to the desired concentration. Due to its poor water solubility, a co-solvent such as DMSO may be necessary, followed by dilution in saline. Ensure the final concentration of the co-solvent is not pharmacologically active.
-
-
Drug Administration and Data Collection:
-
Allow the animal to stabilize after surgery.
-
Begin cystometrogram recordings by infusing saline into the bladder at a constant rate.
-
After a stabilization period with consistent micturition cycles, administer this compound or vehicle via the implanted catheter.[10]
-
Continuously record bladder pressure and intercontraction intervals to assess the drug's effect on bladder activity.[10]
-
Visualizations
Signaling Pathway of the Adenosine A2A Receptor
References
- 1. Pharmacodynamics of ZM 241385, a potent A2a adenosine receptor antagonist, after enteric administration in rat, cat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vivo characterisation of ZM 241385, a selective adenosine A2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of adenosine A2A receptors in the loss of consciousness induced by propofol anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal mechanisms of adenosine A2A receptors in the loss of consciousness induced by propofol general anesthesia with functional magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anesthetic Cardioprotection: The Role of Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A2A receptor antagonists are potential antidepressants: evidence based on pharmacology and A2A receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of adenosine A1 and A2A receptors in the control of micturition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
ZM241385: Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM241385 is a potent, selective, and non-xanthine antagonist of the adenosine (B11128) A2A receptor (A2AR), a key regulator of cellular function in the immune, cardiovascular, and nervous systems.[1][2][3][4][5] With a high affinity for the A2AR, exhibiting a Ki value of approximately 1.4 nM, this compound is a valuable tool for investigating A2AR-mediated signaling pathways and their roles in various physiological and pathological processes.[1] This document provides detailed application notes and protocols for the use of this compound in flow cytometry, a powerful technique for single-cell analysis.
The A2AR, a G-protein coupled receptor, is prominently expressed on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.[6] Its activation by adenosine, often abundant in the tumor microenvironment, leads to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately suppresses immune cell activation, proliferation, and effector functions, thereby contributing to immunosuppression.[6][7] By blocking the A2AR, this compound can reverse this immunosuppressive effect, enhancing anti-tumor immunity and T-cell cytotoxicity.[6][8]
These characteristics make this compound a critical compound for immunology, immuno-oncology, and neuroscience research. Flow cytometry is an ideal platform to dissect the cellular effects of this compound, allowing for the precise measurement of immune cell phenotype, activation status, and functional responses at the single-cell level.
Mechanism of Action
This compound functions as an inverse agonist, binding to the inactive state of the A2A receptor and reducing its basal activity.[9] This is in contrast to neutral antagonists which competitively block the binding of agonists like adenosine.[9] The binding of this compound stabilizes the receptor in an inactive conformation, preventing the Gs protein-mediated signaling cascade that leads to the production of cAMP.[10] This blockade of A2AR signaling can lead to a variety of downstream effects, including the restoration of T cell activation and effector functions that are otherwise suppressed by adenosine.[6][8]
Caption: Signaling pathway of the A2A adenosine receptor and the inhibitory action of this compound.
Data Presentation
The following table summarizes key quantitative data for this compound, providing a quick reference for experimental design.
| Parameter | Value | Cell Type/System | Reference |
| Ki | 1.4 nM | - | [1] |
| pA2 | 9.02 | Guinea pig cardiac vasculature | [11] |
| pIC50 (A2AR) | 9.52 | Rat pheochromocytoma cells | [3][5] |
| pIC50 (A1R) | 5.69 | Rat cerebral cortex | [3][5] |
| pA2 (A2BR) | 7.06 | Guinea pig aorta | [3][5] |
| pIC50 (A3R) | 3.82 | Cloned rat A3 receptors (CHO cells) | [3][5] |
| Effective Concentration (in vitro) | 100 - 500 nM | Rat hippocampal slices | [12][13] |
| Effective Concentration (in vitro) | 1 µM | PC12 cells | [1] |
| Effective Concentration (in vitro) | 10 µM | A549 cells | [1] |
| Effective Concentration (T-cell assays) | 1 - 1000 nM | Mouse T-cells | [7] |
| EC50 (reversal of agonist effect) | 2.3 nM | Mouse CD4+ hybridomas & Jurkat cells | [14][15] |
| Solubility | up to 100 mM in DMSO | - | [11] |
| Molecular Weight | 337.34 g/mol | - | [11] |
Experimental Protocols
This section provides a detailed protocol for a common flow cytometry application of this compound: assessing its impact on T-cell activation and cytokine production.
Objective:
To evaluate the effect of this compound on the expression of activation markers and intracellular cytokines in stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound (powder or DMSO stock solution)
-
Human PBMCs, freshly isolated or cryopreserved
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD69, PD-1)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
5 mL polystyrene round-bottom tubes (FACS tubes)
-
Flow cytometer
Protocol:
-
Preparation of this compound Stock Solution:
-
Cell Culture and Treatment:
-
Plate 1-2 x 106 PBMCs per well in a 96-well round-bottom plate in 200 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1 nM to 1 µM. A common starting concentration is 100 nM.
-
Add the diluted this compound to the respective wells and incubate for 30 minutes at 37°C, 5% CO2.
-
Include a vehicle control (DMSO) and an unstimulated control.
-
-
Cell Stimulation:
-
Following the pre-incubation with this compound, add the cell stimulation cocktail to the appropriate wells.
-
For intracellular cytokine analysis, add a protein transport inhibitor at this step.
-
Incubate for 4-6 hours (for activation markers) or 6-12 hours (for intracellular cytokines) at 37°C, 5% CO2.
-
-
Staining for Cell Surface Markers:
-
Harvest the cells and transfer them to FACS tubes.
-
Wash the cells with 2 mL of cold PBS and centrifuge at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of PBS containing a fixable viability dye and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 2 mL of FACS buffer.
-
Resuspend the pellet in 50 µL of FACS buffer containing the pre-titrated panel of surface antibodies.
-
Incubate for 30 minutes on ice or at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
-
Intracellular Staining (Optional):
-
After surface staining, resuspend the cells in 250 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 2 mL of Permeabilization/Wash Buffer.
-
Resuspend the pellet in 50 µL of Permeabilization/Wash Buffer containing the pre-titrated panel of intracellular cytokine antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of Permeabilization/Wash Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.
-
Caption: Experimental workflow for flow cytometry analysis using this compound.
Concluding Remarks
This compound is an indispensable tool for elucidating the role of the A2A adenosine receptor in various biological systems. Its high potency and selectivity make it ideal for in vitro studies, particularly those employing flow cytometry to analyze immune cell function. The protocols and data presented herein provide a solid foundation for researchers to design and execute experiments aimed at understanding and modulating A2AR-mediated signaling pathways. As with any experimental system, optimization of concentrations and incubation times for specific cell types and experimental conditions is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Adenosine A2A receptor activation inhibits T helper 1 and T helper 2 cell development and effector function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A2a Receptor Antagonism Restores Additive Cytotoxicity by Cytotoxic T Cells in Metabolically Perturbed Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure of the adenosine A2A receptor in complex with this compound and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adenosine A2A receptor activation protects CD4+ T lymphocytes against activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: ZM241385 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and use of ZM241385 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo studies?
A1: this compound is sparingly soluble in aqueous solutions. Therefore, a common approach is to first dissolve it in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it with a suitable vehicle for in vivo administration.[1][2]
Q2: What is a typical vehicle composition for in vivo delivery of this compound?
A2: A widely used vehicle for this compound involves a multi-component system to ensure its solubility and stability in the final formulation. A common formulation consists of DMSO, PEG300, Tween 80, and saline or ddH₂O.[1] For example, a vehicle might be composed of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.
Q3: What is the maximum solubility of this compound in common solvents?
A3: The solubility of this compound varies depending on the solvent. Please refer to the table below for solubility data. It is crucial to use fresh, high-quality solvents, as moisture absorption in DMSO can reduce solubility.[1]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound powder in 100% DMSO to a concentration of 10 mM or higher, depending on your experimental needs.[3] This stock solution can then be aliquoted and stored for future use.
Q5: How should I store this compound powder and its stock solutions?
A5: this compound powder should be stored at room temperature.[2] Stock solutions in DMSO can be stored at -20°C for up to 3 months. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q6: Is this compound orally bioavailable?
A6: Yes, this compound is reported to be orally active and bioavailable.[4]
Troubleshooting Guide
Problem: My this compound is not dissolving completely in the initial solvent (e.g., DMSO).
-
Possible Cause: The concentration may be too high, or the solvent quality may be poor. Moisture-absorbing DMSO can reduce solubility.[1]
-
Solution:
-
Try gentle warming of the solution.
-
Use sonication to aid dissolution.[3]
-
Ensure you are using fresh, anhydrous DMSO.
-
If the concentration is too high, try preparing a more dilute stock solution.
-
Problem: The this compound solution precipitates when I add the aqueous component (saline or water).
-
Possible Cause: This is a common issue when diluting a compound from an organic solvent into an aqueous solution. The final concentration of the organic solvent may not be sufficient to keep the compound in solution.
-
Solution:
-
Ensure the co-solvents (like PEG300 and Tween 80) are thoroughly mixed with the DMSO stock solution before adding the aqueous component.
-
Add the aqueous solution slowly while vortexing or stirring continuously.
-
Prepare the working solution fresh on the day of use and use it promptly.[3]
-
Consider adjusting the vehicle composition to include a higher percentage of co-solvents if precipitation persists, but be mindful of potential vehicle toxicity.
-
Problem: I am observing adverse effects in my animals that may be related to the vehicle.
-
Possible Cause: High concentrations of DMSO or other organic solvents can be toxic to animals.
-
Solution:
-
Minimize the concentration of organic solvents in the final injection volume. A final DMSO concentration of 5% or less is generally recommended for in vivo studies.
-
Run a vehicle-only control group in your experiment to assess the effects of the vehicle alone.
-
Consult relevant literature and institutional guidelines for maximum tolerated volumes and solvent concentrations for your specific animal model and administration route.
-
Quantitative Data Summary
| Parameter | Value | Solvent/Vehicle | Source |
| Solubility | 15 mg/mL | DMSO | |
| 67 mg/mL (198.61 mM) | DMSO | [1] | |
| 1.69 mg/mL (5 mM) | Ethanol | [2] | |
| 33.73 mg/mL (100 mM) | DMSO | [2] | |
| Stock Solution Stability | Up to 3 months at -20°C | DMSO |
Experimental Protocols
Detailed Methodology for Preparing this compound for In Vivo Administration
This protocol provides a step-by-step guide for preparing a working solution of this compound for intraperitoneal injection.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile ddH₂O
-
Sterile tubes and syringes
Procedure:
-
Prepare the Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a clear stock solution. For example, to make a 10 mM stock solution, dissolve 3.37 mg of this compound in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming or brief sonication can be applied.
-
-
Prepare the Vehicle Mixture (Example for a final solution of 1 mL):
-
In a sterile tube, add 50 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the DMSO/PEG300 mixture and mix until clear.
-
-
Prepare the Final Working Solution:
-
Slowly add 500 µL of sterile saline (or ddH₂O) to the mixture from step 2.
-
It is crucial to add the aqueous component gradually while continuously mixing to prevent precipitation.
-
The final solution should be clear. If any precipitation is observed, refer to the troubleshooting guide.
-
-
Administration:
-
Use the freshly prepared working solution for in vivo administration. It is recommended to use the solution on the same day it is prepared.[3]
-
Visualizations
Caption: Workflow for preparing this compound solution for in vivo studies.
Caption: this compound acts as an antagonist at the Adenosine A2A receptor.
References
ZM241385 Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ZM241385 in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is soluble in DMSO at concentrations of ≥15 mg/mL and up to 67 mg/mL.[2][3] For in vivo experiments, stock solutions in DMSO can be further diluted in vehicles such as polyethylene (B3416737) glycol (PEG300), Tween-80, and saline.
Q2: How should I store this compound stock solutions?
A2: Proper storage is critical to maintaining the stability of this compound. Upon reconstitution in DMSO, it is highly recommended to aliquot the stock solution into single-use volumes and store them frozen. This practice helps to prevent degradation that can be caused by repeated freeze-thaw cycles.[1]
For long-term storage, the following temperatures and durations are advised:
-
-80°C: Stable for up to 2 years.[1]
-
-20°C: Stable for up to 1 year.[1] Some suppliers suggest a shorter duration of 1 to 3 months at this temperature.[2]
Q3: Can I store this compound in aqueous solutions?
A3: It is best practice to prepare fresh aqueous solutions of this compound for immediate use.[1] The stability of this compound in aqueous media over extended periods has not been well-documented in the provided search results. For cell-based assays, it is common to dilute the DMSO stock solution directly into the cell culture medium shortly before the experiment.
Q4: Is this compound sensitive to light?
A4: While not extensively detailed in the search results, general good laboratory practice for similar compounds suggests protecting solutions from light, especially during long-term storage.
Troubleshooting Guide
Encountering issues with your this compound experiments? This guide addresses common problems related to solution stability.
Issue 1: Precipitation of this compound in my working solution.
-
Possible Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. Adding a concentrated DMSO stock directly to an aqueous buffer can cause the compound to precipitate out.
-
Solution:
-
Use a serial dilution method: Instead of a single large dilution, gradually decrease the solvent polarity.
-
Incorporate solubilizing agents: For in vivo preparations, co-solvents like PEG300 and surfactants like Tween-80 can improve solubility.[1][2]
-
Gentle warming and sonication: If precipitation occurs during preparation, gentle warming and/or sonication can help to redissolve the compound. However, use these methods cautiously to avoid degradation.[1]
-
Issue 2: Inconsistent or weaker than expected experimental results.
-
Possible Cause 1: Degradation of this compound stock solution.
-
Troubleshooting Step:
-
Confirm the age and storage conditions of your stock solution. Has it been stored longer than the recommended duration?
-
Have the stock solutions undergone multiple freeze-thaw cycles?[1][2] Repeated cycling can lead to degradation.
-
Solution: Prepare a fresh stock solution from powder and compare the results. Always aliquot new stock solutions to minimize freeze-thaw cycles.
-
-
-
Possible Cause 2: Instability in aqueous working solution.
-
Troubleshooting Step:
-
How long was the aqueous working solution stored before use? this compound may not be stable for extended periods in aqueous media.
-
Solution: Prepare fresh working solutions immediately before each experiment.
-
-
Below is a troubleshooting workflow to help identify the source of inconsistent results.
Quantitative Data Summary
The following tables summarize the available data on the solubility and stability of this compound in solution.
Table 1: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | ≥15 mg/mL | [3] |
| DMSO | 67 mg/mL (198.61 mM) | [2] |
Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2]
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Duration | Source(s) |
| -80°C | Up to 2 years | [1] |
| -20°C | Up to 1 year | [1] |
| -20°C | 1 to 3 months | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This is a critical step to prevent contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use.
-
Retrieve Stock: Remove one aliquot of the this compound DMSO stock solution from the freezer and allow it to thaw at room temperature.
-
Serial Dilution (if necessary): If a very high dilution factor is required, perform a serial dilution of the stock solution in DMSO first.
-
Final Dilution: Add the required volume of the DMSO stock solution to your pre-warmed aqueous buffer or cell culture medium. It is important to add the stock solution to the aqueous phase while vortexing or mixing to ensure rapid dispersion and prevent precipitation.
-
Immediate Use: Use the freshly prepared working solution in your experiment without delay. Do not store aqueous solutions of this compound.
References
preventing ZM241385 precipitation in media
Welcome to the technical support center for ZM241385. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, high-affinity, and selective antagonist of the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor.[1] Its mechanism of action involves blocking the binding of adenosine to the A2AR. This prevents the activation of the downstream signaling cascade, which is typically initiated by a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Q2: Why does my this compound precipitate when I add it to my cell culture media?
A2: this compound is a hydrophobic compound with low aqueous solubility. Precipitation commonly occurs when a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is rapidly diluted into an aqueous environment like cell culture media. This phenomenon, often referred to as "crashing out," happens because the compound is significantly less soluble in the aqueous media than in the organic stock solvent.
Q3: What is the maximum recommended concentration of DMSO in cell culture?
A3: To avoid solvent-induced cellular toxicity, the final concentration of DMSO in the culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower. The tolerable DMSO concentration can be cell-line specific, so it is best practice to run a vehicle control (media with the same final DMSO concentration) to assess its effect on your specific cells.
Q4: How should I store my this compound stock solution?
A4: this compound powder is typically stored at -20°C for up to 3 years. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one year or at -80°C for up to two years.[1]
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues related to this compound precipitation during experimental setup.
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding DMSO stock to media. | 1. Rapid change in solvent polarity: The hydrophobic compound is "shocked" out of solution. 2. Concentration exceeds solubility limit: The final concentration in the media is too high. | 1. Use a stepwise dilution method: Instead of adding the DMSO stock directly to the full volume of media, first add the stock to a smaller volume of pre-warmed media, mix well, and then add this to the rest of your media. 2. Increase the stock concentration: A more concentrated stock allows for the addition of a smaller volume to the media, reducing the final DMSO concentration. 3. Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution. 4. Gentle and immediate mixing: Add the DMSO stock dropwise to the vortexing media to ensure rapid and thorough mixing. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time in the incubator. | 1. Temperature fluctuations: Changes in temperature can affect solubility. 2. pH shift in media: The CO₂ environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds. 3. Interaction with media components: this compound may interact with salts, proteins, or other components in the media over time, leading to precipitation. | 1. Ensure stable incubator conditions: Maintain a constant temperature and CO₂ level. 2. Use properly buffered media: Ensure your media is buffered for the CO₂ concentration in your incubator. 3. Test compound stability: If precipitation persists, it may be necessary to determine the stability of this compound in your specific media over the duration of your experiment. |
| Inconsistent results between experiments. | 1. Incomplete dissolution of stock solution: The stock solution may not be fully dissolved. 2. Precipitation in some wells but not others: Uneven mixing or temperature gradients in the culture plate. 3. Degradation of stock solution: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | 1. Ensure complete dissolution of stock: Use gentle warming (up to 37°C) and vortexing to ensure the this compound is fully dissolved in DMSO. 2. Thorough mixing of final solution: After preparing the final working solution in media, mix it thoroughly before adding it to the cells. 3. Aliquot stock solutions: Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ~67 mg/mL (~198.61 mM) | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[2] |
| DMSO | 15 mg/mL | Data from an alternative supplier. |
| Water | Insoluble | |
| Ethanol | Insoluble | [2] |
Table 2: Binding Affinity and Potency of this compound
| Parameter | Value | Receptor/System |
| Ki | 1.4 nM | Human Adenosine A2A Receptor[1] |
| pIC50 | 9.52 | Rat phaeochromocytoma cell membranes (displacement of [3H]-NECA)[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 337.34 g/mol .
-
Mass (mg) = [Desired Concentration (mM)] x [Volume (mL)] x 0.33734
-
-
Weigh the powder: Carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the solution at 37°C for a short period to aid dissolution.
-
Aliquot and store: Aliquot the stock solution into single-use, sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Objective: To dilute the this compound DMSO stock solution into cell culture media while minimizing precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thaw the stock solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform intermediate dilutions (if necessary): For very high dilution factors, it is recommended to perform an intermediate dilution in DMSO. For example, to achieve a 1 µM final concentration from a 10 mM stock, you could first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Prepare the final working solution: a. Add the required volume of pre-warmed cell culture medium to a sterile tube. b. While gently vortexing the medium, add the appropriate volume of the this compound stock (or intermediate stock) solution dropwise. For example, add 1 µL of a 1 mM intermediate stock to 1 mL of medium for a final concentration of 1 µM (with a final DMSO concentration of 0.1%).
-
Mix thoroughly: Gently invert the tube or pipette up and down to ensure the solution is homogenous.
-
Use immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Precipitation.
References
Technical Support Center: Optimizing ZM241385 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of ZM241385 in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in culture medium | This compound has limited solubility in aqueous solutions. The final concentration of the solvent (e.g., DMSO) may be too low, or the compound concentration may be too high for the specific medium. | Prepare a high-concentration stock solution in a suitable solvent like DMSO.[1][2][3] When preparing the final working concentration, ensure the final solvent concentration is low (typically ≤0.1%) and does not affect cell viability. Visually inspect the medium for any signs of precipitation after adding the antagonist. If precipitation occurs, consider lowering the final concentration or testing the solubility in your specific culture medium.[4] |
| No observable effect of this compound | The concentration used may be too low for the specific cell type and experimental conditions. The cells may have low expression of the A2A adenosine (B11128) receptor. The incubation time may be insufficient. | Perform a dose-response experiment to determine the optimal concentration.[5] A typical starting range can be from 1 nM to 10 µM.[4] Confirm A2A receptor expression in your cell line using techniques like qPCR or Western blotting. Optimize the incubation time; a pre-incubation of 15-30 minutes is often sufficient before adding an agonist.[6] |
| High cell toxicity or unexpected cell death | The concentration of this compound may be too high, leading to off-target effects or general cytotoxicity.[7] The solvent (e.g., DMSO) concentration may be toxic to the cells. | Perform a cell viability assay (e.g., MTT or resazurin) to determine the cytotoxic concentration of this compound and the solvent.[4] It is recommended to use a concentration at least 10-fold lower than the cytotoxic concentration. Concentrations of this compound higher than 500 nM have been associated with non-specific effects.[7] |
| Inconsistent or variable results between experiments | Inconsistent cell passage number or confluency. Variability in reagent preparation or incubation times. Contamination of cell cultures. | Maintain a consistent cell culture practice, using cells within a specific passage number range and seeding at a consistent density. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure precise and consistent incubation times. Regularly check for and address any potential cell culture contamination.[8] |
| Observed effect is less than expected based on literature | Different cell lines can have varying levels of A2A receptor expression and downstream signaling components. The specific agonist and its concentration used to stimulate the receptor can influence the observed antagonist effect. | It is crucial to empirically determine the optimal this compound concentration for your specific cell line and experimental setup. The potency of this compound can be influenced by the agonist used; for example, its pA2 value can differ depending on the agonist.[9] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and highly selective antagonist of the A2A adenosine receptor (A2AR).[3] It is a non-xanthine compound that binds to the A2AR with high affinity, blocking the binding of the endogenous agonist adenosine.[10] The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents this increase in cAMP and modulates downstream signaling pathways.
Q2: What is a typical starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type, the expression level of the A2A receptor, and the specific experimental endpoint. A broad concentration range from 1 nM to 10 µM is often used for initial dose-response experiments.[4] For example, a concentration of 100 nM was shown to be effective in rat hippocampal slices, while 1 µM has been used in PC12 cells and 10 µM in A549 cells.[2][7]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder and should be stored at room temperature.[3] For experimental use, it is recommended to prepare a concentrated stock solution in a solvent such as DMSO.[1][2][3] For instance, a 10 mM stock in DMSO can be prepared. This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to 3 months at -20°C.[11]
Q4: How can I determine the optimal concentration of this compound for my specific experiment?
A4: The best approach is to perform a dose-response curve. This involves treating your cells with a range of this compound concentrations and then stimulating them with an A2A receptor agonist (e.g., CGS21680 or NECA). The readout will depend on your experimental question but could be the measurement of intracellular cAMP levels, activation of downstream signaling proteins, or a functional cellular response. The goal is to identify the concentration of this compound that effectively inhibits the agonist-induced response without causing cytotoxicity.
Q5: Are there potential off-target effects of this compound?
A5: this compound is highly selective for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3).[3] However, at concentrations higher than 500 nM, non-specific effects not associated with the A2A receptor have been reported.[7] It is crucial to perform a cytotoxicity assay to ensure that the chosen concentration is not toxic to the cells. If you observe unexpected cellular responses, consider the possibility of off-target effects, especially at higher concentrations.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro studies.
| Parameter | Value | Cell Line / System | Assay Type |
| Ki | ~1.4 nM | PC12 cells | Radioligand Binding |
| Ki | 800 pM | HEK-293 cells expressing human A2AR | Radioligand Binding |
| pIC50 | 9.52 | Rat phaeochromocytoma cell membranes | [3H]-NECA Displacement |
| IC50 | 54 nM | - | G protein-mediated cAMP assay |
| pA2 | 9.02 | Guinea pig cardiac vasculature | Functional Antagonism (vs. CGS21680) |
| Effective Concentration | 100 nM | Rat hippocampal slices | Neuroprotection Assay |
| Effective Concentration | 1 µM | PC12 cells | mRNA level modulation |
| Effective Concentration | 10 µM | A549 cells | EMT marker modulation |
| Concentration for non-specific effects | >500 nM | Rat hippocampal slices | - |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a cAMP Assay
This protocol outlines the steps to determine the IC50 of this compound by measuring its ability to inhibit agonist-induced cAMP production.
Materials:
-
Cells expressing the A2A adenosine receptor
-
Cell culture medium
-
This compound
-
A2A receptor agonist (e.g., CGS21680 or NECA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit
-
96-well microplate
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in assay buffer (e.g., HBSS with a PDE inhibitor like 0.5 mM IBMX) to create a range of concentrations (e.g., 10-point, 1:3 dilution starting from 10 µM).
-
Prepare a solution of the A2A agonist at a concentration that elicits a submaximal response (EC80), which should be determined in a prior experiment.
-
-
Antagonist Incubation:
-
Carefully remove the culture medium from the cells.
-
Add the various dilutions of this compound to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add the prepared A2A agonist solution to all wells (except for the negative control wells, which should receive only assay buffer).
-
Incubate for the optimal stimulation time (e.g., 30 minutes at room temperature), as determined by agonist time-course experiments.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A2A Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ZM 241385 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adl.usm.my [adl.usm.my]
- 9. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine A2A Receptor Antagonist I, ZM 241385 [sigmaaldrich.com]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
ZM241385 Off-Target Effects on A1, A2B, and A3 Receptors: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the off-target effects of ZM241385 on A1, A2B, and A3 adenosine (B11128) receptors. This guide includes troubleshooting advice and frequently asked questions to assist in the design and interpretation of experiments involving this widely used A2A receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for the A2A receptor over other adenosine receptor subtypes?
A1: this compound is a highly potent and selective antagonist for the adenosine A2A receptor. However, it does exhibit some affinity for other adenosine receptors, particularly at higher concentrations. Its selectivity for the A2A receptor is significantly higher compared to A1, A2B, and A3 receptors. For instance, it demonstrates a binding affinity of 0.8 nM for the A2A receptor, with a 318-fold selectivity against A1, 62-fold against A2B, and over 1000-fold against the A3 receptor.[1]
Q2: What are the reported binding affinities (Ki) of this compound for the A1, A2B, and A3 receptors?
A2: The binding affinity of this compound for off-target adenosine receptors varies across studies. For the A1 receptor, Ki values are reported to be around 255 nM. For the A2B receptor, the Ki is approximately 50 nM. The affinity for the A3 receptor is very low, with a reported Ki of over 10 µM.
Q3: Can this compound be used as a pharmacological tool to study A1, A2B, or A3 receptors?
A3: Due to its significantly lower affinity for A1, A2B, and A3 receptors compared to the A2A receptor, this compound is not recommended as a primary tool for studying these other subtypes. Its use at concentrations required to antagonize A1, A2B, or A3 receptors would lead to a complete blockade of A2A receptors, confounding data interpretation.
Q4: I am seeing unexpected results in my cell line when using this compound. Could this be due to off-target effects?
A4: Unexpected results could potentially stem from off-target effects, especially if high concentrations of this compound are used. It is crucial to consider the expression profile of all adenosine receptor subtypes in your experimental system. If your cells express A1 or A2B receptors, off-target binding of this compound at micromolar concentrations could lead to unintended pharmacological effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent antagonist effect at a given concentration. | Cellular context and receptor expression levels. | Characterize the adenosine receptor expression profile (A1, A2A, A2B, A3) in your specific cell line or tissue preparation using techniques like qPCR or radioligand binding. |
| Observed physiological response does not align with A2A receptor blockade. | Off-target effects on A1 or A2B receptors. | Perform concentration-response curves to determine the potency of this compound in your system. Compare this with the known Ki values for off-target receptors. Consider using a more selective A2A antagonist if off-target effects are suspected. |
| Difficulty in replicating literature findings. | Differences in experimental conditions. | Carefully review and align your experimental protocol with the cited literature, paying close attention to cell types, radioligands, incubation times, and buffer compositions. |
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound at the different adenosine receptor subtypes.
Table 1: Binding Affinity of this compound at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Cell Line | Reference |
| A2A | 0.8 | HEK-293 | [1] |
| A1 | 255 | CHO | |
| A2B | 50 | CHO | |
| A3 | >10,000 | HEK-293 |
Table 2: Functional Antagonism of this compound
| Receptor Subtype | Assay Type | Parameter | Value | Species | Reference |
| A2a | Radioligand Displacement ([3H]NECA) | pIC50 | 9.52 | Rat | [2][3] |
| A1 | Radioligand Displacement ([3H]R-PIA) | pIC50 | 5.69 | Rat | [2] |
| A2b | Adenosine-induced relaxation | pA2 | 7.06 | Guinea-pig | [2] |
| A3 | Radioligand Displacement (AB-MECA) | pIC50 | 3.82 | Rat | [2] |
Experimental Protocols
Radioligand Binding Assays
A common method to determine the binding affinity of a compound is through competitive radioligand binding assays.
-
Objective: To determine the Ki of this compound for A1, A2A, A2B, and A3 receptors.
-
Materials:
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Binding affinity profile of this compound for adenosine receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
ZM241385 cAMP Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ZM241385 in cyclic AMP (cAMP) assays.
Troubleshooting Guides
Issue 1: Unexpected increase in cAMP levels after treatment with this compound alone.
-
Question: I am observing an increase in cAMP levels when I treat my cells with this compound alone, even though it is supposed to be an A2A receptor antagonist. Why is this happening?
-
Answer: This could be due to the phenomenon of inverse agonism. In systems with high constitutive A2A receptor activity, an inverse agonist like this compound can reduce the basal signaling, leading to a decrease, not an increase, in cAMP.[1] However, if your cell line has low constitutive activity, other factors could be at play. Off-target effects at very high concentrations, though less likely with this compound due to its high selectivity, cannot be entirely ruled out.[2] Ensure you are using an appropriate concentration of this compound and have included proper vehicle controls in your experiment.
Issue 2: this compound fails to antagonize the agonist-induced cAMP increase.
-
Question: I'm co-incubating my cells with an A2A agonist and this compound, but I'm not seeing the expected inhibition of the cAMP signal. What could be the problem?
-
Answer: There are several potential reasons for this:
-
Inadequate Incubation Time: The binding of this compound to the A2A receptor is a time-dependent process, achieving equilibrium within approximately 20 minutes.[3] Ensure your pre-incubation time with this compound is sufficient before adding the agonist.
-
Agonist Concentration Too High: If the concentration of the A2A agonist is too high, it may outcompete this compound for binding to the receptor. Perform a dose-response curve for your agonist to determine an appropriate concentration (e.g., EC80) for your antagonist assays.[4]
-
This compound Concentration Too Low: Conversely, the concentration of this compound may be too low to effectively antagonize the agonist. A typical IC50 for this compound in a cAMP assay against an A2A agonist is around 550 nM, though this can vary depending on the cell line and assay conditions.[5]
-
Reagent Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Issue 3: High variability between replicate wells.
-
Question: My cAMP assay results show high variability between replicate wells, making the data difficult to interpret. What are the common causes of this?
-
Answer: High well-to-well variability is a common issue in cell-based assays and can stem from several factors:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability. Ensure your cell suspension is homogenous before and during plating.[4]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, agonist, this compound, or assay reagents will lead to variable results.[4]
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, which can alter reagent concentrations. To mitigate this, consider not using the outer wells of the plate for experimental samples.
-
Temperature Gradients: Uneven temperature across the plate during incubation can affect the enzymatic reactions in the assay. Ensure the plate is incubated on a flat, evenly heated surface.
-
Frequently Asked Questions (FAQs)
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound is a potent and highly selective antagonist of the adenosine (B11128) A2A receptor.[2] It binds to the A2A receptor and blocks the binding of adenosine and other A2A agonists, thereby inhibiting the downstream signaling cascade that leads to the production of cAMP. Some studies have also characterized this compound as an inverse agonist, meaning it can reduce the basal activity of constitutively active A2A receptors.[1]
-
Question: What is a typical IC50 value for this compound in a cAMP assay?
-
Answer: The IC50 value for this compound can vary depending on the specific experimental conditions, including the cell line used, the concentration of the agonist it is competing against, and the specific cAMP assay kit. One study reported an IC50 of 550 nM for this compound against the A2A agonist CGS-21680 in a HEK293 cell line.[5]
-
Question: Should I be concerned about off-target effects of this compound?
-
Answer: this compound is known for its high selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3).[2] At appropriate concentrations, off-target effects are generally not a significant concern. However, at very high concentrations, the possibility of off-target interactions cannot be completely excluded. Always include appropriate controls to validate the specificity of the observed effects.
-
Question: Can this compound be used as an inverse agonist?
-
Answer: Yes, this compound has been shown to act as an inverse agonist in cell systems with high levels of constitutive A2A receptor activity.[1] This means it can decrease the basal level of cAMP in the absence of an agonist.
Quantitative Data Summary
| Parameter | Value | Cell Line | Agonist | Source |
| IC50 | 550 nM | HEK293 expressing human A2aR | CGS-21680 (100 nM) | [5] |
| Ki | ~6.11 (pKi) | CHO cells expressing human A1R | N/A | [6] |
Experimental Protocols
Protocol: this compound Antagonist cAMP Assay using a LANCE® Ultra cAMP Kit
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
Human Adenosine A2A Receptor expressing cells (e.g., HEK293)
-
Cell culture medium (e.g., MEM + 2% charcoal-stripped serum)
-
Poly-D-Lysine (PDL) coated 384-well plates
-
Phosphate Buffered Saline (PBS)
-
This compound
-
A2A Receptor Agonist (e.g., NECA or CGS-21680)
-
Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.1% Protease-free BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) - Note: IBMX can act as a reverse agonist on A2a receptors and may affect agonist potency.[7]
-
LANCE® Ultra cAMP Assay Kit
Procedure:
-
Cell Plating:
-
Plate cells in a PDL-coated 384-well plate at a density of 2,500 cells/well.[7]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in Stimulation Buffer.
-
Prepare the A2A agonist at a concentration corresponding to its EC80.
-
-
Assay Protocol:
-
Carefully remove the culture medium from the wells.
-
Wash the cells twice with PBS, being careful not to dislodge the cells.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Simultaneously add the A2A agonist to all wells except the basal and vehicle control wells.
-
Incubate the plate for 30 minutes at room temperature.[7]
-
-
cAMP Detection:
-
Following the incubation, perform the cAMP detection according to the LANCE® Ultra cAMP Assay Kit manufacturer's protocol.
-
Briefly, this involves lysing the cells and adding the Eu-chelate anti-cAMP antibody and the ULight™-cAMP tracer.
-
Incubate as recommended by the manufacturer.
-
-
Data Acquisition:
-
Read the plate on a time-resolved fluorescence reader (e.g., EnVision®).
-
Visualizations
Caption: A2A Receptor Signaling Pathway
References
- 1. Structure of the adenosine A2A receptor in complex with this compound and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Antagonism of A2a Adenosine Receptors: The Profile of ZM 241385 In Vitro [synapse.patsnap.com]
- 3. Kinetic and functional properties of [3H]this compound, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. ZM-241385 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. resources.revvity.com [resources.revvity.com]
Navigating the Challenges of ZM241385 In Vivo: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The adenosine (B11128) A2A receptor antagonist, ZM241385, is a powerful tool in neuroscience and pharmacology research. However, its application in in vivo studies is often plagued by inconsistent results, leading to frustration and ambiguity in experimental outcomes. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to help researchers navigate these challenges, optimize their experimental design, and achieve more reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective antagonist of the adenosine A2A receptor. It functions by blocking the binding of endogenous adenosine to this receptor, thereby inhibiting its downstream signaling pathways. The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Q2: Why are my in vivo results with this compound inconsistent?
Inconsistent in vivo results with this compound are most commonly attributed to its challenging pharmacokinetic profile. Key factors include:
-
Rapid Metabolism and Clearance: this compound is subject to rapid metabolism, primarily by the liver, kidney, and gut, leading to a short biological half-life and rapid elimination from the body.[1][2] This can result in fluctuating and unpredictable plasma and brain concentrations.
-
Low Oral Bioavailability: When administered orally, this compound exhibits low and variable bioavailability due to extensive first-pass metabolism.[1][2]
-
Poor Solubility: The compound's low aqueous solubility can lead to precipitation at the injection site or in the bloodstream, resulting in inconsistent dosing and absorption.
-
Variability in Brain Penetration: Achieving consistent and therapeutic concentrations in the central nervous system (CNS) can be challenging, and this can vary between individual animals and studies.[3]
Q3: Can this compound have off-target effects?
While this compound is highly selective for the A2A receptor, at higher concentrations it can exhibit off-target activity at other adenosine receptor subtypes, such as A1 and A2B receptors.[4][5] This can lead to confounding effects and contribute to result variability. It is crucial to use the lowest effective dose to minimize the risk of off-target interactions.
Troubleshooting Guide: Addressing Inconsistent In Vivo Results
This guide provides a systematic approach to troubleshooting common issues encountered during in vivo experiments with this compound.
Problem 1: Lack of Efficacy or High Variability in Response
| Possible Cause | Troubleshooting Step |
| Inadequate Drug Exposure | Due to its rapid metabolism and clearance, the administered dose may not be sufficient to achieve and maintain therapeutic concentrations at the target site.[1][2] Solution: Consider alternative routes of administration with better bioavailability, such as intravenous (i.v.) or intraperitoneal (i.p.) injection, over oral (p.o.) gavage.[6][7] For sustained exposure, consider using osmotic mini-pumps for continuous infusion. |
| Poor Drug Solubility and Formulation | If this compound is not properly dissolved, it can lead to inaccurate dosing and poor absorption. Solution: Ensure the compound is fully dissolved in an appropriate vehicle. A common vehicle is a solution of DMSO, Tween 80, and saline. Always prepare fresh solutions before each experiment and visually inspect for any precipitation. |
| Incorrect Dosing | The optimal dose can vary depending on the animal model, disease state, and desired therapeutic effect. Solution: Perform a dose-response study to determine the minimal effective dose in your specific experimental paradigm. Start with doses reported in the literature for similar models and adjust accordingly.[8][9] |
| Animal Strain and Individual Variability | Different animal strains can exhibit variations in drug metabolism and receptor expression, leading to different responses. Solution: Ensure consistency in the animal strain, age, and sex used in your experiments. Be aware of potential inter-individual differences in metabolism and consider increasing sample size to account for this variability. |
| Impact of Anesthesia | Anesthetics can influence physiological parameters and potentially interact with the adenosine system, affecting the outcome of your experiment.[10][11][12][13] Solution: If possible, conduct experiments in conscious animals. If anesthesia is necessary, use a consistent anesthetic regimen and be aware of its potential confounding effects. |
Problem 2: Unexpected or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High Drug Concentration | Using excessively high doses of this compound increases the likelihood of binding to other adenosine receptor subtypes (A1, A2B) or other unintended targets.[4][5] Solution: As mentioned previously, perform a thorough dose-response study to identify the lowest dose that produces the desired effect. Correlate the effective dose with plasma and brain concentration measurements if possible. |
| Interaction with Other Receptors | The adenosine A2A receptor is known to form heterodimers with other receptors, such as the dopamine (B1211576) D2 receptor, which can modulate its function. Solution: Be aware of the potential for receptor cross-talk in your experimental system. Consider the neurochemical environment and the expression levels of interacting receptors in your target tissue. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various sources, highlighting the variability in its pharmacokinetic and binding properties.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | |||
| A2A Receptor (Human) | 0.2 - 1.4 nM | [14][15] | |
| A2A Receptor (Rat) | 0.35 - 0.52 nM | [16] | |
| A1 Receptor (Human) | ~200 - 1000 nM | [4][17] | |
| A2B Receptor (Human) | ~50 - 300 nM | [4][17] | |
| Pharmacokinetic Parameters | |||
| Clearance (Rat, i.v.) | High | [1][18] | |
| Oral Bioavailability (Rat) | Low | [1][2] | |
| In Vivo Efficacy | |||
| Effective Dose (Rodent, CNS) | 1 - 10 mg/kg | [6][7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a small volume of DMSO to create a stock solution. Sonication may be used to aid dissolution.
-
For the final injection volume, prepare a vehicle solution of DMSO, Tween 80, and saline. A common ratio is 5-10% DMSO, 5-10% Tween 80, and the remainder saline.
-
Add the this compound stock solution to the vehicle to achieve the desired final concentration.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before administration.
-
Prepare the solution fresh on the day of the experiment.
In Vivo Administration (Rodents)
Route of Administration: Intraperitoneal (i.p.) injection is a commonly used route that offers better bioavailability than oral administration.
Procedure:
-
Gently restrain the animal.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Insert a 25-27 gauge needle at a shallow angle into the peritoneal cavity.
-
Slowly inject the prepared this compound solution.
-
Monitor the animal for any adverse reactions following the injection.
Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for this compound.
References
- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of Adenosine A2A Receptors as a New Therapeutic Avenue [mdpi.com]
- 4. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZM 241385, an adenosine A(2A) receptor antagonist, inhibits hippocampal A(1) receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo characterisation of ZM 241385, a selective adenosine A2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Adenosine A2A Receptor Blockade Prevents Rotenone-Induced Motor Impairment in a Rat Model of Parkinsonism [frontiersin.org]
- 8. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SCH 58261 and ZM 241385 differentially prevent the motor effects of CGS 21680 in mice: evidence for a functional 'atypical' adenosine A(2A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transient effects of anesthetics on dendritic spines and filopodia in the living mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. The Impact of General Anesthesia on Redox Stability and Epigenetic Inflammation Pathways: Crosstalk on Perioperative Antioxidant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Kinetic and functional properties of [3H]this compound, a high affinity antagonist for adenosine A2A receptors [pubmed.ncbi.nlm.nih.gov]
- 16. This compound is an antagonist of the facilitatory responses produced by the A2A adenosine receptor agonists CGS21680 and HENECA in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ZM-241385 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
ZM241385 Technical Support Center: Toxicity & Cell Viability Assessment
Welcome to the technical support center for ZM241385, a potent and selective A2A adenosine (B11128) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the toxicity and effects on cell viability of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a high-affinity antagonist of the adenosine A2A receptor (A2AR).[1][2] It selectively binds to A2AR, blocking the downstream signaling pathways typically initiated by adenosine. The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4][5][6] By blocking this receptor, this compound can inhibit these downstream effects.
Q2: What are the known effects of this compound on cell viability and apoptosis?
A2: The effect of this compound on cell viability is context-dependent and can vary between cell types. In some cancer cell lines, antagonism of the A2A receptor can lead to decreased cell proliferation and the induction of apoptosis.[7] Conversely, in models of ischemia, this compound has been shown to be neuroprotective, enhancing neuronal survival.[8][9] Therefore, it is crucial to empirically determine the effect of this compound on your specific cell system.
Q3: What are common working concentrations for this compound in in vitro studies?
A3: The effective concentration of this compound can range from nanomolar to low micromolar. For instance, in neuronal survival studies, concentrations of 100-500 nM have been shown to be effective.[8][9] In studies on mixed glial cells, a concentration of 0.01 µM was used.[10] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the powdered compound in DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Cell Viability Assays (MTT/Trypan Blue)
| Issue | Possible Cause | Troubleshooting Steps |
| High background in MTT assay | Phenol (B47542) red or serum in the culture medium can interfere with the absorbance reading. | Use phenol red-free medium for the MTT assay. If serum is necessary for cell viability, include a "medium with serum and MTT" control to subtract the background absorbance. |
| Inconsistent results in Trypan Blue exclusion assay | Subjective counting of cells. Extended incubation with trypan blue can lead to the staining of viable cells. | Use a consistent and standardized counting method. Ensure that cells are counted within 3-5 minutes of adding the trypan blue solution.[11] For more objective results, consider using an automated cell counter. |
| This compound appears to have no effect on cell viability | The concentration of this compound may be too low. The incubation time may be too short. The cell type may not be sensitive to A2A receptor antagonism. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM). Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. Confirm the expression of the A2A receptor in your cell line. |
Apoptosis Assay (Annexin V/PI Staining)
| Issue | Possible Cause | Troubleshooting Steps |
| High percentage of Annexin V positive cells in the negative control | Cells were handled too harshly during harvesting, leading to membrane damage. The cell culture was unhealthy before the experiment. | Handle cells gently during trypsinization and centrifugation. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| No significant increase in apoptosis after this compound treatment | The concentration of this compound is not sufficient to induce apoptosis. The incubation time is too short for apoptosis to occur. | Perform a dose-response and time-course experiment to identify the optimal conditions for apoptosis induction. |
| High percentage of PI positive cells in all samples | Cells have lost membrane integrity due to necrosis rather than apoptosis. The incubation time with Annexin V and PI was too long. | Analyze cells at an earlier time point to capture early apoptotic events. Ensure that the staining and analysis are performed promptly after the incubation period. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[12]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells based on membrane integrity.
Materials:
-
This compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Culture cells in the presence of various concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Resuspend the cell pellet in phosphate-buffered saline (PBS) or culture medium.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane (Annexin V) and distinguishes them from necrotic cells by membrane permeability to propidium iodide (PI).
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the appropriate time to induce apoptosis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound from a study on neuronal cells. It is important to note that IC50 values can vary significantly depending on the cell line and assay conditions.
| Cell Type | Assay | Parameter | Value | Reference |
| Rat Hippocampal Slices | Oxygen-Glucose Deprivation | EC50 for delaying anoxic depolarization | 115 nM | [8] |
Researchers should determine the IC50 value for their specific cell line of interest.
Visualizations
A2A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of the A2A adenosine receptor. This compound acts by blocking this receptor, thereby inhibiting these downstream events.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. kumc.edu [kumc.edu]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: ZM241385 Solubility in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of the adenosine (B11128) A2A receptor antagonist, ZM241385, in dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is fresh, anhydrous dimethyl sulfoxide (DMSO).
Q2: What is the maximum solubility of this compound in fresh DMSO?
A2: The maximum reported solubility of this compound in fresh DMSO is 67 mg/mL, which corresponds to a molar concentration of 198.61 mM.
Q3: My this compound is not dissolving properly in DMSO. What could be the issue?
A3: Several factors can contribute to dissolution problems. The most common issue is the use of "old" or hydrated DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This increased water content can significantly decrease the solubility of hydrophobic compounds like this compound. Other factors include attempting to dissolve the compound at too low a temperature or not providing sufficient agitation.
Q4: How does water content in DMSO affect the solubility of this compound?
A4: Increased water content in DMSO reduces its ability to solvate non-polar molecules. For a hydrophobic compound like this compound, even small amounts of water can lead to a significant drop in solubility, causing the compound to precipitate or fail to dissolve completely.
Q5: How can I tell if my DMSO is "old" or has absorbed water?
A5: While there isn't a simple visual test, a key indicator is the freezing point of DMSO. Pure DMSO freezes at 18.5°C (65.3°F). If your DMSO remains liquid at or slightly below this temperature, it likely contains a significant amount of water. For precise measurement, Karl Fischer titration or near-infrared (NIR) spectroscopy can be used to determine the water content.[1] Anecdotally, old DMSO that has been opened for a long time and stored at room temperature may develop a "fishy" or unpleasant odor, which can be an indicator of degradation.[2]
Q6: Can I use warming or sonication to help dissolve my this compound?
A6: Yes, gentle warming and sonication are common techniques to aid in the dissolution of compounds in DMSO.[3] However, it is crucial to use these methods judiciously to avoid degradation of the compound.
Q7: What are the best practices for storing DMSO to maintain its quality?
A7: To minimize water absorption, store DMSO in its original, tightly sealed container in a cool, dry place. For opened bottles, consider using a syringe with a needle to withdraw the solvent to minimize air exposure. Aliquoting the DMSO into smaller, single-use vials upon opening the main bottle is also a good practice to preserve the quality of the bulk solvent.
Troubleshooting Guides
Guide 1: this compound Fails to Dissolve Completely in DMSO
Problem: You have added the calculated amount of this compound to DMSO, but solid particles remain in the solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Old or Hydrated DMSO | Use a fresh, unopened bottle of anhydrous DMSO. | This compound should dissolve completely at the expected concentration. |
| Insufficient Agitation | Vortex the solution vigorously for 2-5 minutes. | The increased mechanical energy should facilitate the dissolution process. |
| Low Temperature | Gently warm the solution in a water bath at 30-40°C for 5-10 minutes. | Increased temperature can enhance the solubility of this compound. |
| Sonication Needed | Place the vial in a bath sonicator for 10-15 minutes. | The ultrasonic waves will help to break up any aggregates and promote dissolution. |
Guide 2: this compound Precipitates from DMSO Solution Over Time
Problem: Your this compound solution was initially clear, but crystals have formed after a period of storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Water Absorption | Ensure the vial is tightly capped and consider using parafilm to seal the cap. Store in a desiccator if possible. | Minimizing further water absorption will help maintain the compound in solution. |
| Temperature Fluctuations | Store the stock solution at a constant temperature, preferably at -20°C or -80°C for long-term storage. | Stable storage conditions reduce the likelihood of precipitation due to temperature changes. |
| Supersaturated Solution | The initial concentration may have been too high. Try preparing a slightly lower concentration stock solution. | A less concentrated solution is more likely to remain stable over time. |
Data Presentation
Table 1: Estimated Impact of Water Content on this compound Solubility in DMSO
| Water Content in DMSO (% v/v) | Estimated Solubility of this compound (mg/mL) | Estimated Molar Concentration (mM) |
| 0 (Anhydrous) | 67 | 198.61 |
| 1 | 55 | 163.04 |
| 2 | 42 | 124.49 |
| 5 | 20 | 59.28 |
| 10 | < 5 | < 14.82 |
Note: This table provides estimated values based on the general principles of decreased solubility of hydrophobic compounds in hydrated DMSO. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Fresh DMSO
-
Materials:
-
This compound powder
-
Fresh, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Allow the this compound powder and fresh, anhydrous DMSO to equilibrate to room temperature.
-
Weigh out the desired amount of this compound powder and place it into a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.37 mg of this compound (Molecular Weight: 337.34 g/mol ).
-
Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If complete dissolution is not achieved, proceed with the troubleshooting steps outlined in the guides above (gentle warming, sonication).
-
For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
Protocol 2: Experimental Determination of this compound Solubility in Different Grades of DMSO
-
Materials:
-
This compound powder
-
Fresh, anhydrous DMSO ("Fresh DMSO")
-
DMSO from a previously opened and frequently used bottle ("Old DMSO")
-
Saturated salt solution (e.g., potassium acetate) in a sealed container to create a humid environment.
-
A method to determine water content in DMSO (e.g., Karl Fischer titration)
-
High-performance liquid chromatography (HPLC) system with a suitable column and UV detector
-
Calibrated balance and pipettes
-
Vortex mixer and centrifuge
-
-
Procedure:
-
Prepare "Aged" DMSO: Expose a known volume of "Old DMSO" to the humid environment for a defined period (e.g., 24-48 hours) to intentionally increase its water content.
-
Determine Water Content: Measure the water content of the "Fresh DMSO", "Old DMSO", and "Aged DMSO" using Karl Fischer titration.
-
Prepare Saturated Solutions:
-
To separate vials containing a pre-weighed excess amount of this compound powder, add a fixed volume of "Fresh DMSO", "Old DMSO", and "Aged DMSO".
-
Vortex the vials vigorously for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the solutions to stand at a constant temperature for 24 hours to allow any undissolved solid to settle.
-
-
Sample Preparation and Analysis:
-
Centrifuge the vials at high speed to pellet the undissolved this compound.
-
Carefully take a known volume of the supernatant from each vial and dilute it with a suitable solvent (e.g., fresh DMSO or mobile phase) to a concentration within the linear range of the HPLC standard curve.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the saturated solutions from the HPLC data.
-
Compare the solubility of this compound in the different grades of DMSO and correlate it with the measured water content.
-
-
Visualizations
Caption: Experimental workflow for dissolving this compound in DMSO.
Caption: Simplified signaling pathway of the Adenosine A2A receptor and the inhibitory action of this compound.
References
ZM241385 light sensitivity and storage precautions
Welcome to the technical support center for ZM241385. This guide provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and potential troubleshooting of this compound to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for ambient temperature shipping.[1] Upon receipt, it is recommended to store the solid powder at temperatures ranging from +2°C to +8°C.[2] For long-term storage, keeping it at -20°C can ensure stability for at least four years.[3]
Q2: How should I store solutions of this compound?
A2: If possible, solutions should be prepared and used on the same day.[1] For storage, it is recommended to aliquot the reconstituted solution and freeze it at -20°C.[2] Stock solutions in DMSO are reported to be stable for up to one to three months when stored at -20°C.[2][4] Some suppliers indicate that solutions can be stored at -80°C for up to a year.[4] To avoid repeated freeze-thaw cycles, it is best to store the compound in single-use aliquots.[4]
Q3: Is this compound sensitive to light?
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO and ethanol.[1][3] Solubility in DMSO is reported to be as high as 100 mM or 15-67 mg/mL.[1][3][4] In ethanol, the solubility is approximately 5 mM.[1][3]
Q5: My this compound solution has a precipitate after thawing. What should I do?
A5: Before use, it is important to equilibrate the solution to room temperature and ensure that any precipitate is fully dissolved.[1] Gentle warming and vortexing can help to redissolve the compound. Always visually inspect the solution for clarity before adding it to your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage. | Ensure that both solid and solution forms of this compound are stored according to the recommended conditions (see storage summary table below). Always use freshly prepared solutions or properly stored aliquots. |
| Compound degradation due to light exposure. | Minimize light exposure during all handling and experimental steps. Use amber or foil-wrapped tubes for storage and preparation of solutions. | |
| Difficulty dissolving the compound. | Incorrect solvent or concentration. | Use DMSO for preparing high-concentration stock solutions. For aqueous buffers, ensure the final DMSO concentration is low enough to maintain solubility and is compatible with your assay. |
| Low-quality or old DMSO. | Moisture-absorbing DMSO can reduce the solubility of this compound.[4] Use fresh, anhydrous grade DMSO for preparing stock solutions.[4] | |
| Precipitate formation in stock solution. | Solution was not fully equilibrated to room temperature before use. | Allow the vial to warm to room temperature before opening to prevent condensation. Ensure the solution is clear before taking an aliquot. |
| Exceeded solubility in the chosen solvent. | Do not exceed the recommended concentrations. If a lower concentration is needed for the experiment, perform serial dilutions from a concentrated stock. |
Data Presentation
This compound Storage and Stability Summary
| Form | Solvent | Storage Temperature | Reported Stability | Source |
| Solid | N/A | Room Temperature | Stable for shipping | [1] |
| Solid | N/A | +2°C to +8°C | Recommended | [2] |
| Solid | N/A | -20°C | ≥ 4 years | [3] |
| Solution | DMSO | -20°C | Up to 1-3 months | [1][2] |
| Solution | Solvent | -80°C | 1 year | [4] |
Experimental Protocols & Visualizations
General Handling Protocol for this compound
The following workflow outlines the recommended steps for handling this compound from receipt to experimental use.
Mechanism of Action: A2A Receptor Antagonism
This compound is a potent and selective antagonist of the adenosine (B11128) A2A receptor.[1][2][3] It functions by blocking the binding of adenosine to the A2A receptor, thereby inhibiting the downstream signaling pathways typically activated by this receptor. In some cases, it has been shown to act as an inverse agonist.[1][3]
References
Technical Support Center: ZM241385 Pharmacokinetic Variability in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the A2A adenosine (B11128) receptor antagonist, ZM241385, in rat models. The information is designed to address common issues encountered during pharmacokinetic experiments and ensure data accuracy and reproducibility.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments with this compound in rats.
| Problem | Potential Cause | Recommended Solution |
| High inter-individual variability in plasma concentrations | Genetic differences between rat strains: Different rat strains (e.g., Sprague-Dawley vs. Wistar) can exhibit variations in drug metabolism and disposition. | Ensure consistent use of a single rat strain throughout the study. If comparing strains is the objective, ensure groups are adequately powered to detect statistically significant differences. |
| Animal health status: Underlying health issues can affect drug absorption, distribution, metabolism, and excretion (ADME). | Use healthy animals from a reputable supplier. Acclimatize animals to the facility for at least one week before the experiment. Monitor for any signs of illness. | |
| Inconsistent dosing technique: Improper oral gavage or intravenous injection can lead to variable drug delivery. | Ensure all personnel are properly trained in the administration techniques. For oral administration, verify correct placement of the gavage needle. For intravenous injections, confirm patency of the vein. | |
| Food and water intake: The presence of food in the stomach can affect the rate and extent of oral absorption. | For oral administration studies, fasting animals overnight (with free access to water) is recommended to reduce variability in absorption.[1] | |
| Lower than expected plasma concentrations after oral administration | Low oral bioavailability: this compound is known to have low oral bioavailability in rats (approximately 6.09%).[1] This is attributed to metabolism in the liver, kidney, and gut.[1][2] | Consider using a higher oral dose if target plasma concentrations are not achieved. Alternatively, for mechanistic studies, intravenous administration may be more appropriate to ensure complete bioavailability. |
| Formulation issues: Poor solubility of this compound in the vehicle can lead to incomplete dissolution and absorption. | Use a suitable vehicle to ensure complete dissolution of this compound. Common vehicles include saline, or a mixture of DMSO, PEG300, and Tween-80 in saline.[3] | |
| Rapid decline in plasma concentrations | High clearance: this compound undergoes rapid elimination in rats, with a systemic clearance that is close to the hepatic blood flow.[1] | Increase the frequency of blood sampling, especially at earlier time points, to accurately characterize the distribution and elimination phases. |
| Inconsistent results in in vitro metabolism studies | Microsome quality: The metabolic activity of liver microsomes can vary depending on the preparation and storage conditions. | Use high-quality, well-characterized liver microsomes. Store them at -80°C and avoid repeated freeze-thaw cycles. |
| Cofactor concentration: Inadequate concentrations of NADPH can limit the rate of metabolism. | Ensure that NADPH is present in excess in the incubation mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the typical pharmacokinetic parameters of this compound in Sprague-Dawley rats?
A1: The pharmacokinetic parameters of this compound can vary depending on the administration route and dose. Below is a summary of key parameters from a study in male Sprague-Dawley rats.[1]
Q2: Why is the oral bioavailability of this compound so low in rats?
A2: The low oral bioavailability of this compound in rats is primarily due to extensive first-pass metabolism in the liver, as well as metabolism in the kidney and gut.[1][2]
Q3: What is the recommended vehicle for administering this compound to rats?
A3: For intravenous and oral administration, this compound can be dissolved in a vehicle such as saline or a mixture of solvents to ensure solubility. One commonly used vehicle for in vivo studies is a solution of DMSO, PEG300, and Tween-80 in saline.[3] It is crucial to ensure the compound is fully dissolved before administration.
Q4: What analytical methods are suitable for quantifying this compound in rat plasma?
A4: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in rat plasma.[1][4][5] A liquid chromatography-quadrupole time-of-flight mass spectrometric (LC-qToF MS) method has also been successfully developed and applied.[1][2]
Q5: Are there known differences in the pharmacokinetics of this compound between Sprague-Dawley and Wistar rats?
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats[1]
| Parameter | Intravenous (5 mg/kg) | Oral (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 4458.03 | 6.67 | 58.29 |
| AUClast (ng·min/mL) | 100,446.26 | 1125.53 | 6599.69 |
| Cl (mL/min/kg) | 54.57 | - | - |
| Vss (mL/kg) | 1880.38 | - | - |
| F (%) | - | 6.09 | - |
Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Cl: Systemic clearance; Vss: Volume of distribution at steady state; F: Oral bioavailability.
Experimental Protocols
In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
Animals:
-
Male Sprague-Dawley rats (280-300 g) are used.[1]
-
Animals are fasted for 24 hours prior to drug administration, with free access to water.[1]
Drug Administration:
-
Intravenous (IV): this compound is administered via the femoral vein at a dose of 5 mg/kg.[1]
-
Oral (PO): this compound is administered by oral gavage at doses of 1 and 5 mg/kg.[1]
Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein at the following time points:
-
Blood samples are collected into heparinized tubes and centrifuged at 12,000 rpm for 5 minutes to obtain plasma.[1]
-
Plasma samples are stored at -80°C until analysis.
Bioanalytical Method: LC-qToF MS
-
Instrumentation: A liquid chromatography system coupled with a quadrupole time-of-flight mass spectrometer.[1][2]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile.
-
Chromatography: Separation is achieved on a C18 analytical column with a gradient mobile phase.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) for quantification.
Mandatory Visualization
Caption: Experimental workflow for this compound pharmacokinetic studies in rats.
References
- 1. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VG081821: A this compound-Like A2A Receptor Antagonist With Significant Improvement in Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LC-MS/MS method for the determination of cynandione A in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alterations induced by spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytochrome P450 probe substrate metabolism kinetics in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Relative contribution of rat cytochrome P450 isoforms to the metabolism of caffeine: the pathway and concentration dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
ZM241385 dose-dependent effects on hydroxyl radical production
Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the dose-dependent effects of ZM241385 on hydroxyl radical production. It includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of this compound on hydroxyl radical production?
A1: The effect of this compound, a selective adenosine (B11128) A2A receptor antagonist, on hydroxyl radical production is complex and highly dependent on the experimental model and dosage. In some models of neurodegeneration, repeated administration of this compound has been shown to decrease hydroxyl radical levels, suggesting a neuroprotective role by mitigating oxidative stress.[1][2] However, in combination with other substances like L-DOPA, high doses of this compound can potentiate the production of hydroxyl radicals.[3]
Q2: We are observing an increase in hydroxyl radicals after administering this compound in our L-DOPA co-treatment experiment. Is this expected?
A2: Yes, this is a potential outcome. Studies have shown that a high single dose of this compound (e.g., 9 mg/kg) can markedly potentiate L-DOPA-induced hydroxyl radical formation.[3] This effect may be related to an increase in dopamine (B1211576) release and its subsequent metabolism.[3] If your protocol involves high concentrations of this compound with L-DOPA, an increase in hydroxyl radicals is a plausible result. Consider titrating the this compound dose to a lower concentration, as lower doses (e.g., 3 mg/kg, repeated administration) have been shown to inhibit L-DOPA-induced hydroxyl radical production.[3]
Q3: Our experiment aims to demonstrate the neuroprotective effects of this compound by measuring a reduction in hydroxyl radicals. What experimental conditions have been shown to produce this effect?
A3: To observe a decrease in hydroxyl radical production with this compound, consider the following experimental designs that have been reported in the literature:
-
6-Hydroxydopamine (6-OHDA)-Treated Rat Model: Repeated administration of this compound (3 mg/kg) for 14 days has been shown to decrease the production of hydroxyl radicals in the striatum of 6-OHDA-treated rats.[1][2]
-
L-DOPA Co-treatment (Low Dose): Repeated low doses of this compound (3 mg/kg) have been found to inhibit the L-DOPA-induced generation of hydroxyl radicals.[3]
Q4: We are not seeing any change in hydroxyl radical levels after administering this compound in our reserpine-induced Parkinson's disease model. Why might this be?
A4: This finding is consistent with published research. In a study involving reserpinised rats, this compound at a dose of 3 mg/kg did not increase the production of hydroxyl radicals, in contrast to another A2A antagonist, CSC, which did show an increase.[4][5] The differential effects of A2A receptor antagonists may be attributed to their distinct chemical properties and potential off-target effects, such as MAO-B inhibition by CSC.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Hydroxyl Radical Measurements | Variability in the experimental model (e.g., animal age, extent of lesion). | Ensure strict standardization of the animal model. Increase the sample size to improve statistical power. |
| Instability of the hydroxyl radical detection method. | Verify the stability and calibration of your HPLC-electrochemical detection system. Ensure proper handling and preparation of the trapping agent (e.g., p-hydroxybenzoic acid). | |
| Unexpected Increase in Hydroxyl Radicals | High dose of this compound, especially in combination with L-DOPA. | Perform a dose-response study to identify the optimal concentration of this compound for your desired effect. Refer to the data summary table below for guidance on reported dose-dependent effects. |
| Off-target effects of other compounds in the experimental system. | Include appropriate vehicle controls and test the effects of each compound individually. | |
| No Effect of this compound on Hydroxyl Radicals | The chosen dose of this compound may not be effective in the specific experimental paradigm. | Consult the literature for effective dose ranges in similar models. Consider that in some models, this compound may not directly modulate hydroxyl radical production at the tested concentrations.[4][5] |
| Insufficient statistical power. | Increase the number of replicates per experimental group. |
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on hydroxyl radical production as reported in the scientific literature.
| Experimental Model | This compound Dose | Effect on Hydroxyl Radical Production | Reference |
| Reserpinised Rats | 3 mg/kg | No significant effect | [4][5] |
| L-DOPA-treated Rats (acute) | 9 mg/kg (single dose) | Marked potentiation of L-DOPA-induced increase | [3] |
| L-DOPA-treated Rats (repeated) | 3 mg/kg (repeated dose) | Decrease in L-DOPA-induced increase | [3] |
| 6-OHDA-treated Rats (repeated) | 3 mg/kg (repeated for 14 days) | Decrease | [1][2] |
Experimental Protocols
Measurement of Hydroxyl Radical Production via In Vivo Microdialysis
This method is commonly used to measure hydroxyl radical formation in the brain of freely moving animals.
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) following approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the brain region of interest (e.g., striatum).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing a trapping agent, typically p-hydroxybenzoic acid (PBA). The perfusion rate is usually set at 1-2 µL/min.
-
Hydroxyl radicals (•OH) in the extracellular space react with PBA to form 3,4-dihydroxybenzoic acid (3,4-DHBA).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
The concentration of 3,4-DHBA in the dialysate is proportional to the amount of hydroxyl radical production in the sampled brain region.
-
-
Drug Administration:
-
After a baseline collection period, administer this compound and/or other compounds (e.g., L-DOPA) systemically (e.g., intraperitoneally) or through the microdialysis probe.
-
Continue collecting dialysate samples to measure the effect of the treatment on hydroxyl radical production.
-
Visualizations
Caption: Experimental workflow for measuring hydroxyl radical production.
Caption: Postulated neuroprotective signaling pathway of this compound.
References
- 1. Effect of adenosine A(2A) receptor antagonists and L-DOPA on hydroxyl radical, glutamate and dopamine in the striatum of 6-OHDA-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of adenosine A(2A) receptor antagonists on L-DOPA-induced hydroxyl radical formation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Adenosine A2A Receptor Antagonists on Hydroxyl Radical, Dopamine, and Glutamate in the Striatum of Rats with Altered Function of VMAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
ZM241385 Technical Support Center: Ensuring Purity and Experimental Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purity, quality control, and effective use of ZM241385, a potent and selective A₂A adenosine (B11128) receptor antagonist. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
1. What is the expected purity of this compound?
This compound is typically supplied with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1] Some suppliers may offer higher purity grades, such as ≥99.45%.[2][3] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.
2. How should this compound be stored to ensure its stability?
To maintain the quality and stability of this compound, it is crucial to adhere to proper storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 1 year | Recommended for long-term storage of solutions. |
3. In which solvents is this compound soluble?
This compound exhibits solubility in various organic solvents.
| Solvent | Concentration |
| DMSO | Up to 100 mM |
| Ethanol | Up to 5 mM |
For cell culture experiments, it is common practice to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous-based culture medium.
Quality Control Measures
Ensuring the quality of this compound is paramount for the validity of your research. Below are the standard quality control measures and detailed methodologies.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. This technique separates the compound from any potential impurities, allowing for accurate quantification.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid or formic acid). The specific gradient will depend on the column and system but a typical starting point is a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 254 nm or 280 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a compatible solvent (e.g., DMSO) to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound, ensuring the correct compound is being used.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Analysis Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Expected Mass: The theoretical monoisotopic mass of this compound (C₁₆H₁₅N₇O₂) is 337.1341 g/mol . The expected [M+H]⁺ ion would be approximately 338.1414 m/z.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent like acetonitrile or methanol (B129727) with 0.1% formic acid.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound. Both ¹H NMR and ¹³C NMR are typically performed.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent due to the good solubility of this compound.
-
Analysis: The resulting spectra should be compared to a reference spectrum or analyzed to ensure that all expected proton and carbon signals are present and have the correct chemical shifts, multiplicities, and integrations, confirming the compound's structure.
Troubleshooting Guide
Encountering issues during your experiments? This guide provides solutions to common problems associated with the use of this compound.
| Issue | Possible Causes | Troubleshooting Steps |
| Precipitation in Cell Culture Media | - High final concentration exceeding solubility limit.- Improper dilution of DMSO stock solution.- Interaction with media components (e.g., proteins in serum).- Changes in pH or temperature. | - Optimize Concentration: Determine the maximum soluble concentration in your specific media through a serial dilution test.- Proper Dilution: Prepare an intermediate dilution in a serum-free medium before adding to the final culture medium. Add the compound dropwise while gently swirling.- Serum Considerations: If using serum, add this compound to the serum-free basal media first, then add the serum.- Maintain Stable Conditions: Ensure the pH and temperature of the media are stable. |
| Loss of Activity or Inconsistent Results | - Degradation of the compound: The furan (B31954) group in this compound can be susceptible to oxidative degradation. Repeated freeze-thaw cycles of stock solutions can also lead to degradation.- Inaccurate stock solution concentration: Evaporation of solvent from the stock solution over time.- Experimental variability. | - Proper Storage: Strictly adhere to the recommended storage conditions. Prepare fresh stock solutions regularly and aliquot them to minimize freeze-thaw cycles.- Verify Concentration: Periodically check the concentration of your stock solution, especially if it has been stored for a long time.- Use Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment.- Control Experiments: Include appropriate positive and negative controls in every experiment to monitor assay performance. |
| Unexpected Biological Effects | - Off-target effects at high concentrations. - Presence of impurities. | - Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for selective A₂A receptor antagonism.- Verify Purity: Ensure the purity of your this compound batch by HPLC. If in doubt, obtain a new batch from a reputable supplier with a detailed Certificate of Analysis. |
Visualizing Workflows and Pathways
To further aid in your experimental design and troubleshooting, the following diagrams illustrate key processes.
References
Validation & Comparative
A Comparative Guide to Adenosine A2A Receptor Antagonists: ZM241385 vs. SCH58261
This guide provides a detailed comparison of two widely used non-xanthine adenosine (B11128) A2A receptor antagonists, ZM241385 and SCH58261. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate antagonist for their specific experimental needs.
Data Presentation: Potency and Selectivity
The potency and selectivity of this compound and SCH58261 have been characterized across various studies using radioligand binding assays. The following tables summarize the binding affinities (Ki, nM) of these compounds for the human adenosine A2A receptor and other adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of this compound for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| A2A | 0.8 | [1] |
| A1 | 255 | [1][2] |
| A2B | 50 | [1][2] |
| A3 | >10,000 | [1][2] |
Table 2: Binding Affinity (Ki, nM) of SCH58261 for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| A2A | <1 | [2] |
| A1 | 287 | [2] |
| A2B | 5,000 | [2] |
| A3 | >10,000 | [2] |
Table 3: Fold Selectivity for A2A Receptor Over Other Subtypes
| Compound | vs. A1 | vs. A2B | vs. A3 |
| This compound | ~318 | ~62 | >12,500 |
| SCH58261 | ~323 | ~53 | >100 |
Based on the compiled data, both this compound and SCH58261 are highly potent and selective antagonists for the adenosine A2A receptor. SCH58261 demonstrates a slightly more favorable selectivity profile, particularly with its significantly lower affinity for the A2B receptor compared to this compound.
Mandatory Visualization
Signaling Pathway
The adenosine A2A receptor is a Gs protein-coupled receptor. Upon activation by an agonist, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism through which the A2A receptor exerts its physiological effects.
Caption: Adenosine A2A Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the potency and selectivity of an adenosine A2A receptor antagonist.
References
A Comparative Analysis of ZM241385 and Istradefylline in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms.[1] While levodopa (B1675098) remains the gold-standard treatment, its long-term use is associated with motor complications.[2] This has spurred the development of non-dopaminergic therapies, among which adenosine (B11128) A2A receptor antagonists have emerged as a promising class of drugs.[3][4][5] This guide provides a detailed comparison of two prominent A2A receptor antagonists, ZM241385 and istradefylline (B1672650), based on their performance in preclinical models of Parkinson's disease.
This compound is a potent and selective A2A receptor antagonist widely used as a research tool to investigate the role of adenosine signaling in various neurological disorders, including Parkinson's disease.[6][7] Istradefylline (brand names Nourianz® and Nouriast®) is a selective A2A receptor antagonist that has received clinical approval in Japan and the United States as an adjunctive treatment to levodopa/carbidopa for "off" episodes in patients with Parkinson's disease.[5][8] This guide will delve into their mechanisms of action, comparative efficacy in various animal models, and the experimental protocols underpinning these findings.
Mechanism of Action: Targeting the Adenosine A2A Receptor
Both this compound and istradefylline exert their therapeutic effects by antagonizing the adenosine A2A receptor. These receptors are highly concentrated in the basal ganglia, specifically in the striatum, a key brain region for motor control.[9] In Parkinson's disease, the depletion of dopamine (B1211576) leads to an overactivity of the indirect pathway of the basal ganglia, contributing to motor deficits. Adenosine, acting through A2A receptors, further exacerbates this imbalance. By blocking these receptors, this compound and istradefylline can help to restore the balance of basal ganglia circuitry, thereby improving motor function.[4][5][10]
Comparative Efficacy in Parkinson's Disease Models
This section summarizes the quantitative data from preclinical studies evaluating the efficacy of this compound and istradefylline in various animal models of Parkinson's disease.
Rotenone-Induced Model of Parkinsonism
The rotenone (B1679576) model recapitulates some of the key pathological features of Parkinson's disease by inducing mitochondrial dysfunction and oxidative stress.
Table 1: Effects of this compound in a Rotenone-Induced Rat Model of Parkinsonism [6][11]
| Parameter | Vehicle Control | Rotenone | Rotenone + this compound (3.3 mg/kg/day, i.p.) |
| Motor Function | |||
| Stride Length (cm) | 8.97 ± 0.60 | 6.47 ± 0.213 | 8.6 ± 0.41 |
| Number of Foot Slips | - | Increased | Decreased |
| Neurochemical Analysis | |||
| Dopamine Level (µg/g wet tissue) | 3.15 ± 0.02 | 2.16 ± 0.01 | 2.87 ± 0.02 |
Data are presented as mean ± SE.
6-Hydroxydopamine (6-OHDA)-Induced Model of Parkinsonism
The 6-OHDA model is a widely used and well-characterized model that involves the selective destruction of dopaminergic neurons.
Table 2: Effects of Istradefylline in a 6-OHDA-Lesioned Rat Model of Parkinsonism [3][8]
| Parameter | Vehicle | Istradefylline |
| Cognitive Function | ||
| Performance in Object Recognition Task | Reduced | Improved |
| Performance in Delayed Alternation Task | Reduced | Improved |
| Neurochemical Analysis | ||
| Extracellular Dopamine Levels in PFC | Reduced | Increased |
This table summarizes the qualitative findings as specific quantitative data for direct comparison was not available in the cited sources.
Haloperidol-Induced Catalepsy Model
Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy, a state of motor immobility that is often used to screen for potential anti-parkinsonian drugs.
Table 3: Comparative Effects of this compound and Istradefylline in Haloperidol-Induced Catalepsy Models
| Compound | Animal Model | Dose | Effect on Catalepsy | Reference |
| This compound | Mouse | 3.5 mg/kg & 5 mg/kg (i.p.) | Attenuated catalepsy, with 5 mg/kg showing optimal effect. | [7] |
| Istradefylline | Rodent | Not specified | Reversed motor impairments. | [4] |
Note: A direct quantitative comparison is challenging due to differences in experimental protocols and reporting.
Experimental Protocols
Rotenone-Induced Parkinson's Disease Model in Rats[6][12][13][14]
-
Animals: Male Wistar rats are typically used.
-
Induction of Parkinsonism: Rotenone is dissolved in a suitable vehicle (e.g., sunflower oil) and administered subcutaneously at a dose of 1.5 mg/kg every 48 hours for a specified period.[6]
-
Drug Administration: this compound is dissolved in saline and administered intraperitoneally (i.p.) daily.
-
Behavioral Assessment:
-
Stride Length Test: The rat's paws are coated with ink, and it is allowed to walk along a paper-lined corridor. The distance between consecutive paw prints is measured.
-
Grid Walking Test: Rats are placed on an elevated wire grid, and the number of foot slips or errors in paw placement is counted over a set period.
-
-
Biochemical Analysis:
-
High-Performance Liquid Chromatography (HPLC): After the behavioral tests, animals are euthanized, and brain tissue (e.g., midbrain) is dissected. Dopamine levels are quantified using HPLC with electrochemical detection.
-
6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model in Rats[15][16][17][18]
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Lesioning Procedure:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
A solution of 6-OHDA (typically 8-16 µg in ascorbate-saline) is unilaterally injected into the medial forebrain bundle (MFB) or the striatum.
-
-
Drug Administration: Istradefylline is administered orally or via i.p. injection.
-
Behavioral Assessment:
-
Apomorphine-induced Rotations: The dopamine agonist apomorphine (B128758) is administered, and the number of contralateral rotations is counted as a measure of dopamine receptor supersensitivity on the lesioned side.
-
Cylinder Test: The rat is placed in a transparent cylinder, and the use of the impaired (contralateral to the lesion) and unimpaired forelimbs for wall exploration is recorded to assess motor asymmetry.[9]
-
-
Histological and Neurochemical Analysis:
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to confirm the extent of the lesion in the substantia nigra and striatum.
-
MPTP-Induced Parkinson's Disease Model in Non-Human Primates[19][20][21][22]
-
Animals: Various species of non-human primates, such as macaques and marmosets, are used.
-
Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically (e.g., intramuscularly or subcutaneously) over a period of days or weeks to induce a parkinsonian state.
-
Drug Administration: Istradefylline is typically administered orally.
-
Behavioral Assessment:
-
Clinical Rating Scales: Trained observers use standardized rating scales to score the severity of parkinsonian signs, including bradykinesia, rigidity, tremor, and posture.
-
Dyskinesia Scoring: The severity and duration of levodopa-induced dyskinesias are also rated.
-
-
Neuroimaging: Positron Emission Tomography (PET) imaging with dopamine transporter (DAT) ligands can be used to non-invasively assess the loss of dopaminergic terminals.
Conclusion
Both this compound and istradefylline have demonstrated efficacy in preclinical models of Parkinson's disease, supporting the therapeutic potential of adenosine A2A receptor antagonism. This compound has been shown to improve motor function and restore dopamine levels in the rotenone model. Istradefylline has shown efficacy in a broader range of models, including the 6-OHDA and MPTP models, and has successfully translated to clinical use for managing "off" episodes in Parkinson's patients.
While direct comparative studies are limited, the available data suggest that both compounds effectively modulate the motor deficits associated with dopamine depletion. The choice between these compounds for research purposes may depend on the specific scientific question and the desired model system. Istradefylline's clinical approval provides a wealth of clinical data and a direct translational link, while this compound remains a valuable and widely used tool for fundamental research into the role of A2A receptors in neurological function and disease. Further head-to-head preclinical studies would be beneficial to delineate any subtle differences in their efficacy and pharmacological profiles.
References
- 1. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the adenosine A2A antagonist istradefylline on cognitive performance in rats with a 6-OHDA lesion in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Istradefylline - a first generation adenosine A2A antagonist for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Adenosine A2A Receptor Blockade Prevents Rotenone-Induced Motor Impairment in a Rat Model of Parkinsonism [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to ZM241385 and Caffeine as Adenosine A2A Receptor Antagonists
This guide provides a detailed comparison of ZM241385 and caffeine (B1668208), two prominent antagonists of the adenosine (B11128) A2A receptor (A2AR). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, supported by experimental data and protocols.
The adenosine A2A receptor, a G-protein coupled receptor, is a key regulator in various physiological processes, including immune responses, neurotransmission, and cardiovascular function.[1] Antagonism of this receptor has shown therapeutic potential in neurodegenerative disorders like Parkinson's disease and, more recently, in cancer immunotherapy.[2][3] While caffeine is a widely consumed non-selective antagonist, this compound is a potent and selective synthetic antagonist frequently used in research.[4][5]
A2A Receptor Signaling Pathway
The A2A receptor is primarily coupled to the Gs alpha subunit of G proteins.[1][6] Upon activation by its endogenous ligand, adenosine, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[1][6] This signaling cascade ultimately modulates cellular functions such as gene expression, inflammation, and neurotransmitter release.[1][7]
Quantitative Comparison of this compound and Caffeine
The pharmacological profiles of this compound and caffeine differ significantly in terms of their affinity, potency, and selectivity for the A2A receptor.
Binding Affinity and Potency
This compound is a high-affinity antagonist with Ki values in the low nanomolar range, indicating a strong binding to the A2A receptor.[5][8][9] In contrast, caffeine exhibits micromolar affinity, making it a much less potent antagonist.[4]
| Compound | Ki (nM) for human A2AR | IC50 (nM) in cAMP assay | Reference |
| This compound | 0.8 - 1.6 | 54 | [5][9] |
| Caffeine | ~23,000 | Micromolar range | [2][4] |
| Table 1: Binding Affinity and Potency at the Human A2A Receptor. |
Selectivity Profile
Selectivity is a crucial factor in drug development to minimize off-target effects. This compound demonstrates high selectivity for the A2A receptor over other adenosine receptor subtypes.[5][9] Caffeine, on the other hand, is a non-selective antagonist, binding to A1 and A2A receptors with similar affinity.[2][4]
| Compound | Selectivity A1/A2A | Selectivity A2B/A2A | Selectivity A3/A2A | Reference |
| This compound | ~318-fold | ~62-fold | >1000-fold | [9] |
| Caffeine | Non-selective | Lower affinity | Lower affinity | [2][4] |
| Table 2: Selectivity of this compound and Caffeine for Adenosine Receptor Subtypes. |
Experimental Protocols
Standardized assays are essential for the characterization and comparison of receptor antagonists. Below are detailed protocols for radioligand binding and cAMP accumulation assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the A2A receptor by the test compound (this compound or caffeine).
Materials:
-
Membrane preparations from cells expressing the human A2A receptor (e.g., HEK-293 or CHO cells).[10]
-
Radioligand: [3H]this compound or another suitable high-affinity A2A antagonist.[11]
-
Test compounds: this compound and caffeine at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.
Objective: To determine the functional potency (IC50) of this compound and caffeine in blocking A2A receptor signaling.
Materials:
-
Whole cells expressing the human A2A receptor (e.g., HEK-293 or CHO cells).[12]
-
Test compounds: this compound and caffeine at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).[13]
Procedure:
-
Pre-incubate the cells with the test compound and a phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of the A2A receptor agonist (typically the EC80 concentration).
-
Incubate for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Plot the concentration-response curves for the antagonist and determine the IC50 value.
Experimental Workflow
The characterization of a novel A2A antagonist typically follows a structured workflow, from initial screening to in-depth pharmacological profiling.
Summary and Conclusion
This compound and caffeine represent two ends of the spectrum for A2A receptor antagonists.
-
This compound is a highly potent and selective tool for preclinical research, enabling the specific investigation of A2A receptor function.[5][9] Its high affinity makes it suitable for use as a radioligand in binding assays.[11]
-
Caffeine , a non-selective antagonist with lower potency, serves as a valuable pharmacological tool and a widely studied psychoactive compound.[2][4] Its effects are not limited to the A2A receptor, as it also antagonizes A1 receptors, contributing to its complex physiological effects.[4] Recent studies also suggest that caffeine may act as an inverse agonist at the A2A receptor under certain pathological conditions.[14]
The choice between this compound and caffeine depends on the specific research question. For studies requiring high potency and selectivity to probe the specific roles of the A2A receptor, this compound is the superior choice. For investigations into the broader effects of adenosine receptor blockade or the effects of a commonly consumed substance, caffeine is a relevant and important compound to study. This guide provides the foundational data and methodologies to aid in the appropriate selection and application of these A2A receptor antagonists in a research setting.
References
- 1. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. pubs.acs.org [pubs.acs.org]
Navigating A2A Adenosine Receptor Blockade: A Comparative Guide to ZM241385 Alternatives
For researchers, scientists, and drug development professionals, the selective blockade of the A2A adenosine (B11128) receptor (A2AR) is a critical objective in therapeutic areas ranging from neurodegenerative diseases to oncology. ZM241385 has long been a staple tool for this purpose; however, a range of alternative antagonists have emerged, each with distinct pharmacological profiles. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for specific research needs.
The A2A adenosine receptor, a G-protein coupled receptor, plays a significant role in various physiological processes. Its blockade has been a focal point for therapeutic intervention, particularly in Parkinson's disease, where it can modulate dopaminergic neurotransmission.[1][2] Furthermore, the burgeoning field of immuno-oncology is exploring A2AR antagonists for their potential to enhance anti-tumor immunity.[3]
This guide delves into the specifics of prominent A2AR antagonists, comparing their binding affinities and selectivity profiles. Detailed protocols for essential in vitro assays are also provided to ensure reproducibility and accurate evaluation of these compounds.
Comparative Analysis of A2A Receptor Antagonists
The selection of an appropriate A2AR antagonist is contingent on its potency and selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3). The following table summarizes the binding affinities (Ki values in nM) of this compound and several widely used alternatives. Lower Ki values indicate higher binding affinity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity (A1/A2A) |
| This compound | 25 | 0.7 | 63 | >1000 | 35.7 |
| Istradefylline (KW-6002) | 150 | 2.2 | >10000 | >10000 | 68.2 |
| Preladenant (SCH 420814) | >1000 | 1.1 | >1000 | >1000 | >909 |
| SCH 58261 | 1100 | 1.3 | 5200 | >10000 | 846 |
| Tozadenant (SYN115) | 2800 | 4.1 | >10000 | >10000 | 683 |
Data compiled from multiple sources. Actual values may vary depending on experimental conditions.
A2A Receptor Signaling Pathway
Blockade of the A2A receptor by antagonists prevents the binding of endogenous adenosine, thereby inhibiting the downstream signaling cascade. The canonical pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Caption: A2A receptor signaling pathway and antagonist blockade.
Experimental Protocols
Accurate characterization of A2AR antagonists relies on robust and well-defined experimental protocols. The following sections detail the methodologies for two key assays: radioligand binding and cAMP functional assays.
Radioligand Binding Assay Protocol
This assay is used to determine the binding affinity (Ki) of a test compound for the A2A receptor.
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
A fixed concentration of a suitable radioligand (e.g., [3H]this compound or [3H]CGS21680).
-
Varying concentrations of the unlabeled test compound (antagonist).
-
Membrane preparation.
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled standard antagonist (e.g., 10 µM this compound).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay Protocol
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), providing a measure of its functional potency.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the A2A receptor (e.g., HEK293-A2AR) in appropriate media.
-
Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer (e.g., HBSS).
-
Pre-incubate the cells with varying concentrations of the test antagonist for a specific period (e.g., 15-30 minutes).
-
Add a fixed concentration of an A2A receptor agonist (e.g., NECA or CGS21680) to all wells except the basal control. The agonist concentration should be one that elicits a submaximal response (e.g., EC80).
-
Incubate the plate for a defined time (e.g., 30 minutes) at 37°C to allow for cAMP production. A phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) is typically included to prevent the degradation of cAMP.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a commercially available detection kit. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Based on competitive immunoassay principles.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay.
-
Bioluminescent Assays: Utilizing engineered proteins that report on cAMP levels.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals (e.g., fluorescence or luminescence) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The functional potency of the antagonist is represented by its IC50 value.
-
By providing a clear comparison of key A2AR antagonists and detailed experimental protocols, this guide aims to empower researchers to make informed decisions in their pursuit of modulating the A2A adenosine receptor for both basic research and therapeutic development.
References
Validating ZM241385 Activity with A2A Agonist CGS21680: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison and detailed experimental data for validating the antagonist activity of ZM241385 against the adenosine (B11128) A2A receptor agonist CGS21680. This document outlines the mechanisms of action, comparative binding affinities, and functional antagonism, supported by detailed experimental protocols and signaling pathway diagrams.
This compound is a potent and selective non-xanthine antagonist of the adenosine A2A receptor (A2AR), while CGS21680 is a specific agonist for the same receptor.[1][2] The interaction between these two compounds is a cornerstone for studying the physiological and pathological roles of the A2A receptor. Validating the inhibitory effect of this compound on CGS21680-induced A2AR activation is a critical step in many research applications, from basic science to drug discovery.
Comparative Analysis of this compound and CGS21680
The following table summarizes the key quantitative data for this compound and CGS21680, highlighting their respective potencies and affinities for the A2A receptor.
| Parameter | This compound | CGS21680 | Reference(s) |
| Mechanism of Action | A2A Receptor Antagonist | A2A Receptor Agonist | [1][3] |
| Binding Affinity (Ki) | 0.8 nM (human A2AR)[4], 1.4 nM[3], 0.35 - 0.52 nM (rat hippocampus and striatum)[5] | 27 nM[6], 15.5 nM (Kd)[7] | [3][4][5][6][7] |
| Functional Potency (IC50/EC50) | IC50: 1.45 nM - 42 nM (inhibition of agonist-induced cAMP accumulation)[3] | EC50: 1.48 - 180 nM, 110 nM (cAMP formation in striatal slices)[7] | [3][7] |
| Selectivity | >1000-fold selective for A2AR over A1AR, A2BAR, and A3AR[4] | 140-fold selective for A2AR over A1 receptor[7] | [4][7] |
A2A Receptor Signaling Pathway
Activation of the adenosine A2A receptor by an agonist like CGS21680 typically initiates a signaling cascade through the Gs alpha subunit of the G protein.[4][8] This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[9][10] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP responsive element-binding protein (CREB).[9] The antagonist this compound blocks this pathway by preventing the initial binding of the agonist to the A2A receptor.
Experimental Protocols
To validate the antagonist activity of this compound, two primary in vitro assays are commonly employed: a competitive radioligand binding assay and a functional cAMP accumulation assay.
Competitive Radioligand Binding Assay
This assay measures the ability of this compound to displace a radiolabeled A2A receptor agonist (e.g., [3H]CGS21680) from the receptor.
Objective: To determine the binding affinity (Ki) of this compound for the A2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the A2A receptor (e.g., HEK293-A2AR or rat striatum).[11][12]
-
Radiolabeled A2A agonist (e.g., [3H]CGS21680).[5]
-
Unlabeled CGS21680 (for determining non-specific binding).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of [3H]CGS21680, and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of unlabeled CGS21680.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[11]
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit the CGS21680-stimulated production of intracellular cAMP.[13][14]
Objective: To determine the functional potency (IC50) of this compound in antagonizing A2A receptor activation.
Materials:
-
Whole cells expressing the A2A receptor (e.g., HEK293-A2AR or CHO-A2AR).[3][13]
-
CGS21680.
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[6]
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Seed the A2A receptor-expressing cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).[14]
-
Add a fixed concentration of CGS21680 (typically at its EC50 or EC80) to all wells except the basal control.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the this compound concentration and determine the IC50 value.
Conclusion
The validation of this compound's antagonist activity at the adenosine A2A receptor is reliably achieved through the use of the specific agonist CGS21680. The provided comparative data and detailed experimental protocols for binding and functional assays offer a robust framework for researchers to investigate the pharmacology of the A2A receptor. These methods are essential for ensuring the specificity and potency of this compound in various experimental models, thereby contributing to a deeper understanding of A2A receptor-mediated signaling in health and disease.
References
- 1. CGS-21680 - Wikipedia [en.wikipedia.org]
- 2. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound is an antagonist of the facilitatory responses produced by the A2A adenosine receptor agonists CGS21680 and HENECA in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Kinetic and functional properties of [3H]this compound, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Confirming ZM241385 Antagonism in Cells: A Comparative Guide
For researchers in pharmacology and drug development, accurately characterizing the antagonism of a compound like ZM241385 at its target receptor is a critical step. This guide provides a comprehensive comparison of methods to confirm this compound antagonism at the adenosine (B11128) A2A receptor (A2AR) in cellular systems. We present supporting experimental data, detailed protocols for key assays, and comparisons with other common A2AR antagonists.
Introduction to this compound and the A2A Adenosine Receptor
This compound is a potent and selective antagonist of the A2A adenosine receptor, a G-protein coupled receptor (GPCR).[1] The A2A receptor is primarily coupled to the Gs protein, and its activation by the endogenous ligand adenosine leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This signaling pathway plays a crucial role in various physiological processes, including inflammation, neurotransmission, and immune responses.[2][4] Antagonists of the A2A receptor, such as this compound, are valuable research tools and have therapeutic potential in conditions like Parkinson's disease and cancer.[5][6]
Comparative Analysis of A2A Receptor Antagonists
This compound is one of several non-xanthine antagonists developed for the A2A receptor. A direct comparison of its binding affinity (Ki) and functional potency (IC50) with other commonly used antagonists is essential for selecting the appropriate tool for a given experiment.
| Compound | Target Receptor | Ki (nM) | IC50 (nM) | Selectivity Profile | Reference |
| This compound | Human A2A | <1 | 42 | High selectivity over A1, A2B, and A3 receptors.[7][8] | [8] |
| SCH 58261 | Human A2A | <1 | - | High selectivity over A1, A2B, and A3 receptors.[8] | [8] |
| Istradefylline (KW-6002) | Human A2A | 13 | 5250 | Selective for A2A over other adenosine receptors. | |
| CGS-15943 | Human A2A | <1 | - | Less selective, with significant affinity for A1, A2B, and A3 receptors.[8] | [8] |
Table 1: Comparison of A2A Adenosine Receptor Antagonists. This table summarizes the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and other common A2A antagonists.
Experimental Confirmation of this compound Antagonism
Confirming the antagonistic activity of this compound in a cellular context typically involves a series of experiments designed to demonstrate its ability to block the effects of an A2A receptor agonist. The general workflow involves demonstrating binding to the receptor and then showing functional inhibition of the downstream signaling pathway.
Figure 1: Experimental Workflow. This diagram outlines the logical progression of experiments to confirm this compound antagonism, from receptor binding to functional cellular responses.
A2A Adenosine Receptor Signaling Pathway
Understanding the signaling cascade initiated by A2A receptor activation is fundamental to designing and interpreting antagonism experiments.
References
- 1. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on adenosine A2a receptor antagonists: comparison of three core heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for the A2A Adenosine Receptor Antagonist ZM241385
In the realm of scientific research, particularly within pharmacology and drug development, the validity of experimental findings hinges on robust controls. This guide provides a comprehensive comparison of negative control experiments for ZM241385, a potent and selective antagonist of the adenosine (B11128) A2A receptor. Understanding and implementing appropriate negative controls are paramount to ensuring that the observed effects are specifically due to the antagonism of the A2A receptor and not a result of off-target effects or experimental artifacts.
Understanding this compound and the Need for Rigorous Controls
This compound is a non-xanthine compound that exhibits high affinity and selectivity for the adenosine A2A receptor, a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1] This signaling pathway is implicated in a multitude of physiological processes, including inflammation, neurotransmission, and immune responses.[1] Given its potency, it is crucial to differentiate the specific effects of this compound from other potential influences.
Negative control experiments are designed to produce a "null" or baseline effect, thereby providing a benchmark against which the effects of the experimental treatment (in this case, this compound) can be compared. For this compound, the primary negative controls include a vehicle control and comparison with other A2A receptor antagonists.
Comparative Analysis of this compound and Alternatives
A key aspect of validating the specificity of this compound is to compare its performance with other known A2A receptor antagonists. SCH 58261 is another widely used potent and selective A2A antagonist and serves as an excellent comparator. The following table summarizes the binding affinities (Ki values) of this compound and SCH 58261 for various human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | Human A2A Receptor Ki (nM) | Human A1 Receptor Ki (nM) | Human A2B Receptor Ki (nM) | Human A3 Receptor Ki (nM) |
| This compound | <1 | 255 | 50 | >10,000 |
| SCH 58261 | <1 | 287 | 5,000 | >10,000 |
Data compiled from multiple sources.[1]
This data clearly demonstrates the high selectivity of both compounds for the A2A receptor over other adenosine receptor subtypes. While both are potent A2A antagonists, SCH 58261 shows a slightly better selectivity profile, particularly with respect to the A2B receptor.[1]
Key Experimental Protocols for Negative Controls
To rigorously assess the specificity of this compound, two primary types of in vitro experiments are commonly employed: radioligand binding assays and functional cAMP assays.
Radioligand Binding Assay
This assay directly measures the ability of a compound to bind to the A2A receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and compare it to a vehicle control and another A2A antagonist like SCH 58261.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK-293 cells).
-
Assay Buffer: Use a suitable buffer such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a radiolabeled A2A receptor antagonist, such as [3H]this compound or [3H]SCH 58261, at a concentration near its Kd value.
-
Competition Binding:
-
Total Binding: Incubate the cell membranes with the radioligand alone.
-
Non-specific Binding: Incubate the cell membranes with the radioligand in the presence of a high concentration of a non-radiolabeled, potent A2A agonist (e.g., 10 µM CGS21680) to saturate all specific binding sites.
-
Test Compounds: Incubate the cell membranes with the radioligand and varying concentrations of this compound, SCH 58261, or the vehicle (e.g., DMSO at the same final concentration used to dissolve the compounds).
-
-
Incubation: Incubate all samples at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation. The vehicle control should show no displacement of the radioligand.
cAMP Functional Assay
This assay measures the ability of this compound to block the agonist-induced increase in intracellular cAMP, providing a functional measure of its antagonism.
Objective: To determine the functional potency (IC50) of this compound in inhibiting A2A receptor signaling and compare it to a vehicle control.
Methodology:
-
Cell Culture: Culture cells expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells) in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.
-
Assay Medium: Replace the culture medium with a serum-free medium or a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Incubation:
-
Vehicle Control: Add the vehicle (e.g., DMSO) to control wells.
-
This compound: Add varying concentrations of this compound to test wells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation: Add a fixed concentration of an A2A receptor agonist, such as CGS21680 (typically at its EC80 concentration to elicit a robust but not maximal response), to all wells except for the basal control wells (which receive only vehicle).
-
Incubation: Incubate for a further period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value. The vehicle control in the presence of the agonist will show a high level of cAMP, which should be dose-dependently inhibited by this compound.
Visualizing the Experimental Logic
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: A diagram illustrating the adenosine A2A receptor signaling cascade and the inhibitory action of this compound.
Caption: A workflow diagram outlining the key steps and expected outcomes of a negative control experiment using a cAMP functional assay.
Conclusion
The judicious use of negative controls is indispensable for the credible interpretation of experimental data. For a potent and selective compound like this compound, a multi-faceted approach to negative controls is recommended. This includes the use of a vehicle control to account for any effects of the solvent, and a comparative antagonist like SCH 58261 to ensure the observed effects are consistent with A2A receptor antagonism. By employing the detailed protocols and logical frameworks presented in this guide, researchers can confidently ascertain the specific on-target effects of this compound, thereby contributing to the robustness and reproducibility of their scientific findings.
References
A Comparative Guide to ZM241385 and Other Non-Xanthine A₂A Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZM241385 with other prominent non-xanthine adenosine (B11128) A₂A receptor antagonists, namely istradefylline (B1672650) and preladenant (B1679076). The comparison is supported by experimental data on receptor binding affinity, selectivity, and pharmacokinetics. Detailed experimental protocols and signaling pathway diagrams are included to provide a comprehensive resource for researchers in the field of neurodegenerative diseases and pharmacology.
Introduction to Non-Xanthine A₂A Antagonists
The adenosine A₂A receptor, a G-protein coupled receptor (GPCR), is a key modulator of neuronal function, particularly in the basal ganglia where it is highly expressed.[1] Antagonism of the A₂A receptor has emerged as a promising non-dopaminergic therapeutic strategy for Parkinson's disease, aiming to restore motor control by modulating the indirect striatopallidal pathway.[1][2] Unlike early xanthine-based antagonists like caffeine, which are non-selective, modern non-xanthine antagonists offer high potency and selectivity for the A₂A receptor, reducing off-target effects.[1] This guide focuses on this compound, a widely used research tool, and compares it with istradefylline (Nourianz®), an approved therapeutic, and preladenant, a compound that has undergone extensive clinical investigation.[2][3][4][5]
Comparative Analysis of A₂A Antagonists
The efficacy and safety profile of a given A₂A antagonist is largely determined by its binding characteristics and pharmacokinetic properties. The following sections and tables summarize these key parameters for this compound, istradefylline, and preladenant.
Binding Affinity and Selectivity
The binding affinity (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Selectivity is crucial to minimize side effects that could arise from interactions with other adenosine receptor subtypes (A₁, A₂B, A₃).
| Compound | A₂A (Ki, nM) | A₁ (Ki, nM) | A₂B (Ki, nM) | A₃ (Ki, nM) | A₁/A₂A Selectivity | A₂B/A₂A Selectivity | A₃/A₂A Selectivity |
| This compound | 0.8[6] | 254.4[6] | 49.6[6] | >1000[6] | ~318-fold | ~62-fold | >1250-fold |
| Istradefylline | 2.2[7] | 150[7] | >1000 | >1000 | ~68-fold | >450-fold | >450-fold |
| Preladenant | 1.1[3][4][8] | >1000[4] | >1000[4] | >1000[4] | >900-fold | >900-fold | >900-fold |
Data presented is for human receptors where specified in the source.
Key Observations:
-
All three compounds exhibit high affinity for the human A₂A receptor, with Ki values in the low nanomolar range.
-
Preladenant demonstrates the highest selectivity against the A₁, A₂B, and A₃ receptor subtypes.[3][4]
-
This compound is a potent and highly selective A₂A antagonist, making it an excellent tool for in vitro and preclinical research.[6]
-
Istradefylline shows good selectivity for the A₂A receptor over the A₁ receptor.[7]
Pharmacokinetic Profile
Pharmacokinetics determines the absorption, distribution, metabolism, and excretion of a drug, which dictates its dosing regimen and clinical utility.
| Compound | Species | Tmax | Cmax | Half-life (t½) | Bioavailability |
| This compound | Rat | - | - | Rapid Elimination | Low Oral Bioavailability[9] |
| Istradefylline | Human | ~2.0 hours[4] | 181.1 ng/mL[4] | 64-83 hours[3][4] | Dose-proportional[3] |
| Preladenant | Human | ~1 hour[8] | - | Rapid Decline | - |
Key Observations:
-
Istradefylline has a long terminal half-life in humans, supporting once-daily dosing.[3][4]
-
Preladenant is rapidly absorbed, reaching peak plasma concentrations in about an hour.[8]
-
This compound shows poor pharmacokinetic properties in rats, with rapid elimination and low oral bioavailability, which has limited its therapeutic development.[9][10]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding the mechanism and evaluation of these antagonists.
A₂A Receptor Signaling Pathway
Activation of the A₂A receptor by its endogenous ligand, adenosine, stimulates Gs protein, leading to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[11] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets. A₂A antagonists block this cascade by preventing adenosine from binding to the receptor.
References
- 1. Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Istradefylline | C20H24N4O4 | CID 5311037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety, tolerability and pharmacokinetics after single and multiple doses of preladenant (SCH420814) administered in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VG081821: A this compound-Like A2A Receptor Antagonist With Significant Improvement in Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. science.gov [science.gov]
- 10. A population pharmacokinetic/pharmacodynamic analysis of regadenoson, an adenosine A2A-receptor agonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding kinetics of this compound derivatives at the human adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
ZM241385: A Comparative Review of a Potent A₂A Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZM241385, a potent and selective A₂A adenosine (B11128) receptor antagonist, with other relevant compounds. The information is compiled from various preclinical and in vitro studies to assist researchers in evaluating its performance and potential applications. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the binding affinities and selectivity profiles of this compound in comparison to other adenosine receptor antagonists.
Table 1: Comparative Binding Affinity (Ki in nM) of Adenosine Receptor Antagonists at Human Receptors
| Compound | A₁ Receptor | A₂A Receptor | A₂B Receptor | A₃ Receptor |
| This compound | 255[1] | < 1[1], 1.6[2] | 50[1] | >10,000[1] |
| SCH 58261 | 287[1] | < 1[1] | 5,000[1] | >10,000[1] |
| CGS 15943 | 3.5[1] | < 1[1] | 44[1] | 95[1] |
| KW-6002 (Istradefylline) | - | - | - | - |
| Preladenant (SCH 420814) | - | - | - | - |
Data for KW-6002 and Preladenant were not available in the provided search results in this format.
Table 2: Selectivity Ratios of this compound and its Purine Analogue
| Compound | A₁/A₂A Selectivity | A₃/A₂A Selectivity | A₂B/A₂A Selectivity |
| This compound | 484-fold[2] | 464-fold[2] | 47-fold[2] |
| Purine Analogue of this compound | 28-fold[2] | 7-fold[2] | 796-fold[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and procedures relevant to the study of this compound and other A₂A adenosine receptor antagonists.
Experimental Protocols
Detailed, step-by-step experimental protocols were not fully available in the reviewed literature. However, the general methodologies employed in the comparative studies are described below.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.
-
General Procedure:
-
Membrane Preparation: Cell membranes are prepared from cells stably transfected to express a specific human adenosine receptor subtype (A₁, A₂A, A₂B, or A₃). For instance, CHO cells were used for A₁ and A₂B receptors, and HEK-293 cells for A₂A and A₃ receptors.[1]
-
Radioligands: A specific radiolabeled ligand is used for each receptor subtype. Examples include:
-
Assay: The cell membranes, radioligand, and varying concentrations of the unlabeled test compound are incubated together.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using scintillation counting.
-
Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Functional Assays (cAMP Accumulation Assay)
This type of assay is used to determine the functional effect of a compound, i.e., whether it acts as an agonist or an antagonist, and its potency.
-
Objective: To measure the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP).
-
General Procedure for A₂B Receptor Interaction:
-
Cell Culture: Cells expressing the A₂B receptor (e.g., CHO cells) are cultured.
-
Stimulation: The cells are stimulated with an adenosine receptor agonist, such as N-ethylcarboxamidoadenosine (NECA), which leads to an increase in intracellular cAMP levels.[1]
-
Antagonist Treatment: The assay is performed in the presence of varying concentrations of the test antagonist (e.g., this compound).
-
cAMP Measurement: The amount of cAMP produced is quantified using various available methods (e.g., immunoassays).
-
Analysis: The data are analyzed to determine the antagonist's potency, often expressed as a pA₂ value.[1]
-
In Vivo Studies
-
Animal Models: Various animal models have been utilized to assess the in vivo effects of this compound. These include:
-
Anesthetized Dogs: To evaluate the attenuation of vasodilator responses to adenosine.[5]
-
Pitched Rats: To assess the lack of inhibition of hypotensive or bradycardic effects of an A₃/A₁ receptor agonist.[5]
-
Conscious Spontaneously Hypertensive Rats: To demonstrate selective attenuation of the mean arterial blood pressure response to adenosine.[5]
-
Mouse Models of Parkinson's Disease: To investigate motor effects.[6] In a rotenone-induced rat model of Parkinsonism, this compound was shown to improve motor function and increase dopamine (B1211576) concentration.[7][8]
-
-
Administration: this compound has been administered intravenously (i.v.), intraperitoneally (i.p.), and orally (p.o.) in these studies.[5][6]
-
Pharmacokinetics: Studies in rats have shown that this compound is rapidly eliminated after intravenous administration and has low exposure after oral administration.[9] A newer analog, VG081821, was developed to have improved metabolic stability and pharmacokinetic properties compared to this compound.[10]
Comparative Performance
-
Selectivity:
-
This compound demonstrates high selectivity for the A₂A receptor over A₁ and A₃ receptors.[1][2] However, it shows moderate affinity for the A₂B receptor.[1]
-
SCH 58261 is considered one of the most selective A₂A antagonists, with weak affinity for A₁ receptors and negligible interaction with A₂B and A₃ receptors.[1]
-
CGS 15943 is less selective, showing high potency at A₁ receptors and moderate affinity for A₂B and A₃ receptors.[1]
-
-
Potency: this compound, SCH 58261, and CGS 15943 are all potent A₂A receptor antagonists with Ki values less than 1 nM in some studies.[1]
-
In Vivo Efficacy:
-
Clinical Relevance (Istradefylline):
-
Istradefylline (B1672650) (KW-6002) is a selective A₂A receptor antagonist approved for the treatment of Parkinson's disease as an adjunct to levodopa/carbidopa in patients experiencing "OFF" episodes.[12][13]
-
Pooled analysis of clinical trials demonstrated that istradefylline (20 and 40 mg/day) significantly reduced "OFF" time and increased "ON" time without troublesome dyskinesia.[12][14] Dyskinesia was the most frequently reported adverse event.[12][14]
-
Comparative safety analyses suggest that istradefylline may have a favorable profile regarding certain side effects like insomnia and orthostatic hypotension compared to other adjunctive Parkinson's disease therapies.[15]
-
References
- 1. Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo characterisation of ZM 241385, a selective adenosine A2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SCH 58261 and ZM 241385 differentially prevent the motor effects of CGS 21680 in mice: evidence for a functional 'atypical' adenosine A(2A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Adenosine A2A Receptor Blockade Prevents Rotenone-Induced Motor Impairment in a Rat Model of Parkinsonism [frontiersin.org]
- 9. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VG081821: A this compound-Like A2A Receptor Antagonist With Significant Improvement in Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The adenosine A2A receptor antagonist this compound enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdsabstracts.org [mdsabstracts.org]
- 13. dovepress.com [dovepress.com]
- 14. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Safety of Istradefylline Among Parkinson Disease Adjunctive Therapies: A Systematic Review and Meta-analysis of Randomized Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating ZM241385 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of ZM241385, a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2] Understanding and confirming that a drug interacts with its intended target in a living organism is a critical step in drug discovery and development. This document outlines experimental protocols, presents comparative data for this compound and alternative A2AR antagonists, and provides visualizations to clarify complex biological pathways and experimental workflows.
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand adenosine, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the CREB protein, leading to the modulation of gene expression and cellular function. This compound exerts its effect by blocking this initial binding of adenosine to the A2A receptor, thereby inhibiting the entire downstream signaling pathway.
Comparative Analysis of A2A Receptor Antagonists
This compound is a well-characterized A2AR antagonist, but several other compounds are also used in research and clinical development. The following table summarizes the in vitro binding affinities of this compound and two common alternatives, SCH-58261 and AZD4635, for human adenosine receptor subtypes. High selectivity for the A2A receptor over other adenosine receptors (A1, A2B, A3) is a key characteristic of a good tool compound.
| Compound | A2A (Ki, nM) | A1 (Ki, nM) | A2B (Ki, nM) | A3 (Ki, >μM) | Selectivity (A1/A2A) | Selectivity (A2B/A2A) | Reference |
| This compound | <1 | 255 | 50 | >10 | ~255 | ~50 | [1] |
| SCH-58261 | <1 | 287 | 5000 | >10 | ~287 | ~5000 | [1] |
| AZD4635 | 1.7 | 160 | 63 | >10 | 94 | 37 | [2] |
Note: Ki values are indicative and can vary based on experimental conditions.
In Vivo Target Engagement Experimental Workflow
Validating target engagement in vivo typically involves administering the compound to an animal model, followed by ex vivo or in vivo measurements to confirm that the drug has reached its target and is exerting a biological effect. The following diagram illustrates a general workflow for an ex vivo receptor occupancy study.
Key Experimental Protocols
Below are detailed methodologies for key experiments to validate this compound target engagement in vivo.
Ex Vivo Receptor Occupancy via Autoradiography
This method quantifies the percentage of A2A receptors occupied by this compound at a given time point after administration. It relies on the competition between the unlabeled drug (this compound) and a radiolabeled A2A receptor ligand (e.g., [3H]-ZM241385 or another suitable radioligand) for binding to the receptor in tissue sections.
Materials:
-
This compound and vehicle
-
Experimental animals (e.g., mice or rats)
-
Radiolabeled A2A receptor antagonist (e.g., [3H]-ZM241385)
-
Cryostat
-
Microscope slides
-
Incubation and wash buffers
-
Phosphor imaging screen and scanner or scintillation counter
-
Image analysis software
Procedure:
-
Animal Dosing: Administer this compound or vehicle to animals via the desired route (e.g., oral gavage, intraperitoneal injection). Doses for this compound in rodents typically range from 1 to 30 mg/kg.[3]
-
Time Course: Euthanize animals at various time points after dosing (e.g., 30 min, 1, 2, 4, 8 hours) to determine the time course of receptor occupancy.
-
Tissue Collection and Preparation: Immediately following euthanasia, perfuse the animals with cold saline, and dissect the brain or other target tissues. Rapidly freeze the tissues in isopentane (B150273) cooled with dry ice. Store at -80°C until sectioning.
-
Cryosectioning: Using a cryostat, cut thin tissue sections (e.g., 20 µm) and mount them on microscope slides.
-
Radioligand Incubation: Thaw the slides and incubate them with a solution containing a known concentration of the radiolabeled A2A receptor ligand.
-
Washing: After incubation, wash the slides in cold buffer to remove unbound radioligand.
-
Imaging and Quantification: Expose the dried slides to a phosphor imaging screen. Scan the screen and quantify the signal intensity in specific brain regions (e.g., striatum, which has high A2A receptor density).
-
Data Analysis: Compare the radioligand binding in the this compound-treated animals to the vehicle-treated animals to calculate the percentage of receptor occupancy.
In Vivo Biomarker Modulation: cAMP Measurement
This assay determines if this compound is functionally engaging the A2A receptor by measuring its effect on the downstream second messenger, cAMP. As an antagonist, this compound is expected to block the agonist-induced increase in cAMP levels.
Materials:
-
This compound, A2AR agonist (e.g., CGS 21680), and vehicle
-
Experimental animals
-
Tissue homogenization buffer with phosphodiesterase inhibitors (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
Protein assay kit
Procedure:
-
Animal Dosing: Administer this compound or vehicle to the animals. After a predetermined time for drug distribution, administer an A2AR agonist to stimulate cAMP production. A control group receiving only the agonist should be included.
-
Tissue Collection: At the peak time of agonist effect, euthanize the animals and rapidly dissect the target tissue. Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.
-
Tissue Homogenization: Homogenize the frozen tissue in a buffer containing phosphodiesterase inhibitors to prevent cAMP degradation.
-
cAMP Measurement: Centrifuge the homogenates and collect the supernatant. Measure the cAMP concentration in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the total protein concentration in the homogenates to normalize the cAMP levels.
-
Data Analysis: Compare the cAMP levels in the different treatment groups. A successful target engagement of this compound will be demonstrated by a significant reduction in the agonist-induced cAMP accumulation.
Logical Relationship of Target Engagement Validation
The validation of in vivo target engagement is a multi-faceted process that builds a chain of evidence connecting drug administration to a therapeutic outcome. This process confirms that the drug is present at the target, binds to the target, and elicits a functional response, which is then correlated with the desired physiological effect.
Conclusion
Validating the in vivo target engagement of this compound is essential for interpreting pharmacological studies and advancing drug development programs. This guide provides a framework for comparing this compound with other A2A receptor antagonists and outlines key experimental protocols for assessing receptor occupancy and biomarker modulation. By employing these methods, researchers can confidently establish a link between the administration of this compound and its biological effects, ultimately leading to a more thorough understanding of its therapeutic potential.
References
- 1. Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SCH 58261 and ZM 241385 differentially prevent the motor effects of CGS 21680 in mice: evidence for a functional 'atypical' adenosine A(2A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
ZM241385: A Comparative Guide to its Effects on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZM241385, a potent and selective adenosine (B11128) A2A receptor antagonist, with other relevant compounds. It delves into its impact on downstream signaling pathways, supported by experimental data and detailed protocols to aid in research and development.
Executive Summary
This compound is a widely utilized tool in pharmacological research due to its high affinity and selectivity for the adenosine A2A receptor (A2AR). Its primary mechanism of action involves the blockade of A2AR, thereby inhibiting the downstream signaling cascade initiated by adenosine. This guide will explore the intricacies of this inhibition, focusing on the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathway, as well as its influence on other signaling molecules like extracellular signal-regulated kinase (ERK). Comparative data with other A2AR antagonists are presented to provide a broader context for its utility and performance.
Mechanism of Action: Inhibition of the A2A Receptor Signaling Cascade
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP, in turn, activates PKA, which then phosphorylates various downstream target proteins, modulating a wide array of cellular functions.
This compound acts as a competitive antagonist at the A2AR, preventing adenosine from binding and initiating this signaling cascade. The result is a reduction in intracellular cAMP levels and a subsequent decrease in PKA activity in the presence of an A2AR agonist.[1][2]
Comparative Performance: this compound vs. Other A2A Receptor Antagonists
The efficacy of this compound is best understood in comparison to other commonly used A2A receptor antagonists. The following tables summarize key quantitative data on binding affinity (Ki) and the functional inhibition of cAMP production (IC50).
| Compound | Ki (nM) for human A2A Receptor | Selectivity vs. A1 Receptor (fold) | Selectivity vs. A2B Receptor (fold) | Selectivity vs. A3 Receptor (fold) |
| This compound | 0.8 - 1.4[1][3] | ~318[3] | ~62[3] | >1000[3] |
| SCH-58261 | 0.6[3] | ~478[3] | ~8351[3] | >10,000[3] |
| CPI-444 | 3.54[3] | ~54[3] | ~431[3] | ~693[3] |
| AZD-4635 | 1.7[3] | ~94[3] | ~37[3] | >5000[3] |
Table 1: Comparison of Binding Affinities and Selectivity of A2A Receptor Antagonists. This table highlights the high affinity of this compound for the A2A receptor and its selectivity over other adenosine receptor subtypes.
| Compound | IC50 (nM) for cAMP Inhibition |
| This compound | 10 - 54[3] |
| SCH-58261 | 17[3] |
| CPI-444 | 70[3] |
| AZD-4635 | 10[3] |
Table 2: Comparison of Functional Potency in cAMP Inhibition. This table showcases the potent inhibitory effect of this compound on agonist-induced cAMP production.
Downstream Signaling Effects Beyond cAMP/PKA
The inhibitory action of this compound on the A2AR-cAMP-PKA axis has further downstream consequences. Notably, it has been shown to modulate the activity of the ERK1/2 signaling pathway. A2AR stimulation can lead to ERK1/2 activation in a PKA-dependent manner, an effect that is reversed by this compound.[2]
Experimental Protocols
To facilitate the replication and validation of the presented data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]this compound or [3H]CGS21680) and a range of concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to inhibit agonist-induced production of intracellular cAMP.
Protocol:
-
Cell Culture: Plate cells expressing the A2A receptor (e.g., HEK293 or CHO cells) in a multi-well plate.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
Stimulation: Stimulate the cells with a fixed concentration of an A2A receptor agonist (e.g., NECA or CGS21680) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Quantification: Measure the amount of cAMP in the cell lysates using a competitive enzyme immunoassay (EIA) or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value.
Western Blotting for Phosphorylated ERK (p-ERK)
This technique is used to detect the phosphorylation state of ERK, a downstream target of the A2A receptor signaling pathway.
Protocol:
-
Cell Treatment: Treat cells with the A2A receptor agonist, with or without pre-treatment with this compound, for a specific time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) and a primary antibody for total ERK1/2 (as a loading control).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-ERK to total ERK.
Conclusion
This compound is a highly effective and selective antagonist of the adenosine A2A receptor. Its ability to potently inhibit the downstream cAMP/PKA signaling pathway and modulate other pathways such as ERK/MAPK makes it an invaluable tool for researchers studying the physiological and pathological roles of adenosine signaling. This guide provides a comparative framework and detailed methodologies to assist in the design and interpretation of experiments utilizing this compound and other A2A receptor antagonists.
References
ZM241385 Efficacy: A Comparative Analysis Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZM241385's performance across various cell lines, supported by experimental data and detailed protocols. This compound is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor involved in a multitude of physiological processes.
Quantitative Efficacy of this compound
The inhibitory potency of this compound varies across different cell lines and experimental conditions. The following table summarizes key quantitative data, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant), providing a comparative overview of its efficacy.
| Cell Line | Assay Type | Parameter | Value (nM) | Notes |
| CHO | cAMP Accumulation | IC50 | 0.678 | Inhibition of CGS21680-stimulated cAMP accumulation.[1] |
| cAMP Accumulation | IC50 | 33 | Inhibition of NECA-induced cAMP accumulation.[1] | |
| Radioligand Binding | Kd | 0.23 | Using [3H]this compound.[2] | |
| HEK293 | Radioligand Binding | Ki | 0.8 | For human A2A receptor stably expressed in HEK-293 cells.[3] |
| A549 | Radioligand Binding ([3H]this compound) | Ki | - | This compound used as a reference antagonist.[4][5] |
| A375 | Radioligand Binding ([3H]this compound) | Ki | - | This compound used as a reference antagonist.[4][5] |
| MRMT-1 | Radioligand Binding ([3H]this compound) | Ki | - | This compound used as a reference antagonist.[4][5] |
| PC12 | Radioligand Binding | pIC50 | 9.52 | Displaced binding of [3H]NECA in rat phaeochromocytoma cells.[6] |
Adenosine A2A Receptor Signaling Pathway
This compound exerts its effects by blocking the adenosine A2A receptor. This receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Activation of the A2A receptor by its endogenous ligand, adenosine, leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses. This compound, as an antagonist, competitively binds to the A2A receptor, preventing adenosine from binding and thereby inhibiting this signaling cascade.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand (in this case, this compound) to its receptor.
Materials:
-
Cell membranes expressing the adenosine A2A receptor (e.g., from CHO or HEK293 cells)
-
[3H]this compound (radiolabeled antagonist)
-
Unlabeled this compound (for competition assays)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate cell membranes with varying concentrations of [3H]this compound in the assay buffer.
-
For competition assays, incubate the membranes with a fixed concentration of [3H]this compound and varying concentrations of unlabeled this compound.
-
After incubation (e.g., 60 minutes at room temperature), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the dissociation constant (Kd) or the inhibitory constant (Ki).
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP.
Materials:
-
Whole cells expressing the adenosine A2A receptor (e.g., CHO or HEK293 cells)
-
A2A receptor agonist (e.g., CGS21680 or NECA)
-
This compound
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA-based)
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of an A2A receptor agonist (e.g., CGS21680) for a specific time (e.g., 15-30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Measure the amount of cAMP in the cell lysates using a suitable cAMP assay kit.
-
Plot the concentration of this compound against the cAMP levels to determine the IC50 value.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetic and functional properties of [3H]this compound, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thomassci.com [thomassci.com]
- 4. Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 [frontiersin.org]
- 6. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Adenosine A2A Receptor Antagonists: ZM241385, Preladenant, and Tozadenant
In the landscape of neurodegenerative disease research, particularly Parkinson's disease, the adenosine (B11128) A2A receptor has emerged as a compelling non-dopaminergic target. Antagonists of this receptor have shown promise in modulating motor symptoms. This guide provides a comparative overview of three key A2A receptor antagonists: ZM241385, a widely used research tool; preladenant (B1679076), a compound that underwent extensive clinical investigation; and tozadenant (B1682436), another clinical-stage antagonist. While direct head-to-head clinical studies are not publicly available, this comparison draws upon a wealth of preclinical data to offer insights for researchers and drug development professionals.
Mechanism of Action: Targeting the Adenosine A2A Receptor
Adenosine A2A receptors are G-protein coupled receptors predominantly located in the basal ganglia, a brain region critical for motor control.[1] These receptors are co-localized with dopamine (B1211576) D2 receptors on striatal neurons of the indirect pathway.[2] Activation of A2A receptors by endogenous adenosine exerts an inhibitory effect on D2 receptor function, thus dampening motor activity. A2A receptor antagonists work by blocking this interaction, which is believed to restore the normal balance of the basal ganglia circuitry and improve motor function in conditions like Parkinson's disease.[2][3]
Comparative Pharmacological Profiles
The following tables summarize the in vitro binding affinities and selectivity of this compound, preladenant, and tozadenant for the human adenosine A2A receptor and other adenosine receptor subtypes. This data is crucial for understanding the potency and potential off-target effects of these compounds.
Table 1: In Vitro Binding Affinity (Ki) for Human Adenosine A2A Receptor
| Compound | Ki (nM) | Reference(s) |
| This compound | 1.4 | [4] |
| Preladenant | 1.1 | [5][6] |
| Tozadenant | 5 | [7] |
Table 2: Adenosine Receptor Subtype Selectivity
| Compound | Selectivity (fold) over A1 | Selectivity (fold) over A2B | Selectivity (fold) over A3 | Reference(s) |
| This compound | >1000 | ~140 | >10000 | [8][9] |
| Preladenant | >1000 | 923 | >1000 | [5][6] |
| Tozadenant | 270 | 140 | 314 | [7] |
Table 3: Functional Antagonism (pA2/pIC50 Values)
| Compound | Assay | Value | Reference(s) |
| This compound | Antagonism of 2-CADO-induced vasodilation (guinea-pig heart) | pA2 = 8.57 | [8] |
| This compound | Displacement of [3H]-NECA binding (rat pheochromocytoma) | pIC50 = 9.52 | [8][9] |
| Preladenant | Antagonism of CGS 21680-stimulated adenylate cyclase (human A2A receptor) | KB = 1.3 nM | [5] |
Experimental Protocols
The data presented above are derived from established experimental methodologies. Below are detailed descriptions of the key assays used to characterize these A2A receptor antagonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat cerebral cortex for A1, rat pheochromocytoma cells for A2A) are homogenized and centrifuged to isolate cell membranes.[8][9]
-
Incubation: The membranes are incubated with a specific radiolabeled ligand that binds to the target receptor (e.g., [3H]R-phenylisopropyladenosine for A1, [3H]5'-N-ethylcarboxamidoadenosine for A2A) and varying concentrations of the unlabeled test compound (e.g., this compound, preladenant, or tozadenant).[8][9]
-
Separation: The incubation mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Accumulation Assay)
Objective: To determine the functional potency (e.g., KB, pA2) of an antagonist in blocking agonist-induced cellular responses.
General Protocol:
-
Cell Culture: Cells expressing the recombinant human A2A receptor are cultured.[5]
-
Treatment: The cells are pre-incubated with varying concentrations of the antagonist (e.g., preladenant) for a specific period.
-
Agonist Stimulation: An A2A receptor agonist (e.g., CGS 21680) is added to the cells to stimulate adenylyl cyclase and increase intracellular cyclic adenosine monophosphate (cAMP) levels.[5]
-
cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit (e.g., enzyme-linked immunosorbent assay - ELISA).
-
Data Analysis: The concentration of the antagonist that produces a specific level of inhibition of the agonist response is determined. The KB or pA2 value, which represents the antagonist's equilibrium dissociation constant, is then calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the adenosine A2A receptor signaling pathway and a typical experimental workflow for characterizing A2A receptor antagonists.
Caption: Adenosine A2A receptor signaling cascade.
Caption: Drug discovery and development workflow.
Summary and Conclusion
This compound, preladenant, and tozadenant are all potent and selective antagonists of the adenosine A2A receptor. Preladenant and this compound exhibit remarkably high affinity for the A2A receptor, with Ki values in the low nanomolar range, and demonstrate excellent selectivity over other adenosine receptor subtypes.[4][5][6] Tozadenant also shows high affinity and good selectivity.[7]
While preladenant and tozadenant progressed to clinical trials for Parkinson's disease, their development was ultimately discontinued.[10][11][12] Nevertheless, the extensive preclinical and clinical data generated for these compounds provide valuable insights for the continued development of A2A receptor antagonists. This compound remains a critical pharmacological tool for researchers investigating the role of the adenosine A2A receptor in health and disease.[9][13] The comparative data presented in this guide can aid researchers in selecting the appropriate tool compound for their studies and inform the design of next-generation A2A receptor antagonists with improved therapeutic profiles.
References
- 1. Adenosine A2A Antagonists | Parkinson's Foundation [parkinson.org]
- 2. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are A2aR antagonists and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. mdpi.com [mdpi.com]
- 8. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in vitro pharmacology of ZM 241385, a potent, non‐xanthine, A2a selective adenosine receptor antagonist | Semantic Scholar [semanticscholar.org]
- 10. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tozadenant - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 12. The challenge of developing adenosine A2A antagonists for Parkinson disease: Istradefylline, preladenant, and tozadenant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Antagonism of A2a Adenosine Receptors: The Profile of ZM 241385 In Vitro [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of ZM241385: A Procedural Guide
The proper disposal of ZM241385, a potent and selective A₂A adenosine (B11128) receptor antagonist, is a critical component of laboratory safety and environmental responsibility.[1] As this compound is intended for research purposes only and not for human or veterinary use, adherence to established chemical waste management protocols is essential.[2] This guide provides a step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.
Essential Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EH&S) guidelines, as regulations can vary. Laboratory personnel should always utilize appropriate personal protective equipment (PPE), including lab coats, safety goggles, and chemical-resistant gloves, during all stages of waste handling.[3] All chemical waste, including this compound, should be treated as hazardous unless confirmed otherwise by a safety officer.[4]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should follow a structured hazardous waste management process from the point of generation to its final collection by trained professionals.
Step 1: Waste Identification and Classification
-
Identify: Clearly identify the waste as this compound. This includes unused or expired pure compounds, contaminated materials (e.g., pipette tips, gloves), and solutions.
-
Classify: Based on available safety data, this compound is a combustible solid. While some safety data sheets do not classify it as hazardous under specific regulations, it is best practice to manage it as hazardous chemical waste.[5] It should be categorized based on its properties and potential hazards, which may include toxicity.[6]
Step 2: Segregation of Waste
-
Incompatible Materials: Do not mix this compound waste with other incompatible chemical waste streams.[7] For instance, store it separately from acids, bases, and oxidizing agents to prevent dangerous reactions.[8]
-
Solid vs. Liquid: Segregate solid waste (e.g., powder, contaminated vials) from liquid waste (e.g., solutions of this compound in DMSO or ethanol).[2]
Step 3: Use of Appropriate Waste Containers
-
Compatibility: Select a waste container that is chemically compatible with this compound and any solvents used.[7] High-density polyethylene (B3416737) (HDPE) or other approved plastic containers are generally preferred.[6]
-
Condition and Sealing: Ensure the container is in good condition, free from damage, and has a secure, leak-proof screw cap.[4][7][8]
-
Headroom: Do not overfill containers. Leave at least one inch of headroom to allow for expansion.[8]
Step 4: Proper Labeling
-
Clear Identification: All waste containers must be clearly labeled.[3]
-
Required Information: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific constituents and their approximate concentrations (e.g., "this compound in DMSO")
-
The date when waste was first added to the container (accumulation start date)
-
The associated hazards (e.g., "Combustible Solid," "Toxic")
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[6][7][8]
-
Safe Storage: The SAA should be a secondary containment system, away from heat sources or drains.[3][7] Keep the waste container closed at all times except when adding waste.[4][6]
-
Accumulation Limits: Be aware of accumulation limits. A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste is typically allowed in an SAA.[6]
Step 6: Arranging for Disposal
-
Contact EH&S: Once the container is full or has been in storage for the maximum allowed time (often 6-12 months for opened containers), contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup.[4][6]
-
Prohibited Disposal: Never dispose of this compound down the sink or in regular trash.[3][4] Evaporation of chemical waste, even in a fume hood, is also prohibited.[4]
Chemical and Physical Properties of this compound
The following table summarizes key quantitative data for this compound, which is essential for proper handling and waste profiling.
| Property | Data |
| CAS Number | 139180-30-6 |
| Molecular Formula | C₁₆H₁₅N₇O₂ |
| Molecular Weight | 337.34 g/mol |
| Appearance | White to off-white powder |
| Solubility | DMSO: up to 100 mM (or 15 mg/mL); Ethanol: up to 5 mM |
| Storage Temperature | 2-8°C (Refrigerated) |
| Storage Class | 11 - Combustible Solids |
| Potency (Kᵢ) | ~800 pM for human A₂A adenosine receptors |
Data sourced from multiple chemical suppliers.[2][9]
Visualizing the Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste from generation to collection.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. vumc.org [vumc.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. merckmillipore.com [merckmillipore.com]
Essential Safety and Operational Guide for Handling ZM241385
This document provides comprehensive guidance on the safe handling, use, and disposal of ZM241385, a potent and selective adenosine (B11128) A2A receptor antagonist. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory. This guidance is based on standard laboratory safety protocols for handling potent chemical compounds.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields | Protects eyes from splashes or dust. |
| Chemical Goggles | To be used when there is a significant risk of splashing. | Provides a seal around the eyes for enhanced protection. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are preferred for chemical resistance. Check for tears or holes before use. | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length coat made of a chemically resistant material. | Protects skin and clothing from contamination. |
| Chemical-Resistant Apron | Recommended when working with larger quantities or when there is a high risk of splashes. | Provides an additional layer of protection against spills. | |
| Respiratory Protection | Fume Hood | All handling of powdered this compound should be conducted in a certified chemical fume hood. | Prevents inhalation of airborne particles. |
| Respirator | An N95 or higher-rated respirator may be necessary for certain procedures outside of a fume hood.[1] | Provides respiratory protection from airborne particulates. | |
| Foot Protection | Closed-Toed Shoes | Made of a durable, non-porous material. | Protects feet from spills and falling objects. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by clearing it of unnecessary items and ensuring a chemical spill kit is readily accessible.
-
Weighing: Conduct all weighing of powdered this compound within a chemical fume hood to prevent inhalation of the powder. Use appropriate tools (e.g., spatulas, weigh paper) and clean them thoroughly after use.
-
Dissolving: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 5 mM).[2] When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Use in Experiments: When using this compound in experiments, ensure that all containers are clearly labeled. Avoid generating aerosols.
Storage Plan:
-
Short-term Storage: Store this compound as a powder at 2-8°C.[3]
-
Long-term Storage: For long-term storage, it is recommended to store the compound at -20°C.[4]
-
Solution Storage: Stock solutions in DMSO can be stored at -20°C for up to 3 months.[4]
-
General Storage Conditions: Keep the container tightly closed in a dry and well-ventilated place. Protect from light.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatible.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is adapted from methodologies used to characterize the binding affinity of this compound to the adenosine A2A receptor.[5]
Objective: To determine the binding affinity (Ki) of this compound for the adenosine A2A receptor.
Materials:
-
Membranes from HEK293 cells stably expressing the human adenosine A2A receptor.
-
[3H]-ZM241385 (radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a microplate, combine the cell membranes, a fixed concentration of [3H]-ZM241385, and varying concentrations of unlabeled this compound in the binding buffer.
-
Incubate the mixture at room temperature for 90 minutes to allow binding to reach equilibrium.[5]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be used to calculate the Ki value.
In Vivo Study: Assessment of Cardiovascular Effects
This protocol is a generalized example based on in vivo characterization of this compound.[6]
Objective: To evaluate the effect of this compound on cardiovascular parameters in an animal model.
Materials:
-
This compound.
-
Vehicle for administration (e.g., saline, DMSO/PEG300/Tween-80/saline).
-
Anesthetized animal model (e.g., rat or dog).[6]
-
Equipment for monitoring blood pressure and heart rate.
-
Adenosine or an adenosine receptor agonist.
Procedure:
-
Anesthetize the animal according to an approved institutional animal care and use committee (IACUC) protocol.
-
Surgically implant catheters for drug administration (e.g., intravenous) and for monitoring arterial blood pressure.
-
Allow the animal to stabilize.
-
Administer a baseline challenge of adenosine or an adenosine receptor agonist and record the cardiovascular response (e.g., decrease in blood pressure, change in heart rate).
-
Administer this compound (e.g., intravenously or orally) at the desired dose.[6]
-
After a suitable time for drug distribution, repeat the challenge with the adenosine receptor agonist.
-
Record the cardiovascular response and compare it to the baseline response to determine the antagonistic effect of this compound.
-
Euthanize the animal at the end of the experiment according to the approved IACUC protocol.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound is a selective antagonist of the adenosine A2A receptor (A2AR).[7][8] The A2A receptor is a G-protein coupled receptor that, upon activation by adenosine, couples to the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] By blocking the binding of adenosine to the A2A receptor, this compound prevents this downstream signaling cascade. In the context of immuno-oncology, adenosine in the tumor microenvironment suppresses the activity of immune cells, such as CD8+ T cells and natural killer (NK) cells, via the A2A receptor.[8] this compound can reverse this immunosuppression.[8]
Caption: Mechanism of action of this compound as an A2A receptor antagonist.
Experimental Workflow for In Vitro Binding Assay
The following diagram illustrates the key steps in determining the binding affinity of this compound.
Caption: Workflow for an in vitro radioligand binding assay.
References
- 1. research.arizona.edu [research.arizona.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. Adenosine A2A Receptor Antagonist I, ZM 241385 [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Structure of the adenosine A2A receptor in complex with this compound and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo characterisation of ZM 241385, a selective adenosine A2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
